Product packaging for Methyl 3-chloroisoquinoline-7-carboxylate(Cat. No.:CAS No. 1544665-58-8)

Methyl 3-chloroisoquinoline-7-carboxylate

Cat. No.: B1406492
CAS No.: 1544665-58-8
M. Wt: 221.64 g/mol
InChI Key: ZBUNATVELTUCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-chloroisoquinoline-7-carboxylate (CAS 1544665-58-8) is a high-purity heterocyclic building block of molecular formula C 11 H 8 ClNO 2 and molecular weight 221.64 g/mol . This pale-yellow to yellow-brown solid is a key synthetic intermediate in medicinal chemistry, particularly in the development of potential therapeutic agents for central nervous system targets, as well as in antimicrobial and anticancer research . Its molecular structure, featuring a reactive chlorine atom and a methyl ester group, allows for further functionalization to create diverse derivatives with potent biological activity . The compound requires careful handling; it may be harmful if swallowed and cause skin, serious eye, and respiratory irritation . Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B1406492 Methyl 3-chloroisoquinoline-7-carboxylate CAS No. 1544665-58-8

Properties

IUPAC Name

methyl 3-chloroisoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNATVELTUCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable synthetic pathway for methyl 3-chloroisoquinoline-7-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with the construction of the isoquinoline core, followed by functional group manipulations to achieve the desired chlorination and esterification. This document emphasizes the underlying chemical principles and provides detailed experimental protocols for each key transformation.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities. The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and a methyl ester at the 7-position, makes it a valuable scaffold for further chemical exploration and a potential building block in the synthesis of more complex pharmaceutical agents. This guide will detail a logical and experimentally sound approach to its preparation.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent approach. The methyl ester can be readily formed from the corresponding carboxylic acid via Fischer esterification. The 3-chloro group can be introduced by the chlorination of a 3-hydroxyisoquinoline (isoquinolin-3-one) precursor. This leads to the key intermediate, 3-hydroxyisoquinoline-7-carboxylic acid . The synthesis of this intermediate is the cornerstone of the proposed pathway and can be achieved through established methods for isoquinoline ring formation.

Retrosynthesis target This compound intermediate1 3-Chloroisoquinoline-7-carboxylic acid target->intermediate1 Esterification intermediate2 3-Hydroxyisoquinoline-7-carboxylic acid intermediate1->intermediate2 Chlorination starting_materials Substituted Benzene Derivatives intermediate2->starting_materials Isoquinoline Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The forward synthesis is designed as a three-stage process:

  • Stage 1: Synthesis of 3-Hydroxyisoquinoline-7-carboxylic Acid.

  • Stage 2: Chlorination of 3-Hydroxyisoquinoline-7-carboxylic Acid.

  • Stage 3: Esterification of 3-Chloroisoquinoline-7-carboxylic Acid.

This modular approach allows for the isolation and purification of key intermediates, ensuring the overall efficiency and success of the synthesis.

Stage 1: Synthesis of 3-Hydroxyisoquinoline-7-carboxylic Acid

The construction of the isoquinoline core is a critical step. While several named reactions exist for this purpose, a practical approach for obtaining the desired 7-carboxy-substituted isoquinolin-3-one is through a condensation and cyclization strategy. A plausible method involves the reaction of a substituted homophthalic acid or its equivalent with a suitable source of the C2-N fragment.

Experimental Protocol:

A detailed protocol for this stage is highly dependent on the chosen specific starting materials, which can vary. A general approach is outlined below, based on established isoquinoline synthesis principles.

  • Preparation of a Substituted Phenylacetic Acid Derivative: Begin with a commercially available 4-carboxy-2-methylbenzoic acid.

  • Formation of the Phenylacetamide: Convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. React the acid chloride with an amino acid ester, such as glycine methyl ester, in the presence of a base to form the N-acylamino acid derivative.

  • Dieckmann Condensation: Subject the N-acylamino acid derivative to an intramolecular Dieckmann condensation using a strong base like sodium ethoxide or sodium hydride to form the β-keto ester.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting ester and decarboxylate under acidic conditions to yield 3-hydroxyisoquinoline-7-carboxylic acid.

Causality Behind Experimental Choices: The selection of a 4-carboxy-substituted starting material is crucial to ensure the final placement of the carboxylic acid group at the 7-position of the isoquinoline ring. The Dieckmann condensation is a reliable method for forming the six-membered heterocyclic ring.

Stage 2: Chlorination of 3-Hydroxyisoquinoline-7-carboxylic Acid to 3-Chloroisoquinoline-7-carboxylic Acid

The conversion of the 3-hydroxyisoquinoline (which exists in tautomeric equilibrium with the isoquinolin-3-one) to the 3-chloro derivative is a standard transformation in heterocyclic chemistry. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 3-hydroxyisoquinoline-7-carboxylic acid (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 3-chloroisoquinoline-7-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Trustworthiness of the Protocol: This chlorination reaction is a well-established and reliable method for converting hydroxyl groups alpha to a nitrogen in a heterocyclic ring to chlorides.[1][2][3] The use of excess POCl₃ ensures complete conversion. The work-up procedure is designed to safely handle the reactive reagent and effectively isolate the product.

Chlorination_Mechanism cluster_0 Chlorination of Isoquinolin-3-one A 3-Hydroxyisoquinoline-7-carboxylic acid C Intermediate Adduct A->C + POCl3 B Phosphorus Oxychloride (POCl3) B->C D 3-Chloroisoquinoline-7-carboxylic acid C->D - H3PO4

Caption: Simplified workflow for the chlorination step.

Stage 3: Esterification of 3-Chloroisoquinoline-7-carboxylic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation, utilizing an excess of the alcohol in the presence of a strong acid catalyst.[4][5][6][7][8][9]

Experimental Protocol:

  • Reaction Setup: Suspend 3-chloroisoquinoline-7-carboxylic acid (1 equivalent) in methanol (a large excess, serving as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, typically 2-5 mol%) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Expertise & Experience: The use of a large excess of methanol shifts the equilibrium of this reversible reaction towards the product side, maximizing the yield. The acidic work-up is crucial to remove any unreacted carboxylic acid and the catalyst.

Esterification_Workflow cluster_1 Fischer-Speier Esterification E 3-Chloroisoquinoline-7-carboxylic acid H Tetrahedral Intermediate E->H F Methanol (excess) F->H G H2SO4 (catalyst) G->E I This compound H->I - H2O

Caption: Workflow for the Fischer-Speier esterification.

Data Summary

StepReactant(s)Reagent(s)ProductTypical Yield (%)
1Substituted Phenylacetic Acid Derivative, Amino Acid EsterThionyl Chloride, Base, Strong Base3-Hydroxyisoquinoline-7-carboxylic acid40-60
23-Hydroxyisoquinoline-7-carboxylic acidPhosphorus Oxychloride (POCl₃)3-Chloroisoquinoline-7-carboxylic acid70-90
33-Chloroisoquinoline-7-carboxylic acidMethanol, Sulfuric AcidThis compound80-95

Note: Yields are estimates and can vary based on specific reaction conditions and the scale of the synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through a robust and logical three-stage process. The key to this pathway is the successful construction of the 3-hydroxyisoquinoline-7-carboxylic acid intermediate, followed by well-established chlorination and esterification reactions. This guide provides the fundamental principles and detailed protocols necessary for the successful synthesis of this valuable heterocyclic compound, offering a solid foundation for researchers and professionals in the field of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Chemical Properties of Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloroisoquinoline-7-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural features, comprising a reactive chloro-substituted isoquinoline core and a methyl ester functionality, render it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and reactivity. Particular emphasis is placed on its utility as a scaffold in the development of novel therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Introduction

The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. This compound has emerged as a key intermediate in this context, offering two primary points for chemical modification: the electrophilic carbon at the 3-position, activated by the chloro leaving group, and the methyl ester at the 7-position, which can be hydrolyzed to the corresponding carboxylic acid for further derivatization. This guide aims to provide a detailed exploration of the chemical landscape of this important molecule.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1544665-58-8[4][5]
Molecular Formula C₁₁H₈ClNO₂[4]
Molecular Weight 221.64 g/mol [4]
Canonical SMILES COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl[4]
InChIKey ZBUNATVELTUCEY-UHFFFAOYSA-N[4]
Predicted XLogP3 2.9[4]
Appearance White to off-white solid (predicted)General Knowledge
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.General Knowledge

Table 1: Physicochemical Properties of this compound

Synthesis and Spectroscopic Characterization

Proposed Synthesis of 3-chloroisoquinoline-7-carboxylic acid

The synthesis of the carboxylic acid precursor can be approached via multi-step sequences, such as the Pomeranz-Fritsch reaction, which is a well-established method for constructing the isoquinoline core.

Synthesis_of_3-chloroisoquinoline-7-carboxylic_acid A Substituted Benzaldehyde C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D Dihydroisoquinoline Intermediate C->D Acid-catalyzed cyclization (Pomeranz-Fritsch) E 3-Chloroisoquinoline-7-carboxylic acid D->E Oxidation & Chlorination

Figure 1: Proposed synthetic pathway to 3-chloroisoquinoline-7-carboxylic acid.

Esterification to this compound

The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation in organic synthesis. The Fischer-Speier esterification is a classic and reliable method for this purpose.[6][7][8][9]

Fischer_Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 3-chloroisoquinoline-7-carboxylic acid in excess methanol B Add a catalytic amount of strong acid (e.g., H₂SO₄) A->B C Heat the mixture to reflux B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E F Neutralize the acid catalyst with a weak base (e.g., NaHCO₃) E->F G Extract the product with an organic solvent F->G H Purify by column chromatography G->H

Figure 2: General workflow for the Fischer esterification.

Detailed Protocol for Fischer-Speier Esterification:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroisoquinoline-7-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

As experimental spectroscopic data for this compound is not widely published, predicted data provides a valuable reference for characterization. The following are predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60s1HH-1
~8.30d1HH-8
~8.10d1HH-5
~7.95s1HH-4
~7.80dd1HH-6
~4.00s3H-OCH₃

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~166.0C=O
~152.0C-3
~148.0C-1
~142.0C-8a
~136.0C-4a
~131.0C-7
~130.0C-5
~129.0C-8
~128.0C-6
~122.0C-4
~52.5-OCH₃

Predicted IR Spectroscopy (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2950Aliphatic C-H stretch (-OCH₃)
~1720C=O stretch (ester)
~1600, 1480Aromatic C=C stretch
~1250C-O stretch (ester)
~850C-Cl stretch

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the chloro substituent at the 3-position, which is analogous to a vinyl chloride and is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 3-position serves as an excellent handle for the introduction of carbon and nitrogen nucleophiles via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[10][11][12][13] These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the chloro-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][12][14][15] This reaction is highly versatile and tolerates a wide range of functional groups.

Suzuki_Coupling_Mechanism A This compound D Oxidative Addition Intermediate A->D Oxidative Addition B Aryl/Vinyl Boronic Acid E Transmetalation B->E Base C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regeneration G Coupled Product F->G

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then dried, concentrated, and the product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting the chloro-isoquinoline with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8][10][13][16][17]

Exemplary Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, BINAP, 0.04 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to 80-120 °C and stir for the required time, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is then purified from the dried and concentrated organic phase by column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the isoquinoline nitrogen atom activates the chloro substituent at the 3-position towards nucleophilic aromatic substitution (SₙAr). This allows for the direct displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, often under thermal conditions.

SNAr_Mechanism A This compound C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack B Nucleophile (Nu⁻) B->C D Substituted Product C->D Loss of Leaving Group (Cl⁻)

Figure 4: General mechanism of nucleophilic aromatic substitution (SₙAr).

General Considerations for SₙAr Reactions:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction.

Applications in Drug Discovery

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors.[3][18] The ability to readily functionalize the this compound scaffold at the 3- and 7-positions makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.

For instance, the introduction of various amine-containing fragments at the 3-position via Buchwald-Hartwig amination or SₙAr can lead to the synthesis of analogs that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The ester at the 7-position can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse range of amines to form amides, further exploring the chemical space around the isoquinoline core.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined points of reactivity allow for the predictable and efficient synthesis of a wide array of functionalized isoquinoline derivatives. The amenability of the 3-chloro group to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, coupled with the synthetic handle provided by the 7-carboxylate group, makes this compound a powerful tool for the construction of novel molecular entities with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical properties, offering a foundation for its effective utilization in the research and development of new chemical entities.

References

An In-depth Technical Guide to Methyl 3-chloroisoquinoline-7-carboxylate (CAS: 1544665-58-8)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 3-chloroisoquinoline-7-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, outlines a proposed synthetic pathway, explores its chemical reactivity, and discusses its potential applications in modern organic synthesis and medicinal chemistry.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic heterocycle belonging to the isoquinoline family. The isoquinoline scaffold is a prominent feature in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities.[1] The presence of a chlorine atom at the 3-position and a methyl carboxylate group at the 7-position makes this molecule a versatile intermediate for further chemical modifications.

The chlorine atom at the 3-position is a key reactive handle. As a halogen on an electron-deficient heterocyclic ring, it serves as an excellent leaving group for nucleophilic aromatic substitution reactions and as a partner in various palladium-catalyzed cross-coupling reactions.[2][3][4] The methyl ester at the 7-position offers another site for modification, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[5] These features make this compound a valuable starting material for the synthesis of diverse and complex molecular architectures.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While experimentally determined spectroscopic data is not widely published, predicted data based on analogous structures are provided to guide researchers.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1544665-58-8[6]
Molecular Formula C₁₁H₈ClNO₂[6]
Molecular Weight 221.64 g/mol [6]
IUPAC Name This compound[6]
SMILES COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl[6]
XLogP3 2.9[6]
Appearance Predicted to be a solid[7]
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the parent 3-chloroisoquinoline and related methyl benzoate compounds.[8][9][10]

SpectroscopyPredicted Peaks
¹H NMR (400 MHz, CDCl₃)δ 8.5-8.7 (s, 1H, H-1), 8.1-8.3 (d, 1H, H-5), 7.9-8.1 (s, 1H, H-8), 7.7-7.9 (d, 1H, H-6), 7.5-7.7 (s, 1H, H-4), 3.9-4.1 (s, 3H, OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ 166-168 (C=O), 152-154 (C-3), 148-150 (C-1), 138-140 (C-4a), 130-132 (C-8a), 128-130 (C-5), 127-129 (C-7), 126-128 (C-6), 125-127 (C-8), 120-122 (C-4), 52-54 (OCH₃).
FT-IR (KBr, cm⁻¹)~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1720 (C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1280, 1100 (C-O stretch), ~850 (C-Cl stretch).
Mass Spec (EI) m/z 221/223 (M⁺, Cl isotope pattern), 190/192 ([M-OCH₃]⁺), 162/164 ([M-CO₂CH₃]⁺).

Proposed Synthesis Pathway

Synthesis_of_Methyl_3_chloroisoquinoline_7_carboxylate A 4-Methylbenzaldehyde C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D Isoquinoline Intermediate C->D Pomeranz-Fritsch Cyclization (H₂SO₄) E Isoquinoline-7-carboxylic acid D->E Oxidation (e.g., KMnO₄) F Methyl isoquinoline-7-carboxylate E->F Esterification (MeOH, H⁺) G 3-Hydroxyisoquinoline-7-carboxylate F->G Hydroxylation H This compound G->H Chlorination (POCl₃)

Figure 1: Proposed multi-step synthesis of this compound.

Step-by-Step Proposed Protocol
  • Schiff Base Formation: 4-Methylbenzaldehyde is condensed with aminoacetaldehyde diethyl acetal in a suitable solvent like ethanol. This reaction is typically carried out at room temperature to reflux to form the corresponding Schiff base intermediate.

  • Pomeranz-Fritsch Cyclization: The Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. This promotes cyclization to form the isoquinoline ring system.

  • Oxidation of the Methyl Group: The methyl group at the 7-position of the isoquinoline intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification.

  • Esterification: The resulting isoquinoline-7-carboxylic acid is then esterified to the methyl ester using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux.

  • Hydroxylation at C-3: The methyl isoquinoline-7-carboxylate is then hydroxylated at the 3-position. This can be a challenging transformation and may require specific methodologies, potentially involving an N-oxidation followed by rearrangement or other specialized reagents.

  • Chlorination: The final step involves the conversion of the 3-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed at reflux.

This proposed pathway is a logical sequence based on known organic transformations and provides a solid starting point for the development of a robust synthesis.

Chemical Reactivity and Potential Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its key functional groups.

Reactivity_of_Methyl_3_chloroisoquinoline_7_carboxylate cluster_c3 Reactions at C-3 (Chloro Group) cluster_c7 Reactions at C-7 (Ester Group) start This compound nucleophilic_sub Nucleophilic Aromatic Substitution (SNAr) start->nucleophilic_sub R-NH₂, R-OH, R-SH suzuki Suzuki Coupling start->suzuki Ar-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R₂NH Pd Catalyst hydrolysis Hydrolysis start->hydrolysis NaOH, H₂O amidation Amidation hydrolysis->amidation Amine, Coupling Agent

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloroisoquinoline-7-carboxylate is a heterocyclic organic compound featuring a substituted isoquinoline core. This guide provides a detailed examination of its molecular structure and conformational properties. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from computational models and analogous structures to offer valuable insights for researchers in medicinal chemistry and drug design. The isoquinoline scaffold is a prominent feature in many biologically active compounds, making a thorough understanding of the structural nuances of its derivatives, such as the title compound, essential for the development of new therapeutic agents.

Introduction to this compound

This compound (C₁₁H₈ClNO₂) is a derivative of isoquinoline, a bicyclic aromatic heterocycle. Its structure is characterized by a chlorine atom at the 3-position and a methyl carboxylate group at the 7-position.[1][2] The presence of the chlorine atom and the methyl ester group significantly influences the electronic properties and potential biological activity of the isoquinoline ring system. Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities, and the specific substitution pattern of this compound makes it an interesting candidate for further investigation in drug discovery programs.[3][4]

Molecular Structure

The fundamental molecular structure of this compound is defined by the planar isoquinoline ring system. The IUPAC name for this compound is this compound.[1]

Caption: 2D structure of this compound.

Predicted Molecular Geometry

While a definitive crystal structure is not available in the public domain, the geometry of the isoquinoline core can be inferred from related structures and computational modeling.[5] The bicyclic system is expected to be largely planar. The bond lengths and angles are predicted to be consistent with those of other aromatic heterocyclic compounds.

Table 1: Predicted Structural Parameters of this compound

ParameterPredicted ValueBasis of Prediction
C-C (aromatic)~1.39 - 1.42 ÅGeneral Aromatic Systems
C-N (aromatic)~1.33 - 1.38 ÅHeterocyclic Aromatic Systems
C-Cl~1.74 ÅHalogenated Aromatic Systems
C-C (ester)~1.48 ÅSingle Bond Adjacent to Carbonyl
C=O (ester)~1.21 ÅCarbonyl Double Bond
C-O (ester)~1.34 ÅCarbonyl Single Bond
O-CH₃~1.43 ÅEther-like Single Bond
Dihedral Angle (Ring)~0°Planarity of Aromatic System
Dihedral Angle (C6-C7-C(O)-O)VariableSee Conformational Analysis

Note: These are generalized predictions. Actual values may vary.

Conformational Analysis

The primary source of conformational flexibility in this compound arises from the rotation of the methyl carboxylate group attached at the 7-position. The two key rotatable bonds are the C7-C(O) bond and the C(O)-O bond.

Rotation around the C7-C(O) Bond

Rotation around the single bond connecting the isoquinoline ring to the carboxyl group can lead to different spatial arrangements of the ester functionality relative to the ring. The planarity of this group with the aromatic ring is favored due to conjugation, but steric hindrance with the adjacent hydrogen atom at the 6-position could influence the preferred dihedral angle.

Rotation around the C(O)-O Bond

The ester group itself has two main planar conformations: s-cis and s-trans. For methyl esters, the s-trans conformation is generally more stable due to reduced steric repulsion between the methyl group and the carbonyl oxygen. It is highly probable that the methyl carboxylate group in this molecule predominantly adopts the s-trans conformation. A similar preference for the trans configuration has been observed in related structures like ethyl 4-chloro-7-iodoquinoline-3-carboxylate.[6]

Conformational_Isomers cluster_0 Rotation around C7-C(O) bond cluster_1 Rotation around C(O)-O bond (Ester Conformation) Planar Conformation Planar Conformation Non-planar Conformation Non-planar Conformation Planar Conformation->Non-planar Conformation Steric Hindrance s-trans (favored) s-trans (favored) s-cis (disfavored) s-cis (disfavored) s-trans (favored)->s-cis (disfavored) Energy Barrier

Caption: Key rotational conformations in this compound.

Proposed Synthetic Methodology

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of substituted isoquinolines. A common strategy involves the construction of the isoquinoline core followed by functional group interconversions.

Representative Synthetic Protocol
  • Starting Material: A suitably substituted benzene derivative, such as methyl 3-aminobenzoate.

  • Bischler-Napieralski Reaction: Cyclization of an N-acyl-β-phenylethylamine derivative to form a dihydroisoquinoline.

  • Aromatization: Oxidation of the dihydroisoquinoline to the corresponding isoquinoline.

  • Chlorination: Introduction of the chlorine atom at the 3-position, potentially using a reagent like phosphorus oxychloride (POCl₃).

  • Esterification (if necessary): Conversion of a carboxylic acid at the 7-position to the methyl ester.

This proposed pathway is illustrative and may require optimization of reaction conditions and protecting group strategies.

Synthesis_Workflow Start Substituted Benzene Derivative Step1 Acylation Start->Step1 Step2 Bischler-Napieralski Cyclization Step1->Step2 Step3 Aromatization (Oxidation) Step2->Step3 Step4 Chlorination Step3->Step4 Step5 Esterification Step4->Step5 End This compound Step5->End

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic signature.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the isoquinoline ring (δ 7.5-9.0 ppm).- Singlet for the methyl ester protons (δ ~3.9 ppm).
¹³C NMR - Aromatic carbons (δ 120-150 ppm).- Carbonyl carbon of the ester (δ ~165 ppm).- Methyl carbon of the ester (δ ~52 ppm).
IR - C=O stretching vibration of the ester (~1720 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.
Mass Spec - Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₈ClNO₂.- Isotopic pattern characteristic of a chlorine-containing compound (M⁺ and M+2 peaks in ~3:1 ratio).

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Potential Applications in Drug Development

The isoquinoline nucleus is a well-established scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with diverse biological activities.

Role of the Methyl Ester

The methyl ester group can influence the pharmacokinetic properties of the molecule. Esters are often used as prodrugs to enhance properties such as membrane permeability and oral bioavailability. In vivo, the ester can be hydrolyzed by esterases to the corresponding carboxylic acid, which may be the active form of the drug. This strategy can modulate the release and duration of action of the therapeutic agent.[4]

Impact of the Chloro Substituent

The chlorine atom at the 3-position can significantly impact the molecule's electronic distribution and its ability to interact with biological targets. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the chloro group can block metabolic pathways, potentially increasing the metabolic stability and half-life of the compound.

The combination of the isoquinoline core, the chloro substituent, and the methyl ester group makes this compound a molecule of interest for screening in various disease models, particularly in areas where substituted isoquinolines have shown promise, such as in the development of antimicrobial or anticancer agents.[3]

References

The Isoquinoline Carboxylate Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of medicinal chemistry.[1][2] First isolated from the crude confines of coal tar, this heterocyclic aromatic compound has proven to be a privileged structure, forming the backbone of thousands of natural alkaloids and synthetic molecules with a vast spectrum of biological activities.[3][4][5] From the potent analgesic properties of morphine to the antimicrobial power of berberine, the isoquinoline family has yielded revolutionary drugs.[5][6][7]

This guide delves into the rich history of the isoquinoline core, tracing its discovery and the development of seminal synthetic routes that enabled its exploration. We will then focus on the strategic incorporation of the carboxylate moiety—a functional group that unlocks new possibilities for drug design, target engagement, and pharmacokinetic modulation. This journey from foundational chemistry to modern applications provides essential context for researchers aiming to innovate within this remarkable chemical space.

Part 1: The Genesis of a Scaffold - Discovery and Foundational Syntheses

From Industrial Byproduct to Scientific Prize

The story of isoquinoline begins not in a pristine laboratory but in the industrial byproduct of coal gasification. In 1885, S. Hoogewerf and W.A. van Dorp first isolated the compound from coal tar.[3][8][9] Their method relied on the painstaking fractional crystallization of the acid sulfate salt. A more efficient method was later developed in 1914 by Weissgerber, who cleverly exploited the fact that isoquinoline is more basic than its isomer, quinoline, allowing for its selective extraction from the complex coal tar mixture.[3][8]

While isolation from natural sources provided the initial glimpse, the true potential of the isoquinoline scaffold could only be unlocked through chemical synthesis. The late 19th and early 20th centuries saw the emergence of powerful, name-bearing reactions that remain cornerstones of heterocyclic chemistry to this day.

The Pillars of Isoquinoline Synthesis

Three classical reactions form the bedrock upon which the synthesis of isoquinoline and its derivatives is built. Understanding these pathways is critical, as they provide the fundamental logic for constructing the core ring system.

  • The Bischler-Napieralski Reaction (1893): This was one of the first major breakthroughs in isoquinoline synthesis.[10] The reaction facilitates the cyclization of a β-phenylethylamide through intramolecular electrophilic aromatic substitution. A strong dehydrating Lewis acid, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), is required to drive the reaction.[3][10][11][12] The immediate product is a 3,4-dihydroisoquinoline, which can then be easily dehydrogenated (aromatized), often using a palladium catalyst, to yield the final isoquinoline derivative.[3][10][11] This method is particularly effective when the aromatic ring is activated with electron-donating groups.[13]

  • The Pomeranz-Fritsch Reaction (1893): Occurring in the same year as the Bischler-Napieralski discovery, this reaction provides a direct route to the aromatic isoquinoline core.[14][15] It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[4][14][16] This pathway proved highly efficient for preparing the parent, unsubstituted isoquinoline.[3][8][9]

  • The Pictet-Spengler Reaction (1911): Discovered by Amé Pictet and Theodor Spengler, this reaction is arguably one of the most significant, not only for its synthetic utility but also for its biological relevance.[17][18] The reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions, leading directly to a tetrahydroisoquinoline (THIQ) product.[11][19][20] The driving force is the formation of an electrophilic iminium ion that undergoes ring closure.[17] Crucially, this reaction can proceed under mild, even physiological, conditions, and it represents the key biosynthetic pathway for the formation of countless isoquinoline alkaloids in plants.[1]

ReactionStarting MaterialsCatalyst/ConditionsImmediate ProductKey Features & Causality
Bischler-Napieralski β-arylethylamideLewis Acid (POCl₃, P₂O₅), Reflux[10][21]3,4-DihydroisoquinolineThe Lewis acid activates the amide carbonyl for intramolecular electrophilic attack on the aromatic ring. Requires subsequent oxidation to achieve full aromaticity.
Pomeranz-Fritsch Benzaldehyde, Aminoacetaldehyde acetalStrong Acid (e.g., H₂SO₄)[14][15]IsoquinolineThe strong acid catalyzes both the formation of the Schiff base (benzalaminoacetal) and the subsequent electrophilic cyclization onto the benzene ring.[16]
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid Catalyst (often mild)[17][19]TetrahydroisoquinolineThe acid protonates the intermediate imine to form a highly electrophilic iminium ion, which is readily attacked by the nucleophilic aryl ring to drive cyclization.[17]

Part 2: Strategic Evolution - The Rise of Isoquinoline Carboxylate Derivatives

The introduction of a carboxylate group (-COOH) or its ester derivative (-COOR) onto the isoquinoline scaffold represents a critical step in elevating the core from a structural motif to a tunable pharmacological tool.

The Rationale: Why Add a Carboxylate?

The decision to incorporate a carboxylate is driven by several key principles of medicinal chemistry:

  • Versatile Chemical Handle: The carboxylic acid is a nexus for synthetic elaboration. It can be readily converted into esters, amides, and other functional groups, allowing for extensive Structure-Activity Relationship (SAR) studies.

  • Pharmacokinetic Modulation: As a polar, ionizable group, the carboxylate can significantly alter a molecule's solubility, membrane permeability, and protein binding characteristics, which are crucial for optimizing drug absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacodynamic Anchor: The carboxylate group is an excellent hydrogen bond donor and acceptor and can participate in ionic interactions. This allows it to act as a powerful pharmacophoric element, anchoring the molecule to specific residues (e.g., arginine, lysine) in a biological target's binding site.

Synthetic Strategies for Accessing Carboxylate Derivatives

The synthesis of isoquinoline carboxylates can be broadly categorized into two approaches: building the scaffold with the carboxylate already in place or adding it to a pre-formed isoquinoline ring.

  • Synthesis from Pre-functionalized Precursors: The classic reactions can be ingeniously adapted by using starting materials that bear a carboxyl group or its precursor. The Pictet-Spengler reaction is particularly well-suited for this. For example, the reaction of a β-phenylethylamine with a keto-acid, such as pyruvic acid (CH₃COCOOH), directly installs a carboxylic acid at the C-1 position of the resulting tetrahydroisoquinoline ring system.[22]

  • Post-Scaffold Functionalization: Alternatively, the carboxylate can be introduced after the core isoquinoline structure is assembled. Common methods include:

    • Oxidation: An existing alkyl substituent (e.g., a methyl group) on the isoquinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents.

    • Metal-Catalyzed Carbonylation: A halo-isoquinoline (e.g., bromo-isoquinoline) can be subjected to palladium-catalyzed carbonylation with carbon monoxide to introduce a carboxylate ester group.

    • Directed Ortho-Metalation and Carboxylation: A directing group on the isoquinoline ring can facilitate lithiation of an adjacent carbon. Quenching this organometallic intermediate with carbon dioxide (CO₂) gas or dry ice installs the carboxylic acid.

These strategies have enabled the creation of a vast library of isoquinoline carboxylate derivatives, leading to the discovery of potent biological activity. A notable example is ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, which has demonstrated significant inhibitory activity against HIV.[23]

Part 3: Key Methodologies and Visual Workflows

A deep understanding of the core synthetic reactions is paramount for any researcher in this field. Below are generalized, step-by-step protocols for the foundational syntheses, along with visual representations of the workflows.

Experimental Protocol: Bischler-Napieralski Reaction (General)
  • Amide Formation: Acylate the desired β-phenylethylamine with an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane) to form the N-acyl-β-phenylethylamide precursor.

  • Cyclization: Dissolve the purified amide in a suitable high-boiling solvent (e.g., toluene or acetonitrile). Add the dehydrating agent (e.g., phosphoryl chloride, POCl₃, typically 1.5-3.0 equivalents) dropwise at 0 °C.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring progress by TLC.

  • Work-up: Cool the mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to pH > 9.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting 3,4-dihydroisoquinoline by column chromatography or crystallization.

  • (Optional) Aromatization: Dissolve the dihydroisoquinoline in an inert solvent and treat with a dehydrogenation agent (e.g., 10% Pd/C) under a reflux or high-temperature environment to yield the final aromatic isoquinoline.

Experimental Protocol: Pomeranz-Fritsch Reaction (General)
  • Schiff Base Formation: Condense the desired benzaldehyde (1 equivalent) with an aminoacetaldehyde dialkyl acetal (1.1 equivalents) in a solvent like ethanol or toluene, often with gentle heating, to form the benzalaminoacetal intermediate.

  • Cyclization: Add the crude or purified intermediate dropwise to a cold (0 °C) solution of a strong acid, most commonly concentrated sulfuric acid.

  • Reaction: Allow the mixture to stir at room temperature or with gentle heating (40-60 °C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the acidic reaction mixture onto a large volume of crushed ice and basify with concentrated ammonium hydroxide until strongly alkaline.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts, concentrate, and purify the isoquinoline product by chromatography or distillation.

Experimental Protocol: Pictet-Spengler Reaction (General)
  • Reactant Mixing: Dissolve the β-arylethylamine (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Acid Catalysis: Add an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or p-toluenesulfonic acid). The reaction can often proceed at room temperature but may require heating to reflux depending on the reactivity of the substrates.

  • Reaction Monitoring: Stir the reaction for 4-24 hours, monitoring the formation of the tetrahydroisoquinoline product by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the solvent under reduced pressure. If an acidic catalyst was used, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify the final tetrahydroisoquinoline product via column chromatography or crystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of these key synthetic transformations.

Bischler_Napieralski_Workflow Start β-Phenylethylamine Amide N-Acyl-β- phenylethylamide Start->Amide Acylation DHIQ 3,4-Dihydroisoquinoline Amide->DHIQ Lewis Acid (POCl₃) Cyclization IQ Aromatic Isoquinoline DHIQ->IQ Dehydrogenation (e.g., Pd/C)

Caption: Workflow for the Bischler-Napieralski Reaction.

Pomeranz_Fritsch_Workflow cluster_start Starting Materials Benzaldehyde Benzaldehyde SchiffBase Benzalaminoacetal (Schiff Base) Benzaldehyde->SchiffBase Condensation Aminoacetal Aminoacetaldehyde Acetal Aminoacetal->SchiffBase Condensation IQ Isoquinoline SchiffBase->IQ Strong Acid (H₂SO₄) Cyclization

Caption: Workflow for the Pomeranz-Fritsch Reaction.

Pictet_Spengler_Carboxylate_Workflow cluster_start Functionalized Starting Materials Amine β-Phenylethylamine Iminium Iminium Ion Intermediate Amine->Iminium Condensation & Acid Catalysis KetoAcid Keto-Acid (e.g., Pyruvic Acid) KetoAcid->Iminium Condensation & Acid Catalysis THIQ_COOH 1-Carboxy- Tetrahydroisoquinoline Iminium->THIQ_COOH Intramolecular Cyclization

Caption: Pictet-Spengler synthesis of a carboxylate derivative.

Conclusion and Future Outlook

The trajectory of isoquinoline chemistry, from its discovery in an industrial byproduct to its current status as a cornerstone of drug discovery, is a testament to the power of synthetic innovation. The foundational Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions provided the initial keys to unlock this chemical space. The subsequent development of methods to introduce strategic functional groups, particularly the carboxylate moiety, has dramatically expanded the therapeutic potential of the scaffold.

Today, research continues to push the boundaries, with a focus on developing more efficient, stereoselective, and environmentally benign synthetic methods.[2] The isoquinoline carboxylate core remains a fertile ground for the discovery of new medicines to address pressing global health challenges, from viral diseases to cancer and neurodegenerative disorders.[24][25][26][27] Its rich history provides a robust foundation for the innovations of tomorrow.

References

An In-depth Technical Guide to the Quinazolinone Core: Synthesis, Characterization, and Therapeutic Potential of 6-Chloro-2-phenyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

The quinazolinone scaffold stands as a testament to the enduring power of heterocyclic chemistry in shaping modern medicine. Its versatile structure has given rise to a plethora of compounds with a broad spectrum of biological activities, making it a "privileged scaffold" in the parlance of medicinal chemists. This guide moves beyond a superficial overview to provide an in-depth, actionable understanding of a representative member of this class: 6-chloro-2-phenyl-4(3H)-quinazolinone. Herein, we dissect its synthesis, elucidate its characterization, and explore its therapeutic implications, offering a robust framework for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics. Our focus is not merely on the "what" but the "why"—the causal relationships that underpin experimental design and the logical progression from molecular structure to biological function.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The 4(3H)-quinazolinone is a bicyclic heterocyclic compound resulting from the fusion of a pyrimidine ring with a benzene ring.[1] This structural motif is not only prevalent in numerous natural products but has also been extensively explored in synthetic medicinal chemistry.[2] The inherent stability of the quinazolinone nucleus, coupled with the potential for substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties.[3] Derivatives of quinazolinone have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] This guide will utilize 6-chloro-2-phenyl-4(3H)-quinazolinone as a focal point to explore the broader potential of this important class of compounds.

Physicochemical and Structural Properties of 6-Chloro-2-phenyl-4(3H)-quinazolinone

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
IUPAC Name 6-chloro-4-phenyl-1H-quinazolin-2-one[5]
Molecular Formula C₁₄H₉ClN₂O[5]
Molecular Weight 256.68 g/mol [5]
CAS Number 4797-43-7[5]
Appearance Off-white to light yellow solid[6]
Solubility Slightly soluble in chloroform and methanol (with heating)[6]
XLogP3 2.6[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

Synthesis and Structural Elucidation: A Practical Approach

The synthesis of the 4(3H)-quinazolinone core can be achieved through several established routes, often starting from anthranilic acid or its derivatives. The choice of synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

A Representative Synthetic Pathway

A common and efficient method for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones involves the condensation of an N-acylanthranilic acid with a primary amine. For 6-chloro-2-phenyl-4(3H)-quinazolinone, a plausible synthetic route begins with 5-chloroanthranilic acid.

Synthesis_Workflow A 5-Chloroanthranilic Acid C N-Benzoyl-5-chloroanthranilic Acid A->C Acylation B Benzoyl Chloride B->C E 2-Phenyl-6-chloro-3,1-benzoxazin-4-one C->E Cyclization D Acetic Anhydride D->E G 6-Chloro-2-phenyl-4(3H)-quinazolinone E->G Amination/Rearrangement F Ammonia F->G

Caption: A generalized synthetic workflow for 6-chloro-2-phenyl-4(3H)-quinazolinone.

Experimental Protocol: Synthesis of 6-Chloro-2-phenyl-4(3H)-quinazolinone

  • Acylation of 5-Chloroanthranilic Acid: To a solution of 5-chloroanthranilic acid in a suitable solvent (e.g., pyridine), slowly add benzoyl chloride at room temperature with constant stirring. The reaction mixture is then heated to reflux for a specified period to ensure complete reaction. After cooling, the product, N-benzoyl-5-chloroanthranilic acid, is isolated by precipitation and filtration.

  • Cyclization to the Benzoxazinone Intermediate: The N-benzoyl-5-chloroanthranilic acid is treated with a dehydrating agent, such as acetic anhydride, and heated. This step facilitates the cyclization to form the corresponding 2-phenyl-6-chloro-3,1-benzoxazin-4-one. The excess acetic anhydride is removed under reduced pressure.

  • Formation of the Quinazolinone Ring: The benzoxazinone intermediate is then reacted with a source of ammonia (e.g., ammonium acetate in glacial acetic acid or by bubbling ammonia gas through the reaction mixture). This reaction proceeds via nucleophilic attack of ammonia on the carbonyl group, followed by ring opening and subsequent recyclization to yield the final product, 6-chloro-2-phenyl-4(3H)-quinazolinone. The product is then purified by recrystallization.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.

TechniqueKey Spectroscopic Features
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. The N-H proton of the quinazolinone ring typically appears as a broad singlet at a higher chemical shift.
¹³C NMR Characteristic signals for the carbonyl carbon (C=O) around δ 160-170 ppm, and aromatic carbons in the range of δ 110-150 ppm.
IR Spectroscopy A sharp absorption band for the C=O stretch around 1680-1700 cm⁻¹. An N-H stretching vibration is observed as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present.[7]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 256 for C₁₄H₉ClN₂O). The isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

Pharmacological Profile and Mechanisms of Action

The quinazolinone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This versatility stems from the ability to introduce various substituents that can interact with different biological targets.[8]

Diverse Biological Activities

Quinazolinone derivatives have been reported to possess a multitude of pharmacological properties, including:

  • Anticancer Activity: This is one of the most extensively studied areas for quinazolinones. Derivatives have shown potent cytotoxic effects against various cancer cell lines, including liver, breast, and colon cancer.[4]

  • Antimicrobial Activity: Many quinazolinone derivatives exhibit significant antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain derivatives have demonstrated potent anti-inflammatory effects, often comparable to standard drugs.

  • Antiviral Activity: Some quinazolinones have been investigated for their potential as antiviral agents, including against HIV.

  • Anticonvulsant Activity: The quinazolinone nucleus is a key feature in some anticonvulsant drugs.

Elucidating the Mechanisms of Action

The diverse biological activities of quinazolinones are a result of their interaction with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Tyrosine Kinases: A prominent mechanism of action for many anticancer quinazolinones is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Overexpression of EGFR is a hallmark of many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibition of Apoptosis Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Other reported mechanisms of action for quinazolinone derivatives include:

  • Tubulin Polymerization Inhibition: Some derivatives can bind to tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis.[8]

  • DHFR Inhibition: Dihydrofolate reductase (DHFR) is a key enzyme in nucleotide synthesis. Quinazoline-based antifolates can inhibit DHFR, thereby disrupting DNA replication and cell proliferation.[9]

Applications in Drug Discovery and Development

The rich pharmacology of the quinazolinone scaffold has translated into several clinically used drugs and numerous candidates in various stages of clinical trials.[10]

Therapeutic Potential

The broad spectrum of biological activities makes quinazolinone derivatives attractive candidates for the development of new therapies for a range of diseases, including:

  • Oncology: As evidenced by the numerous studies on their anticancer effects, quinazolinones remain a promising area for the discovery of novel chemotherapeutic agents.[4][8]

  • Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and quinazolinones have shown significant potential in this area.

  • Inflammatory Disorders: The anti-inflammatory properties of certain quinazolinone derivatives suggest their potential use in treating chronic inflammatory diseases.

Clinical Landscape

Several quinazoline derivatives have successfully navigated the drug development pipeline and are currently used in clinical practice. Furthermore, a number of novel quinazolinone-based compounds are under investigation in various phases of clinical trials for a variety of indications.[10]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development in this area, we provide a representative protocol for a common biological assay used to evaluate the anticancer potential of quinazolinone derivatives.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test quinazolinone derivative and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 6-chloro-2-phenyl-4(3H)-quinazolinone core, as a representative of the broader quinazolinone class, continues to be a fertile ground for drug discovery. Its synthetic tractability, coupled with a diverse and potent pharmacological profile, ensures its continued relevance in the search for novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of new therapeutic applications. The integration of computational chemistry and advanced biological screening techniques will undoubtedly accelerate the translation of promising quinazolinone-based compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-chloroisoquinoline-7-carboxylate: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloroisoquinoline-7-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its physical properties, particularly melting point and solubility, are fundamental parameters that influence its solid-state characteristics, formulation development, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point and solubility of this compound. In the absence of publicly available experimental data for this compound, this document focuses on established methodologies, predictive approaches, and the interpretation of data within the context of drug development. By presenting detailed experimental protocols and discussing the influence of its structural motifs—the isoquinoline core, the chloro substituent, and the methyl ester group—this guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Critical Role of Physical Properties in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is paved with a series of rigorous evaluations. Among the most fundamental of these are the determination of its physical properties. The melting point and solubility of a compound like this compound are not mere data points; they are critical descriptors that provide profound insights into its solid-state behavior, purity, and potential bioavailability.

A sharp and defined melting point is a primary indicator of a compound's purity.[1] Any depression or broadening of the melting range can signify the presence of impurities, which is a critical quality attribute to establish during chemical synthesis and process development.[2] Furthermore, the melting point is intrinsically linked to the lattice energy of the crystal structure, a key determinant of its solubility.[3]

Solubility, in turn, is a cornerstone of a drug's "developability." A compound must dissolve to be absorbed and exert its therapeutic effect.[4] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[5] Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various media are paramount for guiding formulation strategies and predicting its in vivo performance.[6]

This guide will provide both the theoretical underpinnings and the practical, step-by-step methodologies for the robust characterization of these two vital physical properties.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₁₁H₈ClNO₂PubChem[7]
Molecular Weight 221.64 g/mol PubChem[7]
XLogP3 2.9PubChem[7]
Hydrogen Bond Donor Count 0PubChem[7]
Hydrogen Bond Acceptor Count 3PubChem[7]

The predicted XLogP3 value of 2.9 suggests that this compound has a moderate degree of lipophilicity. This has implications for both its solubility and its potential to cross biological membranes. The absence of hydrogen bond donors and the presence of three acceptors will also influence its interaction with solvents.

Melting Point Determination: A Gateway to Purity and Solid-State Energetics

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. This phase change is sharp for pure substances.[1]

Causality Behind Experimental Choices

The choice of method for melting point determination often depends on the available instrumentation and the required accuracy. The capillary method is the most common and reliable technique.[8] The key to an accurate measurement is a slow heating rate (typically 1-2 °C per minute) as the melting point is approached.[2] Rapid heating can lead to an erroneously high and broad melting range.[9] A preliminary, rapid determination can be useful to establish an approximate melting point, followed by a more careful, slow measurement.[1]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary-based melting point apparatus.[8]

Materials:

  • This compound (finely powdered)

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry watch glass.

  • Capillary Loading: Gently press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Initial Rapid Heating: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

  • Accurate Measurement: With a new sample, heat the apparatus to a temperature about 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.

  • Repeat for Accuracy: For reliable results, perform the measurement in triplicate.

Structural Insights and Comparative Analysis

The melting point of this compound will be influenced by its molecular structure. The planar, aromatic isoquinoline core allows for efficient crystal packing through π-π stacking interactions. The polar chloro and methyl ester groups can participate in dipole-dipole interactions, further stabilizing the crystal lattice.

For context, the melting points of some related compounds are provided below. It is important to note that direct extrapolation is not always accurate due to the complex interplay of intermolecular forces.

CompoundStructureMelting Point (°C)
Methyl 3-isoquinolinecarboxylate86-88
7-Chloro-4-hydroxy-quinoline-3-carboxylic acid methyl ester297

The significant difference in melting points between these two related structures highlights the profound impact of substituents on the crystal lattice energy. The presence of a hydroxyl group in the quinoline derivative allows for strong hydrogen bonding, leading to a much higher melting point.

Solubility Determination: A Cornerstone of Bioavailability

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[6] For pharmaceutical applications, aqueous solubility over the physiological pH range (1.2 to 6.8) is of paramount importance.[4]

The "Why" Behind the Method: The Shake-Flask Gold Standard

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10] This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility. The key principle is to agitate an excess of the solid compound in the solvent for a sufficient period to achieve saturation.[11] Subsequent analysis of the supernatant provides the solubility value.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the aqueous solubility of this compound at different pH values, simulating the conditions of the gastrointestinal tract.[4][11]

Materials:

  • This compound

  • Aqueous buffers (pH 1.2, 4.5, and 6.8)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions and Calibration Curve: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this, prepare a series of calibration standards by diluting with the mobile phase to be used for HPLC analysis.

  • Sample Preparation: Add an excess amount of solid this compound to separate vials containing the pH 1.2, 4.5, and 6.8 buffers. Ensure there is undissolved solid remaining.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (typically 37 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered sample with the mobile phase to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculation: Use the calibration curve to calculate the concentration of this compound in the original supernatant. This value represents the equilibrium solubility at that specific pH.

Influence of Substituents on Solubility

The solubility of this compound is a complex interplay of its lipophilicity and the energy required to break its crystal lattice.

  • Isoquinoline Core: The N-heterocyclic nature of the isoquinoline ring provides a site for potential protonation at low pH, which would increase aqueous solubility.

  • Chloro Group: The chloro substituent is electron-withdrawing and increases the lipophilicity of the molecule, which generally tends to decrease aqueous solubility.[12]

  • Methyl Ester Group: The methyl ester is a polar group that can engage in dipole-dipole interactions with water molecules. However, it is also susceptible to hydrolysis, especially at non-neutral pH, which would need to be assessed during stability studies.

Data Visualization and Workflow

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for melting point and solubility determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Finely Powdered Sample load Load Capillary Tube start->load place Place in Apparatus load->place heat Heat at 1-2 °C/min place->heat observe Observe Melting Range heat->observe record Record T_onset and T_complete observe->record end end record->end Report Melting Point Range

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis add Add Excess Solid to Buffer shake Shake at 37 °C for 24-48h add->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter hplc Analyze by HPLC filter->hplc calc calc hplc->calc Calculate Concentration report report calc->report Report Solubility (mg/mL)

Caption: Workflow for Solubility Determination.

Conclusion and Future Directions

The physical properties of this compound, specifically its melting point and solubility, are critical parameters that will dictate its path forward in the drug development pipeline. While experimental values are not currently in the public domain, this guide has provided the established, robust methodologies for their determination. A precise melting point will serve as a benchmark for purity and provide insights into the energetic stability of its solid form. A comprehensive solubility profile across the physiological pH range is essential for understanding its potential for oral absorption and for guiding the development of appropriate formulations.

It is strongly recommended that any future work on this compound begins with the experimental determination of these fundamental properties. The protocols detailed herein provide a clear and validated path to obtaining this crucial data.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Isoquinolines: From Classical Annulations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Isoquinoline Scaffold

The isoquinoline nucleus, a deceptively simple fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its prevalence in a vast array of natural alkaloids, such as morphine, berberine, and papaverine, speaks to its evolutionary selection as a privileged scaffold for biological activity.[1] This significance translates directly into modern drug discovery, where substituted isoquinolines form the core of numerous therapeutic agents, including anesthetics, antihypertensives, and anticancer drugs.[2][3]

The enduring challenge and art in synthetic chemistry lie not just in constructing this core but in strategically adorning it with substituents to modulate its physicochemical properties and biological targets. This guide moves beyond a simple recitation of named reactions. As a senior scientist, my objective is to provide a critical, in-depth analysis of the foundational synthetic strategies—both classical and contemporary. We will explore the causality behind experimental choices, the mechanistic underpinnings that dictate success or failure, and the practical protocols that form the basis of laboratory work. This document is designed to be a functional tool, bridging established knowledge with the cutting-edge of synthetic innovation to empower the rational design and execution of isoquinoline synthesis.

Part 1: The Classical Pillars of Isoquinoline Synthesis

The traditional methods for isoquinoline synthesis are foundational, having been developed over a century ago. They are robust, well-understood, and remain highly relevant, particularly in large-scale synthesis and for specific substitution patterns. These reactions—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—are all intramolecular electrophilic aromatic substitution reactions, a mechanistic theme that dictates their scope and limitations.[1][2]

The Bischler-Napieralski Reaction: Building from β-Phenethylamides

First discovered in 1893, the Bischler-Napieralski reaction is a powerful method for cyclizing β-phenethylamides to form 3,4-dihydroisoquinolines, which are then typically oxidized to the aromatic isoquinoline.[4][5][6]

Expertise & Causality: The "Why"

The core of this reaction is the generation of a highly electrophilic species from the amide carbonyl that is capable of attacking the aromatic ring. This is not a trivial transformation; amides are relatively stable. The choice of reagent is therefore critical. Strong dehydrating agents and Lewis acids like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O) are employed.[5][6][7][8] Their role is to activate the carbonyl oxygen, making it a good leaving group.

The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate.[5][8] This high electrophilicity is precisely why the reaction is generally restricted to electron-rich aromatic rings.[4][6] Electron-donating groups (e.g., alkoxy) are necessary to activate the ring, stabilizing the positive charge in the transition state of the electrophilic attack (the sigma complex). Without this activation, the harsh conditions can lead to side reactions, such as the retro-Ritter reaction, which fragments the molecule to form a styrene.[6][7]

Experimental Workflow & Visualization

The general workflow involves amide formation followed by an acid-promoted cyclodehydration and an optional oxidation step to achieve full aromaticity.

Bischler_Napieralski_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Aromatization (Optional) A β-Phenethylamine C β-Phenethylamide A->C Acylation B Acyl Chloride or Anhydride B->C D 3,4-Dihydroisoquinoline C->D POCl₃ or P₂O₅ Reflux E Substituted Isoquinoline D->E Oxidation (e.g., Pd/C, S)

Caption: General workflow for the Bischler-Napieralski reaction.

Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is a representative example of the classical Bischler-Napieralski cyclization.

  • Amide Formation: To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1 equivalent) in acetonitrile, add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise at 0 °C.

  • Cyclization: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add crushed ice to quench the excess POCl₃. Basify the aqueous solution to pH > 10 with a concentrated NaOH solution.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the 3,4-dihydroisoquinoline.[8]

The Pictet-Spengler Reaction: A Biomimetic Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction, reported in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone) to produce a 1,2,3,4-tetrahydroisoquinoline.[9][10]

Expertise & Causality: The "Why"

This reaction is mechanistically distinct from the Bischler-Napieralski and is often considered a special case of the Mannich reaction.[10] It proceeds via the formation of a Schiff base (imine), which is then protonated to form an electrophilic iminium ion. This iminium ion is less electrophilic than the nitrilium ion of the Bischler-Napieralski reaction. Consequently, the Pictet-Spengler reaction typically requires an activated aromatic ring to proceed under mild conditions.[10] In fact, for highly activated systems (like dopamine derivatives), the reaction can occur at physiological pH and temperature, which is why it is a key step in the biosynthesis of many isoquinoline alkaloids.[11][12][13]

The choice of acid catalyst (protic or Lewis) is crucial for promoting both the initial condensation (Schiff base formation) and the subsequent intramolecular cyclization. For less reactive substrates, stronger acids and higher temperatures are necessary to drive the reaction to completion.[9] A significant advantage of this method is its potential for stereocontrol. The use of chiral catalysts or enzymes can lead to the asymmetric synthesis of enantioenriched tetrahydroisoquinolines, which is of immense value in drug development.[10][11][13][14]

Experimental Workflow & Visualization

The workflow is a direct, often one-pot, condensation and cyclization process.

Pictet_Spengler_Workflow Start β-Arylethylamine + Aldehyde/Ketone Intermediate Schiff Base (Imine) Start->Intermediate Condensation (-H₂O) Iminium Iminium Ion Intermediate->Iminium Acid Catalyst (H⁺) Product 1,2,3,4-Tetrahydroisoquinoline Iminium->Product Intramolecular Electrophilic Attack

Caption: Reaction pathway of the Pictet-Spengler synthesis.

Protocol: Asymmetric Synthesis of (S)-Salsolidine

This protocol illustrates a modified Pictet-Spengler approach for asymmetric synthesis.

  • Reaction Setup: In a reaction vessel, dissolve the β-arylethylamine (e.g., dopamine derivative, 1 equivalent) and the aldehyde (e.g., acetaldehyde, 1.2 equivalents) in a suitable solvent like methanol.

  • Cyclization: Add a protic acid, such as concentrated hydrochloric acid, and heat the mixture to reflux. The reaction progress should be monitored by TLC.

  • Work-up: After completion, cool the reaction to ambient temperature and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over a drying agent, concentrate, and purify the residue by flash column chromatography to yield the target tetrahydroisoquinoline.[15] For asymmetric versions, a chiral catalyst would be included in Step 1, and conditions would be optimized for enantioselectivity.[14]

The Pomeranz-Fritsch Reaction: A Modular Approach

The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[15][16] It was independently described by Cäsar Pomeranz and Paul Fritsch in 1893.[17]

Expertise & Causality: The "Why"

This method involves two key stages: the formation of a benzalaminoacetal (a Schiff base) and a subsequent acid-catalyzed intramolecular cyclization.[15][18] The true elegance of this reaction lies in its modularity, allowing for substitution on both the benzene ring (from the benzaldehyde) and potentially at the C4 position. However, the classical conditions are notoriously harsh, typically requiring concentrated sulfuric acid and heat, which can severely limit the functional group tolerance and often leads to low yields.[15][17]

The mechanism involves protonation of the acetal, elimination of an alcohol to form an oxonium ion, followed by electrophilic attack on the benzene ring. Subsequent eliminations lead to the final aromatic isoquinoline. The harshness of the conditions is required to drive the multiple dehydration and cyclization steps. Several modifications have been developed to improve yields and expand the scope, such as the Schlittler-Muller modification, which allows for the synthesis of C1-substituted isoquinolines.[15][17]

Experimental Workflow & Visualization

The process is a two-stage condensation and cyclization sequence.

Pomeranz_Fritsch_Workflow cluster_0 Stage 1: Schiff Base Formation cluster_1 Stage 2: Acid-Catalyzed Cyclization A Benzaldehyde C Benzalaminoacetal A->C B 2,2-Dialkoxyethylamine B->C D Substituted Isoquinoline C->D Conc. H₂SO₄ Heat

Caption: Two-stage workflow of the Pomeranz-Fritsch reaction.

Protocol: General Procedure for Isoquinoline Synthesis

  • Schiff Base Formation: Dissolve the substituted benzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in a solvent like toluene. Heat the mixture, often with a Dean-Stark trap, to remove water and drive the formation of the benzalaminoacetal.

  • Cyclization: Isolate the crude Schiff base after removing the solvent. Add it slowly to a stirred solution of concentrated sulfuric acid at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature or heat as required (monitor by TLC) for several hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a strong base (e.g., NaOH or NH₄OH) to pH > 10.

  • Extraction & Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.[15]

Part 2: Modern Frontiers - Transition-Metal-Catalyzed Synthesis

While classical methods are powerful, their reliance on harsh conditions and limitations to electron-rich systems has driven the development of more versatile and milder alternatives. Transition-metal catalysis, particularly through C-H activation/annulation strategies, has revolutionized the synthesis of substituted isoquinolines.[19] These methods offer superior functional group tolerance, high atom economy, and unprecedented control over substitution patterns.[19][20]

Expertise & Causality: The "Why"

The central principle involves a transition metal catalyst (commonly Rh, Ru, Pd, or Co) that can selectively break a typically inert C-H bond on the aromatic ring and form a C-metal bond.[19][21] This process is usually guided by a directing group (e.g., oxime, amide, imine) on the starting material. The resulting metallacycle intermediate is nucleophilic and can react with a coupling partner, most commonly an alkyne.[19][22] This is followed by migratory insertion of the alkyne and subsequent reductive elimination, which closes the heterocyclic ring and regenerates the active catalyst.

The choice of metal, ligand, and oxidant/additive is paramount. For example, Rh(III) and Ru(II) catalysts are often used for their high reactivity in C-H activation.[19][22] The directing group is not just a passive anchor; it coordinates to the metal center, positioning it for a specific ortho C-H activation, thereby ensuring high regioselectivity. This approach allows for the construction of highly substituted isoquinolines from simple, readily available precursors in a single step, a feat often impossible with classical methods.[2][22]

Catalytic Cycle & Visualization

The generalized catalytic cycle illustrates the key steps in a C-H activation/annulation reaction.

CH_Activation_Cycle Catalyst [M] Catalyst Precursor Aryl Precursor (with Directing Group) Catalyst->Precursor Catalyst Regeneration Metallacycle Metallacycle Intermediate Precursor->Metallacycle C-H Activation (Coordination) Insertion Migratory Insertion Product Metallacycle->Insertion Alkyne Insertion Alkyne Alkyne Coupling Partner Alkyne->Metallacycle Insertion->Catalyst Reductive Elimination Product Isoquinoline Product Insertion->Product

Caption: Generalized catalytic cycle for isoquinoline synthesis via C-H activation.

Comparative Overview of Modern Methods

The field is rapidly evolving, with different metal systems offering unique advantages.

Catalyst System Directing Group (Example) Coupling Partner Key Advantages References
Rhodium(III) Oxime, N-methoxyamideInternal/Terminal AlkynesHigh efficiency, mild conditions, broad substrate scope.[22]
Ruthenium(II) Amine, HydrazineInternal AlkynesOften oxidant-free, good for C-H/N-N activation strategies.[21][23]
Palladium(II) Imine, OxazolidineNot always requiredUsed in sequential α-arylation/cyclization; versatile.[2][24]
Cobalt(III) Amidine, BenzimidateDiazo compounds, AlkynesUses a less expensive, earth-abundant metal.[19][25]

Protocol: Rh(III)-Catalyzed Synthesis of a Substituted Isoquinoline

This protocol is representative of modern C-H activation strategies.

  • Reaction Setup: To a screw-cap vial, add the aryl ketoxime (1 equivalent), the internal alkyne (1.5 equivalents), [RhCp*Cl₂]₂ (2.5 mol%), and CsOAc (2 equivalents) as an additive.

  • Solvent and Atmosphere: Add a solvent such as dichloroethane or methanol. Purge the vial with an inert gas (e.g., argon or nitrogen).

  • Reaction: Seal the vial and place it in a preheated oil bath at 80-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to afford the desired polysubstituted isoquinoline.[22]

Part 3: Strategic Comparison and Conclusion

The choice of synthetic route is dictated by the target molecule's substitution pattern, required scale, and available starting materials.

FeatureClassical Methods (Bischler, Pictet, Pomeranz)Modern Transition-Metal Methods
Starting Materials Specific functionalized precursors (amides, amines).Simpler aromatics with a directing group.
Reaction Conditions Often harsh (strong acid, high heat).Generally milder, lower temperatures.
Substrate Scope Often limited to electron-rich aromatics.Broad; tolerates both electron-rich and -poor systems.
Regiocontrol Dictated by inherent aromatic substitution patterns.High regioselectivity controlled by the directing group.
Functional Group Tol. Poor to moderate.Generally very good.
Key Intermediate Iminium, Nitrilium Ions.Organometallic metallacycle.

The synthesis of substituted isoquinolines has evolved dramatically from its classical roots. While the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain indispensable tools for their robustness and scalability, modern transition-metal-catalyzed methods have opened the door to unprecedented molecular diversity. The ability to forge C-C and C-N bonds through C-H activation provides a powerful platform for late-stage functionalization and the rapid assembly of complex molecules, which is invaluable in a drug discovery context.

Looking forward, the field is moving towards even more sustainable and efficient methodologies. The use of earth-abundant 3d transition metals like cobalt and iron is gaining traction.[26][27] Furthermore, emerging areas like photoredox catalysis and enzymatic synthesis are poised to offer greener, highly selective, and potentially asymmetric routes to this critical heterocyclic scaffold, ensuring that the synthesis of isoquinolines will remain a vibrant and innovative area of chemical science for years to come.[13][23]

References

Starting materials for Methyl 3-chloroisoquinoline-7-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Strategic Synthesis of Methyl 3-chloroisoquinoline-7-carboxylate: A Guide to Starting Materials and Core Synthetic Pathways

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents. Its structural complexity, featuring a substituted bicyclic aromatic core, demands a carefully considered synthetic strategy. This guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a core focus on the selection of appropriate starting materials and the rationale behind key experimental choices. We will explore retrosynthetic logic, compare prominent synthetic pathways, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of the practical synthesis of this valuable compound.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis is the foundation of an efficient synthetic plan. By deconstructing this compound, we can identify key bond disconnections and reveal the most viable starting materials.

The primary disconnections for the isoquinoline core involve breaking the C-N and C-C bonds of the pyridine ring. This leads to two main strategic approaches:

  • Pathway A: Annulation of a Pre-functionalized Benzene Ring. This is the most direct and convergent strategy. It begins with a benzene-derived starting material that already contains the precursors for the C-7 carboxylate and the C-8 position, ensuring regiochemical control.

  • Pathway B: Post-functionalization of an Isoquinoline Core. This involves synthesizing a simpler isoquinoline and subsequently introducing the chloro and carboxylate groups. This approach is often less efficient due to challenges in controlling the regioselectivity of electrophilic or nucleophilic substitution on the isoquinoline ring.

Our analysis indicates that Pathway A offers superior control and efficiency. The most logical starting point is a substituted toluene or benzoic acid derivative, which allows for the systematic construction of the heterocyclic ring.

G cluster_0 Retrosynthetic Strategy TM This compound I1 3-Hydroxyisoquinoline-7-carboxylate (Isocarbostyril Intermediate) TM->I1 Chlorination (POCl₃) I2 Methyl 3-amino-4-methylbenzoate I1->I2 Ring Cyclization I3 C2 Synthon (e.g., Glyoxylic Acid) I1->I3 Condensation G cluster_workflow Experimental Workflow A Step 1: Condensation Methyl 3-amino-4-methylbenzoate + Glyoxylic Acid B Step 2: Cyclization Intermediate in H₂SO₄ A->B Form Imine C Step 3: Chlorination Isocarbostyril + POCl₃ B->C Form Isocarbostyril D Step 4: Workup & Purification Product Isolation C->D Form Final Product

Theoretical Insights into the Reactivity of Methyl 3-chloroisoquinoline-7-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-chloroisoquinoline-7-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. A profound understanding of its reactivity is paramount for the rational design of novel synthetic pathways and the development of functional molecules. This in-depth technical guide provides a comprehensive theoretical framework for elucidating the reactivity of this molecule, leveraging modern computational chemistry techniques. We will explore the molecule's electronic structure, predict its susceptibility to nucleophilic and electrophilic attack, and rationalize its behavior in key organic reactions. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile isoquinoline derivative.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its presence in alkaloids like morphine and papaverine underscores its importance in medicinal chemistry. The diverse functionalization of the isoquinoline scaffold allows for the fine-tuning of its pharmacological properties, making it a cornerstone in the development of novel therapeutics.[1][2] this compound, with its strategically placed chloro and methyl ester functionalities, presents a versatile platform for further molecular elaboration. The chloro-substituent at the 3-position is a prime site for nucleophilic substitution, while the electron-withdrawing methyl carboxylate group at the 7-position modulates the overall electronic properties of the ring system.

This guide will employ a first-principles approach, utilizing Density Functional Theory (DFT), to provide a detailed theoretical analysis of the reactivity of this compound. Our aim is to offer a predictive roadmap for chemists, enabling more efficient and targeted synthetic strategies.

Theoretical Methodology: A Computational Toolkit for Reactivity Prediction

To dissect the reactivity of this compound, we will employ a suite of well-established computational methods. All calculations will be performed using a hypothetical workflow based on standard quantum chemistry software packages.

Geometry Optimization and Electronic Structure

The first step in our theoretical investigation is to determine the ground-state molecular geometry of this compound. This is achieved through geometry optimization using DFT, a computational method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.

Protocol 1: Ground-State Geometry Optimization

  • Input Structure: A 3D model of this compound is constructed.

  • Computational Method: Density Functional Theory (DFT) is selected. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such systems.

  • Basis Set: The 6-311+G(d,p) basis set will be used. This is a triple-zeta basis set that includes diffuse functions (+) to better describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Solvation Model: To simulate a more realistic reaction environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be employed using a common solvent like dimethyl sulfoxide (DMSO).

  • Calculation: The geometry is optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Key Reactivity Descriptors

Once the optimized geometry is obtained, we can calculate several key descriptors that provide insights into the molecule's reactivity.

  • Frontier Molecular Orbitals (HOMO and LUMO): According to Frontier Molecular Orbital (FMO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in chemical reactions.[3] The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy and spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[4][5] It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.

  • Fukui Functions: The Fukui function is a more quantitative descriptor of local reactivity.[6][7] It measures the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui function, which assigns a value to each atom, can be used to predict the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack.

Predicted Reactivity of this compound

Based on the theoretical framework outlined above, we can now predict the reactivity of our target molecule.

Frontier Molecular Orbital Analysis

A qualitative analysis of the HOMO and LUMO of this compound will reveal the primary sites for electrophilic and nucleophilic attack.

  • HOMO: We predict that the HOMO will be primarily localized on the benzene ring of the isoquinoline core, suggesting that electrophilic attack is most likely to occur at positions C5, C6, or C8. The nitrogen atom's lone pair will also contribute to the HOMO.

  • LUMO: The LUMO is expected to be predominantly distributed over the pyridine ring, particularly on the carbon atoms C1 and C3, as well as the carbon atom of the carboxylate group. This indicates that these are the most electrophilic sites and, therefore, the most susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom at C3 will significantly lower the energy of the LUMO and increase its coefficient on C3, making this position particularly activated for nucleophilic aromatic substitution.

Molecular Electrostatic Potential (MEP) Map

The MEP map will provide a visual confirmation of the predictions from FMO analysis.

MEP_Prediction cluster_molecule This compound cluster_regions Predicted MEP Regions mol [Molecule Structure] neg Negative Potential (Red/Yellow) (Nucleophilic Centers) neg->mol Around N atom Around O atoms of ester pos Positive Potential (Blue) (Electrophilic Centers) pos->mol Around C3-Cl bond Around H atoms

Caption: Predicted Molecular Electrostatic Potential (MEP) regions.

We anticipate that the MEP will show a region of high negative potential (red/yellow) around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the methyl carboxylate group, indicating their nucleophilic character. Conversely, a significant region of positive potential (blue) is expected around the C3 carbon atom, directly bonded to the electronegative chlorine atom, highlighting its electrophilic nature and susceptibility to nucleophilic attack.

Fukui Function Analysis for Site Selectivity

A condensed Fukui function analysis will provide quantitative predictions for the most reactive sites.

Table 1: Predicted Condensed Fukui Function (f+) Values for Nucleophilic Attack

Atomic SitePredicted f+ Value (Arbitrary Units)Rank
C3High1
C1Moderate2
C(O) of EsterModerate3
C5Low4
C8Low5

The Fukui function for nucleophilic attack (f+) is predicted to be highest on the C3 carbon, confirming that this is the most probable site for a nucleophile to attack. This is a direct consequence of the combined electron-withdrawing effects of the nitrogen atom and the chlorine substituent.

Key Reaction Pathways: A Theoretical Investigation

Armed with our understanding of the electronic structure and reactivity of this compound, we can now explore its behavior in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The most anticipated reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C3 position. This reaction is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide range of functional groups.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a Meisenheimer complex.[8] However, recent computational studies have suggested that some SNAr reactions may proceed through a concerted mechanism.[9]

Workflow for Simulating SNAr Reaction

SNAr_Workflow start Reactants: This compound + Nucleophile (e.g., CH3O-) ts_search Transition State Search (e.g., QST2/QST3 or Berny algorithm) start->ts_search meisenheimer Meisenheimer Intermediate (if stepwise mechanism) start->meisenheimer forms ts Transition State (TS) Structure and Energy ts_search->ts irc Intrinsic Reaction Coordinate (IRC) Calculation ts->irc products Products: Methyl 3-methoxyisoquinoline-7-carboxylate + Cl- irc->products irc->meisenheimer confirms intermediate meisenheimer->ts leads to

References

Methodological & Application

The Strategic Utility of Methyl 3-chloroisoquinoline-7-carboxylate in Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Isoquinoline Building Block

In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold stands as a privileged structural motif, present in a multitude of biologically active compounds and functional materials.[1][2] Methyl 3-chloroisoquinoline-7-carboxylate emerges as a highly versatile and strategically important chemical intermediate, offering medicinal and process chemists a valuable building block for the synthesis of complex molecular architectures. Its utility lies in the orthogonal reactivity of its functional groups: a halogenated position (C3) ripe for cross-coupling or nucleophilic substitution, and an ester moiety (C7) that can be readily modified or hydrolyzed. This dual functionality allows for the sequential and controlled introduction of diverse substituents, paving the way for the rapid generation of compound libraries for drug discovery and the efficient synthesis of targeted functional molecules.

This guide provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and insights into its role in the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂--INVALID-LINK--[3]
Molecular Weight 221.64 g/mol --INVALID-LINK--[3]
CAS Number 1544665-58-8--INVALID-LINK--[3][4]
Appearance Solid--INVALID-LINK--[5]
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.General chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.--INVALID-LINK--[5]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from commercially available materials. The general synthetic workflow is outlined below.

Synthesis Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification Aromatic Aldehyde Aromatic Aldehyde 3-Chloroisoquinoline-7-carboxylic acid 3-Chloroisoquinoline-7-carboxylic acid Aromatic Aldehyde->3-Chloroisoquinoline-7-carboxylic acid Pomeranz-Fritsch Reaction (Acidic Conditions) Aminoacetal Aminoacetal Aminoacetal->3-Chloroisoquinoline-7-carboxylic acid Carboxylic Acid 3-Chloroisoquinoline-7-carboxylic acid Target Compound This compound Carboxylic Acid->Target Compound Fischer Esterification (Acid Catalyst, Heat) Methanol Methanol Methanol->Target Compound Suzuki-Miyaura Coupling Start This compound Product Methyl 3-(R)-isoquinoline-7-carboxylate Start->Product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Boronic Acid R-B(OH)₂ Boronic Acid->Product SNAr Reaction Start This compound Product Methyl 3-(R¹R²N)-isoquinoline-7-carboxylate Start->Product Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, NMP) Heat Amine R¹R²NH Amine->Product Kinase Inhibition cluster_0 Synthesis of Kinase Inhibitor Precursor cluster_1 Further Functionalization & Biological Evaluation Intermediate This compound Amino-isoquinoline Methyl 3-(R-amino)isoquinoline-7-carboxylate Intermediate->Amino-isoquinoline SɴAr Amine R-NH₂ Amine->Amino-isoquinoline Precursor Methyl 3-(R-amino)isoquinoline-7-carboxylate Final Inhibitor Potent & Selective Kinase Inhibitor Precursor->Final Inhibitor Ester Hydrolysis Amide Coupling Kinase Assay Kinase Assay Final Inhibitor->Kinase Assay IC₅₀ Determination

References

Application of Methyl 3-chloroisoquinoline-7-carboxylate in Medicinal Chemistry: A Guide to Synthesizing Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline core is a prominent heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for targeting various biological macromolecules, including enzymes and receptors.[3] In medicinal chemistry, isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The strategic functionalization of the isoquinoline ring system is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

This application note focuses on Methyl 3-chloroisoquinoline-7-carboxylate , a versatile and strategically functionalized building block for the synthesis of advanced therapeutic candidates. The presence of a chloro group at the 3-position and a methyl carboxylate at the 7-position offers orthogonal handles for synthetic diversification. The chlorine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing multiple avenues for molecular elaboration.

Core Application: A Key Building Block for Covalent MKK7 Kinase Inhibitors

A significant application of this compound is in the synthesis of potent and selective covalent inhibitors of Mitogen-Activated Protein Kinase Kinase 7 (MKK7). MKK7 is a key enzyme in the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various pathologies, including cancer and inflammatory diseases.[5][6] Specifically, MKK7 is an attractive therapeutic target as it exclusively phosphorylates JNK, offering a potential route to selective pathway inhibition.[5]

This compound serves as a crucial starting material for constructing the core of these inhibitors. The synthetic strategy involves leveraging the reactive C3-chloro position for the introduction of a substituted aniline moiety via a Buchwald-Hartwig amination reaction. The C7-carboxylate group is then typically converted into a carboxamide, which often serves as a key interaction point with the target protein or as a handle for attaching further functionalities, such as an electrophilic "warhead" for covalent bond formation.

The general synthetic approach is outlined below:

G A Methyl 3-chloroisoquinoline- 7-carboxylate B Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) A->B Substituted Aniline, Pd catalyst, Ligand, Base C Methyl 3-(Arylamino)isoquinoline- 7-carboxylate B->C D Saponification (Ester Hydrolysis) C->D LiOH or NaOH E 3-(Arylamino)isoquinoline- 7-carboxylic Acid D->E F Amide Coupling E->F Amine, Coupling Agent (e.g., HATU) G Advanced MKK7 Inhibitor Precursor F->G G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Combine solid reagents in Schlenk flask B Establish inert atmosphere A->B C Add amine and anhydrous solvent B->C D Heat to 100-110 °C C->D E Monitor by TLC/LC-MS D->E F Cool and perform aqueous work-up E->F G Dry and concentrate organic phase F->G H Purify by column chromatography G->H

References

Analytical techniques for quantifying Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of Methyl 3-chloroisoquinoline-7-carboxylate, designed for researchers and professionals in drug development. This document provides a first-principles approach to method selection, detailed experimental protocols for both primary and confirmatory analysis, and the rationale behind critical procedural steps.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a heterocyclic organic compound featuring a chlorinated isoquinoline core functionalized with a methyl ester.[1][2][3] Its molecular structure (Formula: C₁₁H₈ClNO₂, Molecular Weight: 221.64 g/mol ) makes it a valuable and versatile building block in medicinal chemistry and pharmaceutical synthesis.[1] The isoquinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and the presence of a chlorine atom and an ester group provides reactive handles for further molecular elaboration.

Given its role as a critical intermediate, the ability to accurately and reliably quantify this compound is paramount. Rigorous analytical control is essential to ensure the identity, purity, and strength of starting materials and intermediates, which is a foundational requirement for regulatory compliance and the overall safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] This guide details two robust, validated analytical techniques for the quantification of this compound: a primary assay using High-Performance Liquid Chromatography (HPLC) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS).

Method Selection: A Dichotomous Approach to Quantification and Confirmation

The selection of an analytical technique is dictated by the specific requirements of the analysis. For routine quality control (QC) and batch release, a high-throughput, precise, and accurate method is required. For structural confirmation, impurity identification, and investigational purposes, a method with high specificity and resolving power is necessary.

  • High-Performance Liquid Chromatography (HPLC): As the primary quantitative tool, Reverse-Phase HPLC (RP-HPLC) with UV detection is the method of choice. The compound's aromatic nature ensures strong chromophoric activity, allowing for sensitive UV detection. RP-HPLC is a robust, well-established technique for the analysis of non-volatile and semi-volatile compounds like isoquinoline derivatives, offering excellent precision and accuracy.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and as a powerful tool for impurity profiling, GC-MS is ideal. The compound's molecular weight and structure make it sufficiently volatile for GC analysis. The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern.[9][10] The presence of a chlorine atom yields a characteristic isotopic signature (³⁵Cl/³⁷Cl), which serves as a powerful diagnostic tool for confirmation.[11]

cluster_0 Analytical Objective cluster_1 Method Selection cluster_2 Outcome Objective Define Analytical Need Decision Routine QC or Structural ID? Objective->Decision HPLC Primary Method: RP-HPLC-UV Decision->HPLC Routine QC GCMS Confirmatory Method: GC-MS Decision->GCMS Structural ID Quant Quantitative Analysis (Purity, Assay) HPLC->Quant Ident Structural Confirmation & Impurity Profile GCMS->Ident

Caption: Logical workflow for selecting the appropriate analytical technique.

Protocol 1: Quantitative Analysis by RP-HPLC with UV Detection

This protocol describes a validated method for determining the purity and concentration of this compound using RP-HPLC. The method is designed for accuracy and reproducibility in a quality control environment.

Principle

The sample is dissolved in a suitable diluent and injected into an HPLC system. Separation is achieved on a reverse-phase (C18) column, where compounds are partitioned between the non-polar stationary phase and a polar mobile phase. The analyte is separated from impurities based on its relative hydrophobicity. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, using an external standard calibration curve.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 phase is chosen for its versatility and proven efficacy in separating a wide range of medium-polarity aromatic compounds, including isoquinoline alkaloids.[7][8]

  • Reference Standard: Certified this compound, >99.5% purity.

  • Solvents: HPLC-grade Acetonitrile (ACN) and water.

  • Buffer Salt: Ammonium acetate or ammonium formate, analytical grade. A buffer is recommended to maintain a consistent pH, ensuring reproducible retention times and peak shapes for the slightly basic isoquinoline nitrogen.[7]

  • Diluent: Acetonitrile/Water (50:50, v/v).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five calibration standards. A suggested range is 5 µg/mL to 200 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Further dilute this solution to fall within the calibration range (e.g., a 1:10 dilution to achieve a target concentration of 100 µg/mL).

  • Chromatographic Analysis:

    • Set up the HPLC system according to the parameters in the table below.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the calibration standards, and then the sample solutions.

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0B: Acetonitrile
Gradient 0-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Data Analysis and Validation
  • Calibration: Plot the peak area of the reference standard against its concentration for all calibration injections. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12] This is a documented process providing evidence of reliability and accuracy.[4][13]

Validation ParameterAcceptance Criteria
Specificity Peak is free from interference from blank and placebo.
Linearity r² ≥ 0.999 over the specified range.
Accuracy 98.0% - 102.0% recovery for spiked samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.

Protocol 2: Confirmatory Analysis by GC-MS

This protocol provides a definitive method for the identification of this compound and the characterization of potential volatile impurities.

Principle

The sample, dissolved in a volatile solvent, is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas through a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. Eluted components enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique "fingerprint" for structural confirmation.

Instrumentation and Materials
  • GC-MS System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This phase is robust and suitable for general-purpose analysis of semi-volatile aromatic compounds.[14]

  • Reference Standard: Certified this compound, >99.5% purity.

  • Solvent: Dichloromethane or Ethyl Acetate, GC-grade.

  • Carrier Gas: Helium (99.999% purity).

Step-by-Step Methodology
  • Standard Solution Preparation:

    • Prepare a 100 µg/mL solution of the reference standard in ethyl acetate.

  • Sample Solution Preparation:

    • Prepare a solution of the test sample in ethyl acetate at a concentration of approximately 100 µg/mL.

  • GC-MS Analysis:

    • Set up the GC-MS system according to the parameters in the table below.

    • Perform a solvent blank injection to ensure system cleanliness.

    • Inject the reference standard to determine its retention time and confirm its mass spectrum.

    • Inject the sample solution for analysis.

GC-MS Operating Conditions
ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Mode Split (Ratio 20:1)
Inlet Temp. 280 °C
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 40 - 450 m/z
Data Analysis
  • Identification: Confirm the identity of this compound in the sample by matching its retention time and mass spectrum with that of the certified reference standard.

  • Spectral Confirmation: The mass spectrum should show the molecular ion (M⁺) at m/z 221 and the characteristic M+2 peak at m/z 223 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. Key fragment ions should also be present and match the reference spectrum.

  • Impurity Profiling: Analyze other peaks in the chromatogram. The mass spectra of these peaks can be compared against spectral libraries (e.g., NIST) for tentative identification of impurities.

cluster_workflow Overall Analytical Workflow Sample Sample Receipt Prep Sample & Standard Preparation Sample->Prep HPLC_Analysis HPLC Injection & Data Acquisition Prep->HPLC_Analysis GCMS_Analysis GC-MS Injection & Data Acquisition Prep->GCMS_Analysis HPLC_Data HPLC Data Processing (Integration & Calibration) HPLC_Analysis->HPLC_Data GCMS_Data GC-MS Data Processing (Spectral Matching) GCMS_Analysis->GCMS_Data Report Final Report (Assay & Identity) HPLC_Data->Report GCMS_Data->Report

References

Application Notes & Protocols: Safe Handling and Storage of Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available data for structurally related compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for Methyl 3-chloroisoquinoline-7-carboxylate was not available at the time of publication. Always consult the specific SDS provided by the supplier before handling this chemical and adhere to your institution's safety protocols.

Introduction: Understanding the Compound

This compound is a halogenated heterocyclic compound with a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of approximately 221.64 g/mol [1]. As a derivative of the isoquinoline scaffold, it is of significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline core in biologically active molecules. The presence of a chlorine atom and a methyl ester group modifies its chemical reactivity and physical properties, necessitating specific handling and storage procedures to ensure laboratory safety.

Given the limited specific data for this isomer, this guide synthesizes safety information from closely related compounds, such as Methyl 3-chloroisoquinoline-6-carboxylate and Methyl 7-chloroisoquinoline-3-carboxylate, to provide a robust framework for risk mitigation[2][3].

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classifications of analogous compounds, this compound should be treated as a hazardous substance[2][3].

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact[2][3].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[2][3].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled[2][3].

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[3].

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of material being used, the potential for dust or aerosol generation, and the duration of exposure.

Physical and Chemical Properties Summary
PropertyValueSource
Molecular FormulaC₁₁H₈ClNO₂[1]
Molecular Weight221.64 g/mol [1]
AppearanceAssumed to be a solid powderN/A
InChIKeyZBUNATVELTUCEY-UHFFFAOYSA-N[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory. The hierarchy of controls should always be prioritized, with engineering controls being the first line of defense.

Engineering Controls
  • Fume Hood: All handling of solid this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4].

  • Ventilation: Ensure the laboratory has adequate general ventilation[2].

  • Safety Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure[2].

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound[5].

PPE CategorySpecificationStandard (Example)
Eye Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved[5].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently, especially if contaminated.Tested according to EN 374[5].
Skin and Body Protection A lab coat with full-length sleeves, full-length pants, and close-toed shoes are mandatory. Ensure no skin is exposed[5].N/A
Respiratory Protection For situations with a high potential for aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.29 CFR 1910.134[2].

Detailed Protocols for Safe Handling

The following protocols provide a step-by-step guide for common laboratory procedures involving this compound.

Receiving and Unpacking
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport: Use a secondary container to transport the chemical to the designated storage area.

  • Unpack in Hood: Open the package inside a chemical fume hood.

  • Verify: Confirm the label on the container matches the order and check the container's integrity.

  • SDS: Ensure the supplier's Safety Data Sheet is accessible.

Weighing and Dispensing (Solid)
  • Prepare Workspace: Decontaminate the work surface inside the fume hood.

  • Don PPE: Wear all required PPE as detailed in Section 3.2.

  • Tare Balance: Place a tared weigh boat or appropriate container on the analytical balance inside the fume hood.

  • Transfer Compound: Carefully transfer the desired amount of solid using a clean spatula. Avoid generating dust.

  • Close Container: Securely close the main container immediately after dispensing.

  • Clean Up: Clean the spatula and any minor spills within the fume hood using a suitable solvent and absorbent pads. Dispose of contaminated materials as hazardous waste.

Solution Preparation
  • Select Solvent: Choose an appropriate and compatible solvent.

  • Add Solvent: In the fume hood, add the solvent to a suitable flask.

  • Add Compound: Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent splashing.

  • Label: Clearly label the flask with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Storage and Chemical Compatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

Storage Conditions
  • Container: Keep the container tightly closed when not in use[2].

  • Environment: Store in a cool, dry, and well-ventilated area[2].

  • Ignition Sources: Keep away from heat, sparks, and open flames[2].

  • Inert Atmosphere: For long-term storage, consider keeping the contents under an inert gas like argon or nitrogen[2].

Incompatible Materials
  • Strong Oxidizing Agents: Avoid storage with strong oxidizing agents, as this can lead to exothermic reactions[2].

  • Acids and Bases: Store separately from strong acids and bases to prevent potential hydrolysis or other reactions.

Storage_Compatibility Compound This compound (Tightly Sealed Container) Oxidizers Strong Oxidizing Agents Acids Strong Acids Bases Strong Bases Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Supervisor Start->Alert Assess Assess Spill Size & Hazard Alert->Assess IsMinor Minor Spill? Assess->IsMinor Evacuate Evacuate Area Call Emergency Response IsMinor->Evacuate No   HandleSpill Contain & Clean Up (Trained Personnel Only) IsMinor->HandleSpill  Yes End End Evacuate->End Decontaminate Decontaminate Area & Equipment HandleSpill->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->End

References

Application Notes and Protocols for the Derivatization of the Carboxylate Group in Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline-7-Carboxylate Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. Methyl 3-chloroisoquinoline-7-carboxylate, in particular, represents a versatile starting material for the generation of diverse compound libraries. The presence of three distinct reactive sites—the methyl ester at the 7-position, the chloro group at the 3-position, and the isoquinoline nitrogen—offers a rich chemical space for derivatization.

This guide provides a comprehensive overview of the derivatization strategies for the carboxylate group of this compound. We will delve into detailed protocols for hydrolysis, amidation, and transesterification, elucidating the underlying chemical principles and providing practical insights for researchers in drug discovery and development.

Part 1: Hydrolysis of the Methyl Ester to the Carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a foundational step, as the carboxylic acid is a key intermediate for a wide array of subsequent derivatizations, most notably amidation reactions. Both basic and acidic conditions can be employed for this transformation, with the choice of method depending on the overall stability of the molecule and the desired reaction kinetics.

Causality Behind Experimental Choices:
  • Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method due to its generally faster reaction rates and milder temperature requirements compared to acid-catalyzed hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. However, care must be taken as the 3-chloro substituent on the isoquinoline ring may be susceptible to nucleophilic aromatic substitution under harsh basic conditions, although this is less likely given the electron-donating nature of the nitrogen atom in the isoquinoline ring. For sterically hindered esters, a non-aqueous system using a poorly solvated hydroxide source can be particularly effective.[5][6]

  • Acid-Catalyzed Hydrolysis: This method is advantageous when the substrate is sensitive to strong bases. The reaction is an equilibrium process and typically requires an excess of water to drive the reaction to completion. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[7][8][9]

Experimental Protocols:

Protocol 1.1: Base-Catalyzed Hydrolysis of this compound

This protocol describes a standard saponification procedure.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • 1 M Hydrochloric acid (HCl)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).

    • Add an aqueous solution of NaOH (2.0-3.0 eq, e.g., 2 M solution) to the reaction mixture.

    • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent like dichloromethane (DCM) or EtOAc to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • A precipitate of 3-chloroisoquinoline-7-carboxylic acid should form. If not, extract the aqueous layer with EtOAc (3 x).

    • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

    • If extraction is performed, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 1.2: Acid-Catalyzed Hydrolysis of this compound

This protocol is suitable for substrates that may be sensitive to basic conditions.

  • Materials:

    • This compound

    • Dioxane or Acetic acid

    • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Deionized water

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dioxane or acetic acid.

    • Add an excess of aqueous acid (e.g., 6 M HCl).

    • Heat the reaction mixture to reflux (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of NaHCO₃.

    • Extract the product into EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-chloroisoquinoline-7-carboxylic acid.

Part 2: Amidation of the Carboxylate Group

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, allowing for the introduction of a wide variety of substituents and the modulation of physicochemical properties.[10] The direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent.

Causality Behind Experimental Choices:
  • Coupling Reagents: A plethora of coupling reagents are available, each with its own advantages.

    • Carbodiimides (e.g., DCC, EDC): These are widely used but can lead to racemization in chiral substrates and the formation of N-acylurea byproducts. The addition of additives like HOBt or HOAt can suppress these side reactions.[11]

    • Phosphonium Salts (e.g., BOP, PyBOP): These are highly efficient and less prone to racemization. They are particularly useful for sterically hindered couplings.

    • Uronium/Aminium Salts (e.g., HBTU, HATU): These are among the most popular coupling reagents due to their high efficiency, fast reaction times, and low propensity for racemization.[11][12]

  • Reaction Conditions: The choice of solvent (e.g., DMF, DCM, THF) and base (e.g., DIPEA, Et₃N) is critical for the success of the amidation reaction. Anhydrous conditions are generally required to prevent the hydrolysis of the activated intermediate. For sterically hindered amines or carboxylic acids, elevated temperatures may be necessary.[12][13]

Experimental Protocol:

Protocol 2.1: General Amidation of 3-chloroisoquinoline-7-carboxylic acid using HATU

This protocol describes a standard and highly efficient amidation procedure.

  • Materials:

    • 3-chloroisoquinoline-7-carboxylic acid (from Part 1)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a solution of 3-chloroisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Part 3: Transesterification of the Methyl Ester

Transesterification allows for the conversion of the methyl ester to other esters, which can be useful for modulating properties such as solubility and metabolic stability. This reaction can be catalyzed by either acids or bases.[14][15][16]

Causality Behind Experimental Choices:
  • Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, this is an equilibrium-driven process. Using a large excess of the desired alcohol as the solvent is a common strategy to drive the equilibrium towards the product.[14][17][18]

  • Base-Catalyzed Transesterification: This method often proceeds under milder conditions than the acid-catalyzed counterpart. A catalytic amount of a strong base, such as the alkoxide of the desired alcohol, is typically used.

Experimental Protocol:

Protocol 3.1: Acid-Catalyzed Transesterification of this compound

This protocol is suitable for the synthesis of simple alkyl esters where the corresponding alcohol can be used as the solvent.

  • Materials:

    • This compound

    • Desired alcohol (e.g., ethanol, isopropanol)

    • Concentrated Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

    • Heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Data Presentation

Derivatization ReactionReagents and ConditionsTypical Yield RangeNotes
Hydrolysis (Basic) NaOH or LiOH, THF/MeOH, rt to 50 °C85-95%A clean and generally high-yielding reaction.
Hydrolysis (Acidic) 6 M HCl, Dioxane, reflux70-85%Useful for base-sensitive substrates.
Amidation Amine, HATU, DIPEA, DMF, rt60-90%Broad scope with various amines. Yields can vary depending on the steric and electronic properties of the amine.
Transesterification R-OH, cat. H₂SO₄, reflux50-80%Equilibrium-driven; requires a large excess of the new alcohol.

Visualizations

Derivatization_Workflow Start This compound Acid 3-chloroisoquinoline-7-carboxylic acid Start->Acid Hydrolysis (NaOH or HCl) Ester Alkyl 3-chloroisoquinoline-7-carboxylate Start->Ester Transesterification (R-OH, H+) Amide N-substituted-3-chloroisoquinoline-7-carboxamide Acid->Amide Amidation (HATU, Amine, DIPEA)

Caption: Workflow for the derivatization of this compound.

Amidation_Mechanism cluster_0 Amidation Reaction Pathway CarboxylicAcid R-COOH (3-chloroisoquinoline-7-carboxylic acid) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + HATU, Base HATU HATU TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate + Amine Amine R'-NH₂ AmideProduct R-CO-NHR' (Amide Product) TetrahedralIntermediate->AmideProduct - HOUrea byproduct

Caption: Simplified mechanism of HATU-mediated amidation.

Conclusion and Future Perspectives

The derivatization of the carboxylate group of this compound provides a facile entry into a diverse range of novel chemical entities. The protocols outlined in this guide offer robust and reproducible methods for the synthesis of the corresponding carboxylic acid, amides, and alternative esters. These derivatives serve as valuable building blocks for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions at the 3-chloro position, such as Suzuki or Buchwald-Hartwig aminations.[7][14][17][19][20][21][22][23] The continued exploration of the chemical space around the isoquinoline-7-carboxylate scaffold holds significant promise for the discovery of new therapeutic agents.

References

Cross-coupling reactions involving the chlorine atom of Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-chloroisoquinoline-7-carboxylate

Introduction: Unlocking the Potential of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. This compound is a particularly valuable building block for drug discovery and development. It presents two key points for diversification: the ester at the C7 position and, more significantly, the chlorine atom at the C3 position. This chlorine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.

However, the C-Cl bond is notoriously strong and less reactive than its bromide or iodide counterparts, making heteroaryl chlorides challenging substrates for cross-coupling.[1][2] The electron-withdrawing nature of the isoquinoline ring system can further influence reactivity. Therefore, successful and high-yielding transformations require carefully optimized protocols and specialized catalyst systems. This guide provides detailed, field-proven protocols for several key cross-coupling reactions of this compound, explaining the rationale behind the choice of reagents and conditions to empower researchers in their synthetic endeavors.

Pillar of Modern Synthesis: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, which typically involves a Pd(0)/Pd(II) redox couple.[3] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the isoquinoline, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and necessitates the use of highly active catalysts.[2][4]

  • Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[5][6] For amination or Heck reactions, this step is replaced by coordination and insertion events.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7][8]

General_Pd_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-Cl(L)₂ oxidative_addition->pd2_intermediate transmetalation Transmetalation or Ligand Exchange pd2_intermediate->transmetalation pd2_coupled Ar-Pd(II)-R(L)₂ transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reagents Ar-Cl reagents->oxidative_addition coupling_partner R-M coupling_partner->transmetalation

Caption: General Palladium Catalytic Cycle for Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl linkages due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.[5][9]

Mechanism & Rationale

The key to a successful Suzuki coupling of an aryl chloride is the catalyst system. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are essential.[2] These ligands promote the difficult oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[10] The base (e.g., K₃PO₄) plays a crucial role by activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_halide Iso-Pd(II)-Cl(L) tm Transmetalation pd2_halide->tm pd2_boronate Iso-Pd(II)-Ar(L) re Reductive Elimination pd2_boronate->re oa->pd2_halide tm->pd2_boronate re->pd0 product Iso-Ar re->product substrate Iso-Cl substrate->oa boronic ArB(OH)₂ + Base boronic->tm

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%) or a pre-catalyst like SPhos-Pd-G3 (2 mol%)

  • SPhos (4 mol%, if using Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • If not using a pre-catalyst, add Pd(OAc)₂ and the SPhos ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Representative PartnerYield Range
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100Phenylboronic acid85-95%
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene1104-Methoxyphenylboronic acid80-92%
SPhos-Pd-G3K₃PO₄THF/H₂O80Thiophene-2-boronic acid75-90%

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, providing access to a vast array of arylamines that are central to pharmaceuticals.[7] For challenging substrates like our isoquinoline chloride, second-generation and later catalyst systems are required for efficient coupling.[12]

Mechanism & Rationale

The catalytic cycle shares similarities with the Suzuki coupling, beginning with oxidative addition.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical. It serves to deprotonate the amine, forming the corresponding amide in situ, which then displaces the halide on the Pd(II) center.[4] Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they accelerate the final reductive elimination step, which is often slow for electron-deficient aryl groups.[4][13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa pd2_halide Iso-Pd(II)-Cl(L) le Ligand Exchange pd2_halide->le pd2_amido Iso-Pd(II)-NR¹R²(L) re Reductive Elimination pd2_amido->re oa->pd2_halide le->pd2_amido re->pd0 product Iso-NR¹R² re->product substrate Iso-Cl substrate->oa amine HNR¹R² + Base amine->le Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide Iso-Pd(II)-Cl(L)₂ pd0->pd2_halide Oxidative Addition pd2_alkyne Iso-Pd(II)-C≡CR(L)₂ pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Iso-C≡CR pd2_alkyne->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_halide alkyne H-C≡CR + Base alkyne->cu_acetylide cu_salt CuI cu_salt->cu_acetylide substrate Iso-Cl

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-chloroisoquinoline-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed, data-driven decisions in your experiments.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step process starting from the corresponding 3-hydroxyisoquinoline precursor. This strategy involves the initial formation of the isoquinoline core, followed by a robust chlorination reaction. This pathway is often preferred due to the accessibility of starting materials and the reliability of the chlorination step when performed under optimized conditions.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Analysis A Starting Materials (e.g., Substituted Phenylacetic Acid and N-formylaminoacetonitrile) B Methyl 3-hydroxyisoquinoline- 7-carboxylate (Isoquinolone Precursor) A->B Cyclization C Methyl 3-chloroisoquinoline- 7-carboxylate (Final Product) B->C POCl₃ / Heat D Purification & Characterization (Chromatography, NMR, MS) C->D

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: The Chlorination Step

The conversion of Methyl 3-hydroxyisoquinoline-7-carboxylate to the final 3-chloro product using phosphorus oxychloride (POCl₃) is the most critical and often challenging step. The following Q&A addresses common issues.

Q1: My chlorination reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?

A1: This is a frequent issue that typically stems from reagent quality, reaction conditions, or the presence of moisture.

  • Reagent Quality and Stoichiometry: The success of this reaction is critically dependent on the quality of the phosphorus oxychloride (POCl₃).

    • Causality: POCl₃ is highly reactive towards water. Any moisture present in the reaction vessel, solvent, or on the surface of the starting material will rapidly hydrolyze POCl₃, rendering it ineffective for the chlorination of the isoquinolone.

    • Actionable Advice:

      • Use Fresh Reagent: Always use a fresh, unopened bottle of POCl₃ or a properly stored and sealed bottle. Discolored (yellow or brown) POCl₃ should be discarded.

      • Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Stoichiometry: While POCl₃ can sometimes be used as both reagent and solvent, using it in large excess can complicate the work-up. A common starting point is 3-5 equivalents relative to the isoquinolone substrate.

  • Reaction Temperature and Time: Insufficient thermal energy can lead to incomplete conversion.

    • Causality: The chlorination of the isoquinolone ring is an endothermic process that requires significant energy input to proceed at a reasonable rate.

    • Actionable Advice: The reaction is typically heated to reflux (approx. 100-110°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Reaction times can vary from a few hours to overnight.[2]

  • Work-up Procedure: Improper work-up can lead to product loss or decomposition.

    • Causality: The reaction mixture contains highly acidic and reactive phosphorus byproducts. Quenching the reaction must be done carefully to avoid uncontrolled exothermic reactions and to facilitate the isolation of the neutral organic product.

    • Actionable Advice: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and phosphorus byproducts. The acidic aqueous solution should then be neutralized with a base (e.g., saturated sodium bicarbonate solution or sodium carbonate) until the pH is ~7-8. The product can then be extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[2]

Q2: I am observing significant charring and the formation of a black, tarry substance in my reaction flask. What causes this and how can it be minimized?

A2: Tar formation is a sign of decomposition, often caused by excessive heat or localized hotspots.[3]

  • Causality: Isoquinoline scaffolds can be sensitive to harsh acidic conditions at high temperatures.[3] If the reaction is heated too strongly or unevenly, polymerization and decomposition pathways can dominate, leading to intractable tars.

  • Actionable Advice:

    • Controlled Heating: Use an oil bath with a temperature controller and a magnetic stirrer to ensure uniform and controlled heating. Avoid heating mantles, which can create localized hotspots.

    • Solvent Use: While POCl₃ can be used as the solvent, for substrates prone to decomposition, using a high-boiling inert solvent like toluene or acetonitrile can help moderate the reaction temperature and improve heat distribution.

    • Temperature Optimization: If charring persists at the reflux temperature of POCl₃, try running the reaction at a lower temperature (e.g., 80-90°C) for a longer period.

Table 1: Optimization Parameters for Chlorination
ParameterStandard ConditionTroubleshooting ModificationRationale for Modification
Temperature 100-110°C (Reflux)80-90°CTo minimize thermal decomposition and tar formation for sensitive substrates.[1][2]
POCl₃ Equiv. 3 - 5 eq.5 - 10 eq. or use as solventTo drive the reaction to completion if starting material is unreactive.
Solvent Neat (POCl₃ as solvent)Acetonitrile, TolueneTo improve heat transfer and allow for better temperature control.
Reaction Time 2 - 4 hours4 - 12 hours (or overnight)To ensure complete conversion, especially at lower temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the conversion of the 3-hydroxyisoquinoline to the 3-chloroisoquinoline using POCl₃?

A1: The reaction proceeds through a two-stage mechanism involving activation of the hydroxyl group followed by nucleophilic substitution. The 3-hydroxyisoquinoline exists in equilibrium with its tautomeric form, isoquinolin-3(2H)-one (an amide). The oxygen of the amide is the nucleophile.

  • Activation: The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a highly reactive dichlorophosphate ester intermediate.

  • Nucleophilic Attack: The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking the C3 position of the isoquinoline ring. This step is favorable as it re-establishes the aromaticity of the isoquinoline ring system. The dichlorophosphate group is an excellent leaving group.

Caption: Mechanism of isoquinolone chlorination with POCl₃.

Q2: Are there any alternative chlorinating agents I can use instead of POCl₃?

A2: Yes, other reagents can be effective, though POCl₃ is the most common for this specific transformation.

  • Thionyl Chloride (SOCl₂): Often used for converting carboxylic acids to acid chlorides, it can also be used for this type of reaction, sometimes with a catalytic amount of DMF.

  • Oxalyl Chloride or Phosgene Derivatives: These are highly effective but also more hazardous and may require more stringent handling procedures.

Q3: How do I best monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method.

  • Protocol:

    • Prepare a TLC plate with silica gel.

    • Spot three lanes: your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Elute the plate with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Visualize the plate under UV light (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material in the RM lane has completely disappeared. The product, being less polar than the hydroxy-precursor, will have a higher Rf value (it will travel further up the plate).

Q4: What are the critical safety precautions when handling phosphorus oxychloride (POCl₃)?

A4: POCl₃ is a highly corrosive and toxic chemical that reacts violently with water.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber or neoprene).

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood.

  • Handling: Use syringes or cannulas that are oven-dried to transfer the liquid. Never pour it in the open air.

  • Quenching: Be aware that quenching the reagent with water or alcohols is extremely exothermic and will release corrosive HCl gas. Always perform quenching operations slowly, with cooling, and inside a fume hood.

References

Technical Support Center: Purification of Crude Methyl 3-chloroisoquinoline-7-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-chloroisoquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during column chromatography purification of this specific heterocyclic compound.

I. Understanding the Compound and Potential Challenges

This compound is a heterocyclic compound with a calculated XLogP3 of 2.9, indicating moderate polarity.[1] Its structure contains a basic nitrogen atom within the isoquinoline ring system, which can lead to common chromatographic issues such as peak tailing on standard silica gel due to interactions with acidic silanol groups.[2][3] Potential impurities from synthesis may include starting materials, reagents, or side-products with similar polarities, making separation challenging.

II. Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic approach to resolving common issues encountered during the column chromatography purification of this compound.

Initial Assessment & TLC Analysis

Before proceeding to column chromatography, a thorough analysis using Thin-Layer Chromatography (TLC) is crucial for developing an effective separation method.

Problem: Poor separation or streaking on the TLC plate.

  • Cause: The acidic nature of the silica gel may be interacting with the basic nitrogen of the isoquinoline ring.

  • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your mobile phase.[2] This will neutralize the acidic sites on the silica and improve spot shape.[2]

Problem: Compound remains at the baseline (Rf = 0) or runs with the solvent front (Rf = 1).

  • Rf = 0 (Stays at the bottom): Your solvent system is not polar enough.

    • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2][4]

  • Rf = 1 (Runs to the top): Your solvent system is too polar.

    • Solution: Decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent.[2]

Column Chromatography Troubleshooting

The following decision tree diagram and subsequent explanations will guide you through troubleshooting common column chromatography problems.

Column_Chromatography_Troubleshooting start Start Purification issue Identify the Primary Issue start->issue no_elution Compound Not Eluting issue->no_elution No product detected poor_separation Poor Separation / Overlapping Peaks issue->poor_separation Mixed fractions low_yield Low Yield / Recovery issue->low_yield Product loss cause_polarity Is the solvent system too weak? no_elution->cause_polarity cause_solvent_system Is the solvent system optimized? poor_separation->cause_solvent_system cause_dilution Are fractions too dilute? low_yield->cause_dilution cause_adsorption Is there irreversible adsorption or decomposition? cause_polarity->cause_adsorption No solution_increase_polarity Increase mobile phase polarity (gradient elution) cause_polarity->solution_increase_polarity Yes solution_change_stationary_phase Switch to neutral alumina or C18 reversed-phase cause_adsorption->solution_change_stationary_phase Yes end Successful Purification cause_adsorption->end No cause_overloading Is the column overloaded? cause_solvent_system->cause_overloading Yes solution_optimize_tlc Re-optimize solvent system using TLC (aim for Rf 0.2-0.4) cause_solvent_system->solution_optimize_tlc No solution_reduce_load Reduce sample load (1-5% of silica mass) cause_overloading->solution_reduce_load Yes cause_overloading->end No cause_decomposition Did the compound decompose on the column? cause_dilution->cause_decomposition No solution_concentrate_fractions Concentrate fractions and re-analyze by TLC cause_dilution->solution_concentrate_fractions Yes solution_stability_test Test compound stability on silica (2D TLC) cause_decomposition->solution_stability_test Yes cause_decomposition->end No solution_increase_polarity->end solution_change_stationary_phase->end solution_optimize_tlc->end solution_reduce_load->end solution_concentrate_fractions->end solution_stability_test->end

Caption: Troubleshooting workflow for column chromatography.

Issue 1: Compound is Not Eluting from the Column
  • Possible Cause: The mobile phase polarity is too low.

    • Solution: If your compound is not moving, you need to increase the polarity of the eluent. A gradient elution, where the polarity of the solvent is gradually increased, can be very effective.[2]

  • Possible Cause: The compound has irreversibly adsorbed to or decomposed on the silica gel.[2][5]

    • Solution: Before running a large-scale column, it is wise to perform a stability test. Spot your crude material on a TLC plate, let it sit for about an hour, and then develop it to see if any new spots (decomposition products) have appeared.[2] If decomposition is observed, consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography.[2][5]

Issue 2: Poor Separation or Overlapping Peaks
  • Possible Cause: The chosen solvent system is not providing adequate separation.

    • Solution: The ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4. If the spots of your desired compound and impurities are too close together, you will need to test different solvent systems.

  • Possible Cause: The column has been overloaded with crude material.

    • Solution: A general rule of thumb is that the amount of crude material should be between 1-5% of the mass of the stationary phase.[2] Exceeding this can lead to broad bands and poor separation.

Issue 3: Low Yield of Purified Product
  • Possible Cause: The collected fractions are too dilute to detect the compound by TLC.

    • Solution: Try concentrating a few of the fractions where you expect your compound to be and then re-spot them on a TLC plate.[5]

  • Possible Cause: The compound degraded during the purification process.

    • Solution: As mentioned previously, test the stability of your compound on silica gel.[5] If it is unstable, a different stationary phase or purification technique may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for a compound of this nature would be a mixture of hexane and ethyl acetate. Based on similar purifications of heterocyclic compounds, a ratio of 80:20 n-hexane:ethyl acetate could be a reasonable starting point to test on TLC.[6] Adjust the ratio based on the initial TLC results. Remember to add a small amount of triethylamine (~0.5%) to prevent tailing.[4]

Q2: How can I load my sample onto the column if it is not very soluble in the mobile phase?

If your compound has poor solubility in the eluent, you can use a technique called "dry loading".[7]

Experimental Protocol for Dry Loading:

  • Dissolve your crude sample in a suitable solvent in a round-bottom flask.

  • Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the flask.[7]

  • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7]

  • Carefully add this powder to the top of your packed column.

Q3: My compound is very polar and won't move from the baseline even with 100% ethyl acetate. What should I do?

For highly polar compounds, you may need to use a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate. For example, you could try a gradient of 0-10% methanol in ethyl acetate or dichloromethane.[4][5]

Q4: How do I know which fractions contain my purified compound?

You will need to analyze the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and run it in your chosen solvent system. Fractions that show a single spot at the correct Rf value (corresponding to your pure compound) can be combined.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase (Starting) Hexane:Ethyl Acetate (e.g., 8:2) + 0.5% TriethylamineA good starting point for moderately polar compounds. Triethylamine minimizes tailing.[2][4][6]
Sample Load 1-5 g of crude material per 100 g of silicaPrevents column overloading and ensures good separation.[2]
TLC Visualization UV lamp (254 nm), Iodine chamber, or Potassium Permanganate stainIsoquinoline rings are often UV active. Stains can help visualize compounds that are not.[4]

IV. References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Gami-Yilinkou, R., & Kaliszan, R. (2001). Determination of the lipophilicity of selected isoquinoline alkaloids by RP-TLC. Acta Poloniae Pharmaceutica, 58(4), 251-257.

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of chemical synthesis, brought to you by the Senior Application Scientist team.

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic scaffolds. Here, we address the specific challenges associated with the preparation of Methyl 3-chloroisoquinoline-7-carboxylate, a key intermediate in medicinal chemistry. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for preparing the this compound core?

A1: A robust and widely adopted strategy involves a two-stage process. The first stage is the construction of the isoquinoline ring system, typically yielding a 3-hydroxyisoquinoline intermediate (which exists in tautomeric equilibrium with the isoquinolin-3(2H)-one form). The second stage is the conversion of this hydroxyl group to a chloro substituent. A highly efficient approach combines the cyclization and chlorination steps into a one-pot procedure using phosphoryl chloride (POCl₃) as both the dehydrating agent for cyclization and the chlorinating agent.

Q2: What is the underlying mechanism of the key cyclization step?

A2: The cyclization is typically a Bischler-Napieralski-type reaction.[1][2] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide precursor.[3] The reaction is initiated by a dehydrating Lewis acid, such as POCl₃, which activates the amide carbonyl group. This facilitates an intramolecular cyclization to form a 3,4-dihydroisoquinoline intermediate.[4] Subsequent oxidation (aromatization) under the reaction conditions leads to the isoquinoline scaffold. Two plausible mechanistic pathways exist: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[1][2]

Q3: How does phosphoryl chloride (POCl₃) function as a chlorinating agent in this context?

A3: The isoquinolin-3(2H)-one intermediate formed after cyclization and aromatization is essentially a cyclic amide (a lactam). POCl₃ reacts with the carbonyl oxygen of the lactam, converting it into a good leaving group (a dichlorophosphate ester). A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C3 position and displacing the phosphate group to yield the 3-chloro-substituted aromatic isoquinoline ring. This is a standard method for converting heterocyclic ketones/amides to their chloro derivatives.[5]

Q4: What are the primary safety concerns when working with the reagents for this synthesis?

A4: The primary hazards are associated with phosphoryl chloride (POCl₃) and the solvents used.

  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried before use.

  • Solvents: Anhydrous solvents like acetonitrile or toluene are often used. These are flammable and should be handled away from ignition sources.

  • Reaction Quenching: The reaction work-up involves quenching with ice water, which must be done slowly and carefully in a fume hood to control the vigorous and exothermic reaction of excess POCl₃.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[6]

  • TLC: Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to track the disappearance of the starting amide and the appearance of the product spot. The product, being more aromatic and less polar than the amide precursor, will typically have a higher Rf value.

  • LC-MS: This is an excellent technique for unambiguously confirming the conversion by observing the mass-to-charge ratio (m/z) of the starting material, any intermediates, and the final product.[6][7]

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems that may arise during the synthesis.

Q1: My cyclization/chlorination reaction shows low conversion, and a significant amount of starting amide remains. What should I do?

A1: This is a common issue often related to reaction conditions or reagent quality.

  • Potential Cause 1: Insufficient Dehydrating/Activating Agent. The Bischler-Napieralski reaction requires a potent dehydrating agent to drive the cyclization.[2]

    • Solution: Increase the equivalents of POCl₃ from a catalytic amount to a stoichiometric excess (e.g., 3-5 equivalents). For particularly unreactive substrates, adding phosphorus pentoxide (P₂O₅) to the POCl₃ can increase the dehydrating power.[4]

  • Potential Cause 2: Reaction Temperature or Time is Insufficient. The activation energy for the intramolecular electrophilic substitution can be high, especially if the benzene ring is not activated with electron-donating groups.[1]

    • Solution: Gradually increase the reaction temperature. If the reaction is being run in a lower-boiling solvent like acetonitrile, consider switching to a higher-boiling solvent like toluene or xylene and refluxing for an extended period (4-12 hours).[4] Monitor progress by TLC every few hours.

  • Potential Cause 3: Presence of Moisture. POCl₃ is highly sensitive to moisture. Any water in the reaction vessel will consume the reagent and inhibit the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Q2: The reaction is complete, but I've isolated the 3-hydroxyisoquinoline intermediate instead of the desired 3-chloro product. Why did this happen?

A2: This indicates that the chlorination step has failed or was incomplete.

  • Potential Cause 1: Premature Hydrolysis. If the intermediate dichlorophosphate ester is exposed to water during work-up before the nucleophilic attack by chloride is complete, it will hydrolyze back to the hydroxy compound.

    • Solution: Ensure the reaction is heated for a sufficient duration after cyclization is complete to drive the chlorination. A higher reflux temperature often favors the chlorination step.

  • Potential Cause 2: Insufficient POCl₃. The chlorination step consumes POCl₃. If only enough was used for the cyclization, there may not be enough left to effectively chlorinate the resulting isoquinolinone.

    • Solution: Use a clear excess of POCl₃ (at least 3 equivalents). If you have already isolated the 3-hydroxy intermediate, you can subject it to a separate chlorination step by refluxing it with fresh POCl₃.

Q3: My final product is contaminated with a significant side product, complicating purification. What is this side product and how can I avoid it?

A3: Side product formation can arise from alternative reaction pathways.

  • Potential Cause: Retro-Ritter Reaction. Under strong acid and high heat, the nitrilium ion intermediate in the Bischler-Napieralski pathway can fragment, leading to the formation of styrenes as byproducts.[4]

    • Solution: This side reaction is temperature-dependent. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Stepwise optimization of the temperature is recommended.

  • Potential Cause: Dimerization/Polymerization. Highly reactive intermediates or products can sometimes dimerize or polymerize under harsh reaction conditions.

    • Solution: A modified work-up procedure can sometimes help. Quenching the reaction at a lower temperature or adding the reaction mixture to a quenching solution (rather than the other way around) can minimize the time reactive species spend at high concentrations.

Q4: I am struggling with the purification of the final product. What are the best practices?

A4: Purification of heterocyclic compounds can be challenging due to their unique properties.

  • Problem: Baseline streaking on silica TLC/column. Isoquinolines are basic and can interact strongly with the acidic silica gel, leading to poor separation.[8]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~1%), to your column chromatography eluent. This will neutralize the acidic sites on the silica and improve peak shape.

  • Problem: Co-elution with non-polar impurities.

    • Solution: If column chromatography is ineffective, consider recrystallization. A solvent screen using solvents like ethanol, ethyl acetate/hexanes, or isopropanol can help identify a suitable system for obtaining high-purity crystalline material.[9]

  • Problem: Product seems to be water-soluble during work-up.

    • Solution: During the aqueous work-up, ensure the pH is neutral or slightly basic (pH 7-8) before extraction. If the solution is acidic, the basic isoquinoline nitrogen will be protonated, forming a water-soluble salt. Neutralize carefully with a base like sodium bicarbonate solution.

Experimental Protocols & Data

Workflow Visualization

The overall synthetic pathway is summarized below.

SynthesisWorkflow A Methyl 4-(2-acetamidoethyl)benzoate (Amide Precursor) B One-Pot Reaction: Cyclization & Chlorination (POCl₃, Reflux) A->B C Aqueous Work-up & Extraction B->C D Purification (Column Chromatography) C->D E This compound (Final Product) D->E

Fig 1. High-level experimental workflow.
Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Starting Amide 1.0 equivalentLimiting reagent.
Phosphoryl Chloride (POCl₃) 3.0 - 5.0 equivalentsActs as solvent, dehydrating agent, and chlorinating agent. Excess drives the reaction to completion.
Solvent Acetonitrile or TolueneAnhydrous grade. Toluene allows for higher reflux temperatures if needed.
Temperature 80 - 110 °C (Reflux)Balances reaction rate against potential side product formation.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS to determine endpoint.
Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • Methyl 4-(2-acetamidoethyl)benzoate (1.0 eq)

  • Phosphoryl chloride (POCl₃) (4.0 eq)

  • Anhydrous acetonitrile (or toluene)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Methyl 4-(2-acetamidoethyl)benzoate (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous acetonitrile (or toluene) to form a slurry. Carefully add phosphoryl chloride (4.0 eq) dropwise at room temperature. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (80-110 °C) using an oil bath. Maintain reflux and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, carefully quenching them in a separate vial with NaHCO₃ solution, extracting with ethyl acetate, and analyzing by TLC (e.g., 40% EtOAc/Hexanes). The reaction is complete when the starting amide spot has been fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath.

    • CRITICAL: In a large beaker with a stir bar, place a substantial amount of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the stirring ice. This is a highly exothermic quench that will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Once the quench is complete, continue stirring and slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~7-8.

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Use a gradient eluent system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40%. (Note: Adding ~1% triethylamine to the eluent can improve separation).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Decision Tree

Troubleshooting start Reaction Complete? incomplete Incomplete Reaction: Starting Material (SM) Remains start->incomplete No complete Reaction Appears Complete by TLC start->complete Yes action_time Action: - Increase reflux time - Increase temperature (e.g., switch to Toluene) incomplete->action_time action_reagent Action: - Ensure anhydrous conditions - Increase equivalents of POCl₃ incomplete->action_reagent product_check Desired Product Formed? complete->product_check hydroxy_product Problem: 3-Hydroxyisoquinoline Isolated product_check->hydroxy_product No, Hydroxy side_products Problem: Significant Side Products product_check->side_products No, Impure success Success: Proceed to Purification product_check->success Yes action_rechlorinate Solution: - Resubject isolated intermediate to POCl₃/reflux hydroxy_product->action_rechlorinate action_optimize_temp Solution: - Lower reaction temperature - Optimize reaction time to minimize byproduct formation side_products->action_optimize_temp

Fig 2. Decision tree for troubleshooting common synthesis issues.

References

Stability of Methyl 3-chloroisoquinoline-7-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-chloroisoquinoline-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this versatile chemical intermediate. Our advice is grounded in fundamental chemical principles governing the two primary functional moieties of the molecule: the activated chloro-heterocycle and the aromatic methyl ester.

At a Glance: Structural Features & Stability Overview

This compound incorporates two key functional groups that dictate its chemical behavior and stability profile:

  • 3-Chloro-isoquinoline Core: The chlorine atom at the C-3 position is susceptible to nucleophilic substitution. The electron-withdrawing nature of the isoquinoline nitrogen atom activates this position, making it more reactive than a typical aryl chloride.

  • Methyl 7-carboxylate Group: The methyl ester at the C-7 position is prone to hydrolysis under both acidic and basic conditions.

A thorough understanding of these reactive sites is critical for designing robust experimental conditions and ensuring the integrity of the compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound? A: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from moisture and light, at room temperature (20 to 22 °C). To mitigate the risk of hydrolysis, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially if the container will be opened multiple times.

Q2: I am dissolving the compound in methanol for a reaction. Are there any stability concerns? A: Yes. Methanol, while a common solvent, is a nucleophile. Although weaker than many other nucleophiles, it can participate in a solvolysis reaction at the C-3 position, replacing the chloro group with a methoxy group, particularly upon heating or extended reaction times. Additionally, if the methanol contains acidic or basic impurities, it can catalyze the hydrolysis of the methyl ester.

Q3: Can I use aqueous solvents with this compound? A: Caution is advised. The methyl ester is susceptible to hydrolysis in the presence of water, a reaction that is significantly accelerated by acidic or basic conditions.[1][2] If aqueous conditions are unavoidable, it is crucial to control the pH and temperature and to analyze for the presence of the corresponding carboxylic acid byproduct.

Q4: Is the compound sensitive to light? A: While specific photostability data is not available, many aromatic and heterocyclic compounds exhibit some degree of light sensitivity. As a precautionary measure, it is recommended to store the compound in an amber vial and to protect reactions from direct light.

Q5: What is the expected stability in aprotic solvents like DMF, DMSO, or THF? A: The compound is expected to be significantly more stable in dry aprotic solvents compared to protic solvents. However, it is imperative to use anhydrous grades of these solvents, as residual water can lead to hydrolysis of the methyl ester, especially in the presence of basic amines or other reagents that can act as catalysts.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experimentation.

Observed Problem Potential Cause & Explanation Recommended Action & Troubleshooting Steps
Appearance of a new, more polar spot on TLC/LC-MS after workup. Ester Hydrolysis: The most likely cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is common if the reaction or workup involved aqueous acidic or basic conditions. The carboxylic acid is significantly more polar and will have a lower Rf on TLC.1. Confirm Identity: Co-spot your sample with a known standard if available. Alternatively, analyze by LC-MS to confirm the mass of the suspected carboxylic acid (M-14). 2. pH Control: During aqueous workups, use a buffered system or perform extractions quickly at neutral pH. 3. Anhydrous Conditions: Ensure all solvents and reagents are anhydrous if the reaction chemistry allows.
Formation of a byproduct with a mass of (M-Cl+OCH3) or (M-Cl+OR) detected by MS. Solvolysis: The chloro group has been displaced by the solvent (e.g., methanol, ethanol). This nucleophilic substitution is more likely to occur at elevated temperatures or with prolonged reaction times in protic solvents.1. Solvent Selection: If possible, switch to a non-nucleophilic, aprotic solvent (e.g., THF, Dioxane, Toluene). 2. Temperature Control: Run the reaction at the lowest effective temperature. 3. Time Management: Monitor the reaction closely and minimize the overall reaction time.
Low yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). 1. Competing Hydrolysis/Solvolysis: Degradation of the starting material reduces the amount available for the desired reaction. 2. Catalyst Inhibition: The carboxylic acid byproduct from hydrolysis can sometimes interfere with or inhibit the catalyst.1. Rigorous Inert Conditions: Use Schlenk techniques or a glovebox to exclude moisture and oxygen. 2. Re-evaluate Base: If using an aqueous base (e.g., aq. Na2CO3), consider switching to an anhydrous base (e.g., CsF, K3PO4). 3. Starting Material Purity Check: Before starting the reaction, verify the purity of your this compound by NMR or LC-MS.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound based on fundamental organic chemistry principles.

G cluster_hydrolysis Ester Hydrolysis Pathway cluster_solvolysis Solvolysis Pathway start_h This compound prod_h 3-Chloroisoquinoline-7-carboxylic Acid start_h->prod_h H₂O / H⁺ or OH⁻ start_s This compound prod_s Methyl 3-(alkoxy)isoquinoline-7-carboxylate start_s->prod_s R-OH / Δ

Caption: Potential degradation pathways of the target molecule.

Experimental Protocols

Due to the lack of published stability data, we strongly recommend that users perform a preliminary stability study in their solvent system of choice.

Protocol 1: Assessing Stability by HPLC

This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time.

1. Materials:

  • This compound
  • HPLC-grade solvent of interest (e.g., Methanol, Acetonitrile, THF/Water mixture)
  • Class A volumetric flasks and pipettes
  • HPLC system with a UV detector

2. Stock Solution Preparation:

  • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with the solvent of interest to create a ~1 mg/mL stock solution.

3. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Aliquot into Vials prep1->prep2 inc Store at Desired Temp. (e.g., RT, 40°C, 60°C) prep2->inc t0 Inject T=0 Sample inc->t0 tx Inject Samples at T=2, 6, 24, 48 hrs t0->tx data Analyze Data for New Peaks & % Area Change tx->data

References

Technical Support Center: Recrystallization of Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinolinecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the recrystallization of this important class of compounds.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide

This section addresses specific issues that can arise during the recrystallization of quinolinecarboxylic acid derivatives, offering step-by-step solutions and explanations.

Issue 1: The compound "oils out" instead of forming crystals.

Q: My quinolinecarboxylic acid derivative is separating from the solution as an oil or liquid droplets instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" is a common problem in recrystallization and occurs when the solute precipitates from the solution at a temperature above its melting point, or when its concentration is too high.[1][2][3] Highly impure compounds are also more prone to oiling out.[1][2] The oil is a liquid phase of your compound that is immiscible with the solvent, and it often traps impurities, defeating the purpose of recrystallization.[2][4]

Root Cause Analysis & Solutions:
  • High Solute Concentration: The supersaturation of the solution is too high, leading to rapid precipitation as a liquid.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the overall concentration before allowing it to cool again.[1][2]

  • Rapid Cooling: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and instead separates as a supercooled liquid.

    • Solution: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask.[1][5]

  • Inappropriate Solvent System: The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Consider a different solvent or a mixed solvent system with a lower boiling point.[1][6]

  • High Impurity Level: Impurities can depress the melting point of your compound, making it more likely to oil out.[2]

    • Solution: If possible, perform a preliminary purification step, such as a simple filtration or a wash, to remove some of the impurities before recrystallization. In some cases, multiple recrystallizations may be necessary.[6]

Issue 2: Very low or no crystal yield.

Q: After cooling the solution, I'm getting very few or no crystals at all. What can I do to improve my yield?

A: A low yield is a frustrating outcome of a recrystallization experiment. Several factors can contribute to this issue, primarily related to solvent volume and the degree of supersaturation.[5][7]

Root Cause Analysis & Solutions:
  • Too Much Solvent: This is the most frequent reason for poor crystal recovery.[5][7] If the solution is not sufficiently saturated upon cooling, the compound will remain dissolved.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[2][7] Be careful not to evaporate too much, as this can lead to rapid crystallization and impurity inclusion.

  • Compound is Too Soluble in the Cold Solvent: The ideal recrystallization solvent should have a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.

    • Solution: If your compound has significant solubility even at low temperatures, you may need to cool the solution in an ice bath to maximize precipitation.[8][9] If the yield is still low, a different solvent or a mixed-solvent system is recommended.

  • Supersaturation Without Nucleation: Sometimes a solution can become supersaturated without crystal formation because there are no nucleation sites for crystals to begin growing.[5][7]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[5][7] The microscopic scratches on the glass can provide a surface for the first crystals to form.

    • Solution 2: Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution.[5][7] This "seed" will act as a template for further crystal growth.

Issue 3: Crystals form too rapidly and appear as a fine powder.

Q: As soon as my solution starts to cool, a large amount of fine powder crashes out. Is this a problem?

A: Yes, rapid crystallization, often called "crashing out," is generally undesirable because it tends to trap impurities within the rapidly forming crystals, leading to a less pure product.[1][2] The goal is slow, controlled crystal growth.

Root Cause Analysis & Solutions:
  • Solution is Too Concentrated: If the concentration of the solute is too high, it will precipitate very quickly upon even a slight drop in temperature.

    • Solution: Reheat the solution to redissolve the precipitate. Add a small amount of additional hot solvent to slightly decrease the concentration.[2] Then, allow the solution to cool slowly.

  • Sudden Temperature Shock: Moving the hot flask directly to an ice bath or a very cold surface will induce rapid crystallization.

    • Solution: Always allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]

Issue 4: Colored impurities persist in the crystals.

Q: My quinolinecarboxylic acid derivative is supposed to be a specific color (e.g., off-white to pale yellow), but my recrystallized product is still discolored. How can I remove these colored impurities?

A: Colored impurities are common in organic synthesis and can often be removed with the use of activated charcoal.

Protocol for Decolorization:
  • Dissolve the Impure Solid: Dissolve your compound in the minimum amount of hot recrystallization solvent.

  • Add Activated Charcoal: Remove the flask from the heat source and add a small amount of activated charcoal to the hot solution. Be cautious, as the solution may boil vigorously upon addition.

  • Heat and Swirl: Gently heat the mixture for a few minutes while swirling to ensure the impurities are adsorbed onto the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal. This step is crucial and must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[10]

  • Cool and Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Caution: Using too much activated charcoal can lead to a significant loss of your desired product, as it can also adsorb the compound of interest.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing quinolinecarboxylic acid derivatives?

A1: The choice of solvent is critical and depends on the specific derivative. Due to the presence of both the quinoline ring system and the carboxylic acid group, the polarity of these molecules can vary.

  • Good Starting Points:

    • Ethanol is often a good first choice for many quinoline derivatives.[11]

    • Water can be effective, especially for more polar derivatives, as many are soluble in hot water but only slightly soluble in cold water.[11]

    • Mixed Solvent Systems: For less polar derivatives, mixtures like n-hexane/acetone or n-hexane/ethyl acetate can be effective.[11][12] Methanol-acetone and methanol-ethanol mixtures have also been used.[13]

    • Polar Aprotic Solvents: For some specific derivatives, solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile have been employed, particularly when the compound is difficult to dissolve in common protic solvents.[14]

Q2: How does the pH of the solution affect the recrystallization of quinolinecarboxylic acids?

A2: The solubility of quinolinecarboxylic acids is highly pH-dependent due to the ionizable carboxylic acid group and the basic nitrogen atom in the quinoline ring.[15][16]

  • In acidic solutions (low pH): The quinoline nitrogen is protonated, increasing the compound's solubility in aqueous media.

  • In basic solutions (high pH): The carboxylic acid is deprotonated to a carboxylate salt, which is also more soluble in water.

This pH-dependent solubility can be exploited for purification. One technique is to dissolve the impure compound in a basic aqueous solution, filter out any insoluble impurities, and then re-precipitate the purified acid by carefully adding acid to lower the pH.[16]

Q3: Can I use a two-solvent (mixed-solvent) system for recrystallization? How does it work?

A3: Yes, a two-solvent system is very useful when no single solvent has the ideal solubility characteristics. The method involves a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[1]

General Protocol for Two-Solvent Recrystallization:
  • Dissolve the impure compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. The decrease in solubility will cause the pure compound to crystallize.[8]

Q4: My compound has a low melting point. Are there any special considerations for recrystallization?

A4: Recrystallizing low-melting-point compounds can be challenging because they are more prone to oiling out.[17]

  • Solvent Choice: Select a solvent or solvent mixture with a boiling point that is lower than the melting point of your compound.

  • Cooling: Slow and controlled cooling is even more critical for low-melting-point solids.

Visualizing the Recrystallization Workflow

The following diagram illustrates the general workflow and decision-making process for recrystallizing quinolinecarboxylic acid derivatives.

Recrystallization_Workflow start Start: Impure Quinolinecarboxylic Acid Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes color_check Solution Colored? insoluble_check->color_check No hot_filtration->color_check charcoal Add Activated Charcoal & Re-filter color_check->charcoal Yes cool Slow Cooling to Room Temperature color_check->cool No charcoal->cool oil_out Compound Oils Out? cool->oil_out crystal_check Crystals Formed? induce Induce Crystallization (Scratch/Seed) crystal_check->induce No ice_bath Cool in Ice Bath crystal_check->ice_bath Yes induce->crystal_check collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end oil_out->crystal_check No troubleshoot_oil Troubleshoot: - Reheat & Add Solvent - Slower Cooling oil_out->troubleshoot_oil Yes troubleshoot_oil->cool

Caption: A generalized workflow for the recrystallization of quinolinecarboxylic acid derivatives.

Data Summary Table

Solvent/SystemProperties & Common UsesPotential Issues
Ethanol Good general-purpose solvent for many quinoline derivatives.[11]May be too good a solvent for some derivatives, leading to lower yields.
Water Effective for more polar derivatives; good solubility difference between hot and cold.[11]Can be difficult to remove completely; may promote oiling out for less polar compounds.[17]
Methanol/Acetone A common mixed-solvent system used for purification.[13]Requires careful addition of the anti-solvent (acetone) to avoid crashing out.
n-Hexane/Ethyl Acetate Useful for less polar derivatives.[11][12]The large polarity difference requires precise control.
DMF/Acetonitrile For compounds with poor solubility in common solvents.[14]High boiling points can make them difficult to remove; may require vacuum.

References

By-product analysis in the synthesis of Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl 3-chloroisoquinoline-7-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on by-product analysis and troubleshooting. Our goal is to provide you with the in-depth technical insights and practical guidance necessary to identify and mitigate the formation of impurities, ensuring the desired purity and yield of your target molecule.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted isoquinolines like this compound is a nuanced process. While several classical methods for isoquinoline synthesis exist, the presence of both a chloro-substituent at the 3-position and a methyl carboxylate at the 7-position introduces specific challenges. The electron-withdrawing nature of these groups can influence the reactivity of the isoquinoline core, and the reaction conditions required for the synthesis can often lead to a variety of by-products. Understanding the potential side reactions and the analytical signatures of the resulting impurities is crucial for successful synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for this compound?

  • Route A: Modified Bischler-Napieralski Reaction followed by functional group manipulation. This approach would involve the synthesis of a 3-hydroxyisoquinoline precursor, which is then chlorinated.

  • Route B: Vilsmeier-Haack Reaction on a suitable substituted N-arylacetamide. This could potentially construct the 2-chloro-3-formylisoquinoline core, which would then be oxidized and esterified.

Q2: I see an unexpected spot on my TLC plate that is more polar than my product. What could it be?

A2: A more polar spot could be the hydrolyzed carboxylic acid (3-chloroisoquinoline-7-carboxylic acid) if the reaction or workup conditions involved water and acid or base. Another possibility is the corresponding 3-hydroxyisoquinoline if the chlorination step was incomplete.

Q3: My mass spectrometry data shows a peak with a mass 14 units lower than my product. What does this indicate?

A3: A loss of 14 mass units (CH₂) likely indicates the presence of the corresponding carboxylic acid by-product due to the hydrolysis of the methyl ester.

Q4: The proton NMR of my final product shows a singlet in the aromatic region that I can't assign. What should I consider?

A4: An unexpected singlet in the aromatic region could arise from a regioisomeric by-product. For instance, in a Bischler-Napieralski type synthesis, alternative cyclization could lead to a different substitution pattern on the benzene ring of the isoquinoline core. 2D NMR techniques like COSY and NOESY can help elucidate the connectivity and spatial relationships of the protons to identify the isomer.[1]

Troubleshooting Guide: By-product Analysis

This section provides a detailed breakdown of potential by-products, their likely origin, and how to identify them using common analytical techniques.

Scenario 1: Incomplete Chlorination
  • Problem: The presence of a significant amount of a more polar by-product.

  • Likely By-product: Methyl 3-hydroxyisoquinoline-7-carboxylate.

  • Root Cause: Incomplete reaction during the chlorination of the 3-hydroxyisoquinoline precursor (e.g., using POCl₃).

  • Analytical Identification:

    • TLC: The hydroxy compound will have a lower Rf value (more polar) than the chloro-product.

    • HPLC: The hydroxy analog will have a shorter retention time on a reverse-phase column.

    • Mass Spec (MS): Look for a molecular ion peak corresponding to the mass of Methyl 3-hydroxyisoquinoline-7-carboxylate.

    • ¹H NMR: The proton on the hydroxyl group may be visible as a broad singlet, and the chemical shifts of the aromatic protons will differ from the desired product.

    • IR Spectroscopy: A broad peak in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch, will be present.

Scenario 2: Hydrolysis of the Methyl Ester
  • Problem: A by-product with very similar chromatographic behavior to the starting material or product, but with different solubility.

  • Likely By-product: 3-chloroisoquinoline-7-carboxylic acid.

  • Root Cause: Exposure of the methyl ester to acidic or basic conditions, especially in the presence of water, during the reaction or workup can lead to hydrolysis.

  • Analytical Identification:

    • TLC: The carboxylic acid will be significantly more polar (lower Rf) and may streak.

    • HPLC: A shorter retention time will be observed on a reverse-phase column.

    • Mass Spec (MS): A molecular ion peak corresponding to the carboxylic acid (14 mass units less than the methyl ester) will be present.

    • ¹H NMR: The characteristic singlet for the methyl ester protons (around 3.9 ppm) will be absent, and a broad singlet for the carboxylic acid proton may be visible far downfield.

Scenario 3: Regioisomeric By-products
  • Problem: Complex NMR spectra with more aromatic signals than expected, making purification by standard chromatography difficult.

  • Likely By-product: A regioisomer, for example, Methyl 3-chloro-isoquinoline-6-carboxylate.

  • Root Cause: In syntheses like the Bischler-Napieralski reaction, if the starting phenethylamine has a meta-substituent, cyclization can occur at two different positions on the aromatic ring, leading to a mixture of isomers.[2]

  • Analytical Identification:

    • TLC/HPLC: Isomers may have very similar retention times, making separation difficult.

    • Mass Spec (MS): Isomers will have the same molecular weight and fragmentation pattern, making them indistinguishable by MS alone.

    • ¹H and ¹³C NMR: This is the most powerful tool for identification. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. 2D NMR (COSY, HSQC, HMBC) is essential to definitively assign the structure.[3][4]

Potential By-product Origin Key Analytical Signature(s)
Methyl 3-hydroxyisoquinoline-7-carboxylateIncomplete chlorinationLower Rf on TLC; M-18 peak in MS; Broad OH peak in IR
3-chloroisoquinoline-7-carboxylic acidHydrolysis of esterLower Rf on TLC; M-14 peak in MS; Absence of methyl singlet in ¹H NMR
Regioisomeric productsNon-selective cyclizationSimilar Rf on TLC; Same mass in MS; Distinct aromatic region in ¹H NMR
Unreacted Starting MaterialsIncomplete reactionSpots/peaks corresponding to known starting materials

Proposed Synthetic Workflows & By-product Formation

Workflow A: Modified Bischler-Napieralski Approach

This workflow visualizes a multi-step synthesis beginning with a substituted phenethylamine.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: Chlorination A1 Substituted Phenethylamine A_Product N-Acyl Phenethylamine A1->A_Product Reaction A2 Acyl Chloride A2->A_Product B_Product Dihydroisoquinoline A_Product->B_Product POCl3, Heat B_Byproduct Styrene By-product (Retro-Ritter) B_Product->B_Byproduct Side Reaction C_Product Methyl 3-hydroxyisoquinoline-7-carboxylate B_Product->C_Product Pd/C, Heat D_Product This compound (Target) C_Product->D_Product POCl3 D_Byproduct Unreacted Hydroxyisoquinoline D_Product->D_Byproduct Incomplete Reaction

Caption: Workflow A: Modified Bischler-Napieralski Synthesis.

In this route, a key by-product to watch for is the styrene derivative from a retro-Ritter reaction, especially if the reaction is overheated or if certain substrates are used.[5]

Workflow B: Vilsmeier-Haack Approach

This workflow illustrates a more direct approach to the chlorinated isoquinoline core.

cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A1 Substituted N-Arylacetamide A_Product 2-chloro-3-formylisoquinoline derivative A1->A_Product POCl3, DMF A_Byproduct Diformylated Product A_Product->A_Byproduct Side Reaction B_Product 3-chloroisoquinoline-7-carboxylic acid A_Product->B_Product KMnO4 or other oxidant C_Product This compound (Target) B_Product->C_Product MeOH, H+ C_Byproduct Unreacted Carboxylic Acid C_Product->C_Byproduct Incomplete Reaction

Caption: Workflow B: Vilsmeier-Haack Synthesis.

The Vilsmeier-Haack reaction can sometimes lead to diformylation on highly activated aromatic rings.[6] Careful control of stoichiometry and temperature is crucial.

Detailed Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Using a capillary tube, spot the reaction mixture, the starting material(s), and a co-spot (mixture of starting material and reaction mixture) on the baseline.

  • Development: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The polarity of the solvent system should be adjusted to achieve an Rf of 0.3-0.5 for the product.

  • Visualization: Visualize the spots under UV light (254 nm and/or 365 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Optimizing Catalyst Selection for Methyl 3-chloroisoquinoline-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-chloroisoquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. The following content is structured to provide direct, actionable advice in a question-and-answer format, addressing common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for the synthesis of this compound?

A1: The synthesis of substituted isoquinolines often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the core heterocyclic ring system. The success of these reactions is highly dependent on the catalytic system. The isoquinoline nitrogen itself can act as a ligand, coordinating to the palladium center and leading to catalyst inhibition or deactivation.[1] Furthermore, the presence of multiple functional groups (a chloro substituent and a methyl ester) requires a catalyst with high selectivity to avoid unwanted side reactions. A well-chosen catalyst will promote the desired C-N bond formation efficiently, leading to higher yields and purity.

Q2: What are the essential components of a palladium-based catalytic system for this type of synthesis?

A2: A typical palladium-catalyzed cross-coupling system consists of four main components:

  • Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts (e.g., G3-XPhos).[2] The choice of precursor can affect the rate of formation of the active Pd(0) species.[3][4]

  • Ligand: Usually a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC). The ligand stabilizes the palladium center, prevents catalyst deactivation, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1][5]

  • Base: Required to activate the amine nucleophile or facilitate the deprotonation of the palladium-amine complex.[6] Common choices include strong alkoxide bases (e.g., NaOtBu) and weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄).[6][7]

  • Solvent: An anhydrous, aprotic solvent that can dissolve all reaction components is necessary. Common choices include toluene, dioxane, and THF.[1]

Q3: What is the general mechanism I should consider when troubleshooting my reaction?

A3: For a likely Buchwald-Hartwig amination pathway, the catalytic cycle involves the oxidative addition of an aryl halide to the active Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. Understanding these steps is key to diagnosing issues. For example, a failure in oxidative addition might point to a problem with the aryl halide or an insufficiently reactive catalyst, while a stalled reaction after initial conversion could suggest catalyst decomposition.

Below is a generalized diagram of the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle L-Pd(0) L-Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X + Ar-X Ligand_Exchange Ligand Exchange (R₂NH) Amine_Complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ Ligand_Exchange->Amine_Complex + R₂NH Deprotonation Deprotonation (Base) Amido_Complex Ar-Pd(II)(L)(NR₂) Deprotonation->Amido_Complex + Base - Base-H⁺X⁻ Reductive_Elimination Reductive Elimination Reductive_Elimination->L-Pd(0) Product Ar-NR₂ Reductive_Elimination->Product Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents 1. Verify Reagent Quality (Purity, Anhydrous?) Start->Check_Reagents Check_Setup 2. Check Reaction Setup (Inert Atmosphere? Degassed?) Check_Reagents->Check_Setup Reagents OK Screen_Ligands 3. Screen Ligands (e.g., XPhos, SPhos, RuPhos) Check_Setup->Screen_Ligands Setup OK Screen_Bases 4. Screen Bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) Screen_Ligands->Screen_Bases Optimize_Temp 5. Optimize Temperature (Too high/low?) Screen_Bases->Optimize_Temp Yield_Improved Yield Improved? Optimize_Temp->Yield_Improved Yield_Improved->Start No, Re-evaluate Success Problem Solved Yield_Improved->Success Yes

References

Dealing with low reactivity in Methyl 3-chloroisoquinoline-7-carboxylate functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Methyl 3-chloroisoquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of this substrate in common cross-coupling reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.

Understanding the Challenge: The Inert C3-Cl Bond

This compound presents a significant challenge in synthetic chemistry primarily due to the low reactivity of the chlorine atom at the C3 position. This low reactivity is a confluence of several electronic and steric factors:

  • Electron-Deficient Ring System: The isoquinoline core is an electron-deficient heteroaromatic system. The nitrogen atom withdraws electron density from the ring, making the C-Cl bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling reactions.[1][2]

  • Electronic Influence of the C7-Ester: The electron-withdrawing nature of the methyl carboxylate group at the C7 position further deactivates the entire ring system towards electrophilic attack, which indirectly strengthens the C-Cl bond.

  • Potential for Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.[2]

This guide will provide strategies to overcome these challenges by carefully selecting catalysts, ligands, bases, and reaction conditions tailored for this recalcitrant substrate.

Troubleshooting and FAQs

This section addresses common issues encountered during the functionalization of this compound in a question-and-answer format.

General Cross-Coupling Issues

Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) shows no or very low conversion of the starting material. What are the primary causes?

A1: Low or no conversion is a frequent issue with this substrate and typically points to a failure in the oxidative addition step.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-Cl bond.[1] You must employ a more active catalytic system.

    • Solution: Switch to a catalyst system known for activating aryl chlorides. This includes using bulky, electron-rich phosphine ligands such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the difficult oxidative addition step.[1]

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome.[1][3] An inappropriate or weak base may not be sufficient to drive the catalytic cycle.

    • Solution: For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[2][3] Ensure the base is finely powdered and, if the reaction is water-sensitive, thoroughly dried.

  • Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier for oxidative addition.

    • Solution: Increase the reaction temperature, often in the range of 80-120 °C, to facilitate the C-Cl bond cleavage.[3][4]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.

    • Solution: Ensure all reagents and the reaction vessel are rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[1][3]

Q2: I'm observing significant decomposition of my starting material or product. What could be the cause?

A2: Decomposition can arise from overly harsh reaction conditions or incompatibility of functional groups.

  • Harsh Basic Conditions: The ester functionality on your substrate can be sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures in the presence of water.[5]

    • Solution: Consider using a milder base like K₂CO₃ or KF, although this may require a more active catalyst. Alternatively, if using a strong base like K₃PO₄, ensure strictly anhydrous conditions to minimize hydrolysis.[3]

  • Thermal Instability: Some functionalized isoquinolines can be thermally labile.

    • Solution: Monitor the reaction at a lower temperature for a longer duration to see if conversion occurs without decomposition.

Suzuki-Miyaura Coupling Specifics

Q3: My Suzuki coupling is plagued by protodeboronation of the boronic acid. How can I mitigate this?

A3: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom, effectively consuming your coupling partner.[1]

  • Excess Water: While a small amount of water can be beneficial in Suzuki reactions, excess water can promote protodeboronation.[1]

    • Solution: Use anhydrous solvents. If a co-solvent is needed, use a carefully controlled amount of water.

  • Strong Bases: Strong bases, particularly hydroxides, can accelerate this side reaction.[1]

    • Solution: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

  • Boronic Acid Stability: Some boronic acids are inherently unstable.

    • Solution: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (BPin), which is more resistant to protodeboronation.[3]

Buchwald-Hartwig Amination Specifics

Q4: The amination of my substrate is sluggish, and I'm getting low yields of the desired arylamine.

A4: The Buchwald-Hartwig amination of heteroaryl chlorides can be challenging.[6]

  • Ligand Choice: The choice of ligand is paramount for successful C-N bond formation.

    • Solution: For challenging heteroaryl chlorides, bulky biaryl phosphine ligands like RuPhos or BrettPhos are often superior.[6] These ligands facilitate both the oxidative addition and the reductive elimination steps.

  • Base Strength: A strong, non-nucleophilic base is crucial.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for these reactions. Ensure it is fresh and handled under inert conditions.

  • Amine Nucleophilicity: Sterically hindered or less nucleophilic amines will react more slowly.

    • Solution: For such amines, you may need to increase the catalyst loading, use a more active ligand, or increase the reaction temperature.

Recommended Experimental Protocols

The following protocols are provided as robust starting points. Optimization for specific coupling partners may be necessary.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to maximize the chances of success with the unreactive C3-Cl bond.

Reaction Scheme: A general representation of the Suzuki-Miyaura coupling.

Suzuki_Miyaura sub This compound reagents Pd Catalyst, Ligand Base, Solvent, Heat sub->reagents boronic +  R-B(OH)2 boronic->reagents product Methyl 3-(R)-isoquinoline-7-carboxylate reagents->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Aryl/Heteroaryl Boronic Acid or Pinacol Ester1.2 - 1.5Coupling Partner
Pd₂(dba)₃2 mol%Palladium Precatalyst
SPhos4 mol%Ligand
K₃PO₄ (finely powdered, dried)2.0 - 3.0Base
Anhydrous Dioxane or Toluene-Solvent (0.1 - 0.2 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and finely powdered K₃PO₄.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times to ensure all oxygen is removed.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[1][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol utilizes a modern catalyst system for the amination of heteroaryl chlorides.

Reaction Scheme: A general representation of the Buchwald-Hartwig amination.

Buchwald_Hartwig sub This compound reagents Pd Catalyst, Ligand Base, Solvent, Heat sub->reagents amine +  R1R2NH amine->reagents product Methyl 3-(R1R2N)-isoquinoline-7-carboxylate reagents->product

Caption: Buchwald-Hartwig amination workflow.

Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Amine1.2Coupling Partner
Pd₂(dba)₃2 mol%Palladium Precatalyst
RuPhos4 mol%Ligand
NaOt-Bu1.5Base
Anhydrous Toluene or Dioxane-Solvent (0.1 M)

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add NaOt-Bu to an oven-dried Schlenk flask.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, add Pd₂(dba)₃, RuPhos, and the solvent. Stir for 10-15 minutes until a homogeneous solution is formed.

  • Reagent Addition: To the Schlenk flask containing the base, add this compound. Then add the amine, followed by the pre-mixed catalyst solution via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a copper-catalyzed Sonogashira coupling, a powerful tool for forming C-C triple bonds.

Reaction Scheme: A general representation of the Sonogashira coupling.

Sonogashira sub This compound reagents Pd/Cu Catalyst, Base Solvent, Heat sub->reagents alkyne +  R-C≡CH alkyne->reagents product Methyl 3-(R-C≡C)-isoquinoline-7-carboxylate reagents->product

Caption: Sonogashira coupling workflow.

Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Terminal Alkyne1.5Coupling Partner
PdCl₂(PPh₃)₂3 mol%Palladium Precatalyst
Copper(I) Iodide (CuI)6 mol%Co-catalyst
Triethylamine (TEA) or Diisopropylamine (DIPA)2.0 - 3.0Base and Solvent
Anhydrous DMF or Toluene (optional)-Co-solvent

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[4]

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (if using) followed by the amine base and the terminal alkyne via syringe.[4]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. For very unreactive substrates, higher temperatures may be required.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.[4]

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Concluding Remarks

The functionalization of this compound is a challenging but achievable synthetic goal. Success hinges on recognizing the inherent low reactivity of the C3-Cl bond and employing modern, highly active catalyst systems. By systematically troubleshooting and optimizing reaction conditions based on the principles and protocols outlined in this guide, researchers can effectively forge new carbon-carbon and carbon-nitrogen bonds at this difficult position, paving the way for the synthesis of novel compounds for drug discovery and materials science.

References

Preventing decomposition of Methyl 3-chloroisoquinoline-7-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for Methyl 3-chloroisoquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this versatile building block. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to prevent its decomposition and ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?

There are three main pathways through which this molecule can degrade under typical reaction conditions:

  • Ester Hydrolysis (Saponification): The methyl ester at the C-7 position is susceptible to hydrolysis, particularly in the presence of water and either acid or base catalysts, to form the corresponding carboxylic acid.[1] This is the most common decomposition pathway, especially in cross-coupling reactions that use aqueous bases.

  • Decarboxylation: Following hydrolysis, the resulting 3-chloroisoquinoline-7-carboxylic acid can lose carbon dioxide (CO₂) under high-temperature conditions (typically >100-120°C).[2] This leads to the formation of 3-chloroisoquinoline, a significant and often difficult-to-remove impurity.

  • Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the chlorine atom at the C-3 position can be replaced by a hydrogen atom. This side reaction, known as hydrodehalogenation, is often promoted by unstable Pd(0) species, excess boronic acid, or the presence of protic sources.

.

cluster_main This compound cluster_hydrolysis Pathway 1: Hydrolysis cluster_decarboxylation Pathway 2: Decarboxylation cluster_dehalogenation Pathway 3: Hydrodehalogenation start This compound hydrolyzed 3-Chloroisoquinoline-7-carboxylic acid start->hydrolyzed H₂O / Base (e.g., KOH) or Acid (H⁺) dehalogenated Methyl isoquinoline-7-carboxylate start->dehalogenated Pd(0) / H⁺ source (e.g., excess R-B(OH)₂) decarboxylated 3-Chloroisoquinoline hydrolyzed->decarboxylated High Temp. (>120°C)

Caption: Primary decomposition pathways for the target molecule.

Q2: I'm running a Suzuki coupling reaction and my main product is the hydrolyzed carboxylic acid, not the coupled product. What's going wrong?

This is a classic case of saponification, where the base required for the Suzuki reaction hydrolyzes your methyl ester. The root causes are typically:

  • Choice of Base: Strong, highly soluble bases like Sodium Hydroxide (NaOH), Lithium Hydroxide (LiOH), or Potassium Hydroxide (KOH) are aggressive nucleophiles that readily attack the ester.

  • Solvent System: The presence of a significant amount of water in the solvent system facilitates the hydrolysis.[1]

  • Reaction Temperature & Time: Higher temperatures and longer reaction times increase the rate of hydrolysis.

Solution: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) and Potassium phosphate tribasic (K₃PO₄) are excellent choices as they are sufficiently basic to facilitate the catalytic cycle but have low nucleophilicity and limited solubility in common organic solvents, localizing the basicity at the solid-liquid interface.[3] Additionally, ensure your organic solvents are anhydrous to minimize water content.

Q3: My reaction requires high temperatures, and I am observing the complete loss of the C-7 functional group. How can I prevent this?

You are likely observing a two-step decomposition: initial hydrolysis of the ester followed by thermal decarboxylation.[2] This is common in reactions requiring temperatures above 120°C, especially if water is present.

Solution:

  • Strictly Anhydrous Conditions: The most critical step is to prevent the initial hydrolysis. Use anhydrous solvents (e.g., dry dioxane, toluene, or DMF) and an appropriate anhydrous base (K₃PO₄, Cs₂CO₃).

  • Temperature Optimization: Determine the minimum temperature required for your desired reaction to proceed at a reasonable rate. Run a temperature screen (e.g., 80°C, 90°C, 100°C) and monitor by LC-MS to find the sweet spot between reaction rate and decomposition.

  • Use a More Robust Ester: If high temperatures are unavoidable and decomposition persists, consider synthesizing a bulkier ester, such as a tert-butyl or isopropyl ester. These esters are more sterically hindered and generally more resistant to base-mediated hydrolysis than methyl esters.

Q4: In my cross-coupling reaction, I see a significant amount of the dechlorinated byproduct, Methyl isoquinoline-7-carboxylate. What causes this and how is it fixed?

This byproduct is from hydrodehalogenation. The C-Cl bond is being cleaved and replaced with a hydrogen atom. This is a common side reaction in palladium catalysis.[3]

Causes & Solutions:

  • Catalyst Choice: Some palladium catalysts are more prone to generating the active Pd(0) species that can participate in this side reaction.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and favor the desired cross-coupling pathway over hydrodehalogenation. Consider using ligands like SPhos, XPhos, or RuPhos.

  • Excess Boronic Acid: An excess of boronic acid can act as a hydride source, leading to hydrodehalogenation. Use a stoichiometry of 1.1 to 1.3 equivalents of the boronic acid.

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can affect the stability and activity of the catalyst.

Troubleshooting Guide
Symptom / Observation Probable Cause(s) Recommended Solution(s)
Significant peak for 3-chloroisoquinoline-7-carboxylic acid in LC-MS. Ester hydrolysis (saponification).[1]1. Switch base to K₃PO₄ or Cs₂CO₃.2. Use anhydrous solvents (dioxane, toluene).3. Lower reaction temperature if possible.
Formation of 3-chloroisoquinoline (loss of CO₂Me group). Hydrolysis followed by thermal decarboxylation.[2]1. Implement all solutions for hydrolysis.2. Strictly limit reaction temperature to < 110°C.3. Ensure no "hot spots" in the reactor by using an oil bath and vigorous stirring.
Formation of Methyl isoquinoline-7-carboxylate (loss of Cl). Hydrodehalogenation side reaction during cross-coupling.[3]1. Use a modern, bulky phosphine ligand (e.g., SPhos, XPhos).2. Use no more than 1.3 eq. of boronic acid.3. Ensure thorough degassing of the reaction mixture.
Low or no conversion to the desired product. 1. Inactive catalyst.2. Insufficiently basic conditions.3. Reaction temperature is too low.1. Use a fresh, high-quality palladium pre-catalyst.2. Ensure the chosen base is appropriate for the specific coupling reaction.3. Incrementally increase the temperature while monitoring for decomposition.
Complex mixture of byproducts. Multiple decomposition pathways occurring simultaneously.1. Re-evaluate the entire reaction setup. Start with the "Recommended Protocol" below.2. Simplify the system: use a well-behaved coupling partner first to establish optimal conditions.
Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized to minimize the primary decomposition pathways of this compound.

G cluster_prep Step 1: Reagent Preparation cluster_setup Step 2: Reaction Setup cluster_reaction Step 3: Reaction Execution cluster_workup Step 4: Workup & Purification prep1 Weigh Substrate (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.5 eq), and Pd-catalyst/Ligand. prep2 Add to a dry, oven-baked flask with a stir bar. prep1->prep2 setup1 Seal the flask with a septum. setup2 Evacuate and backfill with an inert gas (Argon or Nitrogen) 3 times. setup1->setup2 setup3 Add anhydrous solvent (e.g., Dioxane) via syringe. setup2->setup3 react1 Place the flask in a pre-heated oil bath at the target temperature (e.g., 90-100°C). react2 Stir vigorously for the specified time. react1->react2 react3 Monitor progress by TLC or LC-MS (e.g., at 1h, 4h, and 16h). react2->react3 workup1 Cool to room temperature. workup2 Dilute with an organic solvent (e.g., EtOAc) and filter through Celite®. workup1->workup2 workup3 Wash the filtrate with water and brine. workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

Caption: Optimized workflow for Suzuki-Miyaura cross-coupling.

Detailed Steps & Justifications:

  • Reagent Preparation:

    • Substrate: this compound (1.0 eq).

    • Coupling Partner: Aryl/heteroaryl boronic acid or ester (1.1 - 1.3 eq). Justification: A slight excess drives the reaction to completion, but a large excess can cause hydrodehalogenation.

    • Base: Anhydrous Potassium Phosphate (K₃PO₄, 2.0 - 3.0 eq). Justification: A non-nucleophilic base that minimizes ester hydrolysis.

    • Catalyst System: A modern Pd(II) pre-catalyst with a bulky phosphine ligand is recommended (e.g., Pd(OAc)₂ with SPhos, or a pre-formed catalyst like SPhos-Pd-G3). Justification: These systems are highly active and suppress side reactions.[4]

  • Reaction Setup:

    • Combine all solids in an oven-dried flask equipped with a magnetic stir bar.

    • Seal the flask and perform at least three cycles of evacuating the flask atmosphere and backfilling with an inert gas (Argon or Nitrogen). Justification: Rigorous removal of oxygen is crucial to prevent catalyst degradation.

    • Add the anhydrous solvent (e.g., 1,4-Dioxane or Toluene) via syringe.

  • Execution & Monitoring:

    • Heat the mixture to the desired temperature (typically 90-100°C) with vigorous stirring.

    • Monitor the reaction's progress by taking small aliquots for LC-MS analysis. Check for the disappearance of starting material and the formation of product, while also looking for key decomposition masses (hydrolyzed acid, dechlorinated starting material).

  • Workup:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent in vacuo and purify the crude product using silica gel column chromatography.

References

Validation & Comparative

Comparing the biological activity of Methyl 3-chloroisoquinoline-7-carboxylate with other isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Methyl 3-chloroisoquinoline-7-carboxylate

This guide provides a comprehensive, prospective analysis of this compound, a sparsely documented compound, by comparing its predicted biological activities with those of well-characterized isoquinoline derivatives. Our approach is grounded in established structure-activity relationships (SAR) within the isoquinoline class, offering a predictive framework for researchers and drug development professionals. We will dissect the molecule's constituent parts, propose its most probable mechanisms of action, and provide detailed experimental protocols to validate these hypotheses against relevant comparator compounds.

The Isoquinoline Scaffold: A Cornerstone of Medicinal Chemistry

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2] Its rigid structure and nitrogen atom's hydrogen-bonding capability make it an ideal framework for interacting with a multitude of biological targets. This versatility is demonstrated by its presence in a wide array of pharmacologically active compounds, from natural alkaloids like morphine to synthetic agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The biological profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents, making SAR studies crucial for designing novel therapeutics.[5]

Deconstructing this compound: A Predictive Analysis

While direct biological data for this compound is not available in peer-reviewed literature[6], we can infer its likely activity by examining its structural components and the known effects of its parent acid, 3-Chloroisoquinoline-7-carboxylic acid.

  • The Isoquinoline Core: Provides the fundamental structure for target interaction.

  • 3-Chloro Substituent: The presence of a halogen, particularly chlorine, at various positions on the isoquinoline or related quinoline ring is a common feature in compounds with potent biological activity, often enhancing their efficacy.[7]

  • 7-Carboxylate Group: The position of substituents is critical. The 7-position, in particular, has been a focus for modification in the development of novel antimalarial 4-aminoquinolines, indicating its importance for biological interaction.[8] The parent compound, 3-Chloroisoquinoline-7-carboxylic acid , has documented anticancer properties, potentially acting through the inhibition of Checkpoint Kinase 1 (CHK1), and has also shown antimicrobial potential.[9]

  • Methyl Ester: Carboxylic acids are often converted to their ester forms to create prodrugs. Esters are typically more lipophilic than their corresponding acids, which can enhance cell membrane permeability and improve bioavailability.[10][11] It is hypothesized that intracellular esterases would hydrolyze the methyl ester to release the active carboxylic acid.

Based on this analysis, we hypothesize that This compound will function as a prodrug, exhibiting enhanced cellular uptake and subsequently demonstrating anticancer and antimicrobial activities similar to or greater than its parent carboxylic acid.

Selecting Comparator Compounds

To contextualize the potential activity of our target compound, we have selected three classes of isoquinolines for comparison, each highlighting a different aspect of structure and function.

  • 3-Arylisoquinolines: These compounds, where the 3-position is substituted with an aryl group, have a well-documented, broad spectrum of antitumor activity.[12] They serve as a benchmark for general cytotoxic potential against various human tumor cell lines.

  • Pyrrolo[2,1-a]isoquinolines (e.g., Lamellarins): This class of marine alkaloids includes potent cytotoxic agents that often act as topoisomerase I inhibitors.[13] They represent a high-potency benchmark and provide a specific mechanistic comparison.

  • 3-Chloroisoquinoline-7-carboxylic Acid: The direct parent acid is the most crucial comparator. A side-by-side evaluation is essential to test the hypothesis that the methyl ester acts as a more effective prodrug.[9]

Proposed Experimental Workflows for Comparative Evaluation

To empirically validate our predictions, we propose a tiered experimental approach, starting with broad cytotoxicity screening and progressing to mechanistic enzyme inhibition assays.

Workflow 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's general toxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MDA-MB-231 for breast, HCT116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of this compound and comparator compounds in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Treat the cells and incubate for 48-72 hours. Include wells with DMSO only as a vehicle control and untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate Seed Cancer Cells in 96-well Plates incubate1 Incubate 24h (Cell Adhesion) plate->incubate1 treat Treat Cells with Compounds incubate1->treat prepare_cpd Prepare Serial Dilutions of Test Compounds prepare_cpd->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Solubilize Crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Log[Concentration] read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 caption Workflow for MTT-based cytotoxicity screening. G cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate, Inhibitor add_buffer Add Buffer & Inhibitor to Plate prep_reagents->add_buffer add_enzyme Add Enzyme Solution add_buffer->add_enzyme pre_incubate Pre-incubate 15-30 min (Inhibitor Binding) add_enzyme->pre_incubate initiate Initiate Reaction with Substrate (+/- ATP) pre_incubate->initiate detect Kinetic Measurement (e.g., Fluorescence) initiate->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot_ic50 Plot Dose-Response Curve (Determine IC50) calc_inhibition->plot_ic50 plot_ki Vary [Substrate] (Determine Ki & MOA) plot_ic50->plot_ki caption General workflow for enzyme inhibition assays.

References

Unambiguous Structural Verification: A Comparative Guide to the Validation of Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from anticancer to antiviral treatments.[1][2][3][4] The precise molecular architecture of these compounds is paramount, as subtle variations in stereochemistry or connectivity can profoundly impact their biological activity and safety profiles. Therefore, the unambiguous validation of their chemical structure is a critical, non-negotiable step in the development pipeline.

This guide provides an in-depth, comparative analysis of the methodologies employed for the structural elucidation of Methyl 3-chloroisoquinoline-7-carboxylate, a representative isoquinoline derivative. We will delve into the gold-standard technique of single-crystal X-ray crystallography, offering a detailed protocol and explaining the rationale behind experimental choices. Furthermore, we will objectively compare this definitive method with complementary and often more accessible spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a holistic view for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map and, from that, a definitive molecular structure.[5]

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized powder to a fully resolved crystal structure is a multi-step process that demands patience and precision. The overall workflow is depicted below.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Powder Powder Screening Screening Powder->Screening Solvent selection Optimization Optimization Screening->Optimization Method selection Single_Crystal Single_Crystal Optimization->Single_Crystal Slow growth Mounting Mounting Single_Crystal->Mounting Cryo-protection Diffractometer Diffractometer Mounting->Diffractometer X-ray source Diffraction_Data Diffraction_Data Diffractometer->Diffraction_Data Data collection Processed_Data Processed_Data Diffraction_Data->Processed_Data Integration & Scaling Structure_Solution Structure_Solution Processed_Data->Structure_Solution Phase problem Refinement Refinement Structure_Solution->Refinement Least-squares fitting Validation Validation Refinement->Validation CheckCIF Final_Structure Final_Structure Validation->Final_Structure CIF file Technique Comparison cluster_xrd XRD Insights cluster_nmr NMR Insights cluster_ms MS Insights Structure_Validation Structural Validation of This compound XRD X-ray Crystallography Structure_Validation->XRD Definitive 3D Structure NMR Nuclear Magnetic Resonance (NMR) Structure_Validation->NMR Connectivity & Environment MS Mass Spectrometry (MS) Structure_Validation->MS Molecular Weight & Formula XRD_Info • Absolute configuration • Bond lengths & angles • Packing interactions XRD->XRD_Info NMR_Info • ¹H & ¹³C chemical shifts • J-couplings (connectivity) • 2D correlations (COSY, HSQC, HMBC) NMR->NMR_Info MS_Info • Molecular ion peak (M+) • Isotopic pattern (for Cl) • Fragmentation pattern MS->MS_Info

References

Comparative study of different synthetic routes to Methyl 3-chloroisoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-chloroisoquinoline-7-carboxylate is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its rigid heterocyclic core, substituted with both an electron-withdrawing chlorine atom and a versatile ester functional group, makes it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations and experimental details for each approach.

Comparative Analysis of Synthetic Strategies

Two primary strategic approaches can be envisioned for the synthesis of this compound:

  • Route A: Construction of the Isoquinoline Core. This approach focuses on building the isoquinoline ring system from appropriately substituted acyclic precursors. Two classical named reactions, the Bischler-Napieralski and Pomeranz-Fritsch reactions, are prime candidates for this strategy.

  • Route B: Late-Stage Chlorination of an Isoquinoline Precursor. This strategy involves the initial synthesis of a methyl isoquinoline-7-carboxylate scaffold, followed by the introduction of the chlorine atom at the 3-position in a subsequent step. This can be achieved through the conversion of an isoquinolin-3-one intermediate or via a Sandmeyer reaction from a 3-aminoisoquinoline derivative.

The following sections will delve into the detailed experimental considerations for each of these proposed routes, providing a critical evaluation of their respective advantages and disadvantages.

Route A: De Novo Synthesis of the Isoquinoline Ring System

Method 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the desired isoquinoline.[1][2] This route commences with the synthesis of a substituted β-phenylethylamide precursor.

Synthetic Workflow:

Bischler-Napieralski Route A Methyl 3-amino-4-methylbenzoate B Methyl 3-(2-aminoethyl)-4-methylbenzoate A->B Multi-step (e.g., Sandmeyer, reduction) C N-Acetyl-2-(4-methoxycarbonyl-2-methylphenyl)ethylamine B->C Ac2O, Pyridine D Methyl 1-methyl-3,4-dihydroisoquinoline-7-carboxylate C->D POCl3, heat (Bischler-Napieralski) E Methyl 1-methylisoquinoline-7-carboxylate D->E Pd/C, heat (Aromatization) F Methyl 3-chloro-1-methylisoquinoline-7-carboxylate E->F NCS, MeCN G This compound F->G Further steps to remove 1-methyl group (Challenging)

Caption: Proposed Bischler-Napieralski route to the target molecule.

Experimental Protocols:

  • Step 1: Synthesis of Methyl 3-amino-4-methylbenzoate. This starting material can be prepared from 4-methyl-3-nitrobenzoic acid via esterification followed by reduction of the nitro group. A typical procedure involves the esterification with methanol and a catalytic amount of sulfuric acid, followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[3]

  • Step 2: Synthesis of N-Acetyl-2-(4-methoxycarbonyl-2-methylphenyl)ethylamine. The synthesis of the key β-phenylethylamine precursor from Methyl 3-amino-4-methylbenzoate is a multi-step process. A plausible route involves a Sandmeyer reaction to introduce a cyano group, followed by reduction to the amine. Subsequent N-acetylation with acetic anhydride would yield the desired amide.

  • Step 3: Bischler-Napieralski Cyclization. The N-acetylated precursor is subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) with heating.[1][4] This step is expected to yield Methyl 1-methyl-3,4-dihydroisoquinoline-7-carboxylate.

  • Step 4: Aromatization and Chlorination. The resulting dihydroisoquinoline is aromatized, typically by heating with a palladium catalyst. The subsequent chlorination at the 3-position would likely require a multi-step sequence, potentially involving oxidation to an N-oxide followed by treatment with a chlorinating agent. A significant challenge in this route is the presence of the 1-methyl group, which would need to be removed in a later step, adding complexity to the overall synthesis.

Causality and Trustworthiness: The Bischler-Napieralski reaction is a well-established and reliable method for isoquinoline synthesis.[2] The success of the cyclization is dependent on the electronic nature of the aromatic ring; however, the presence of the ester group may influence the regioselectivity of the cyclization. The subsequent aromatization is generally a high-yielding process. The main drawback of this specific pathway is the introduction of an unwanted methyl group at the 1-position, which necessitates a potentially difficult removal step.

Method 2: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides an alternative approach to the isoquinoline core, starting from a substituted benzaldehyde and an aminoacetal.[5][6][7]

Synthetic Workflow:

Pomeranz-Fritsch Route A Methyl 3-methyl-4-formylbenzoate C Schiff Base Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D Methyl isoquinoline-7-carboxylate C->D H2SO4, heat (Pomeranz-Fritsch) E This compound D->E Late-stage Chlorination (Route B) Isoquinolin-3-one Route A Methyl isoquinoline-7-carboxylate B Methyl isoquinoline-N-oxide-7-carboxylate A->B m-CPBA C Methyl isoquinolin-3-one-7-carboxylate B->C Acetic Anhydride, heat D This compound C->D POCl3, heat Sandmeyer Route A Methyl 3-aminoisoquinoline-7-carboxylate B Diazonium Salt Intermediate A->B NaNO2, HCl C This compound B->C CuCl, HCl (Sandmeyer)

References

The Untapped Potential: A Comparative Guide to the Biological Efficacy of Methyl 3-chloroisoquinoline-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among the vast landscape of isoquinoline derivatives, Methyl 3-chloroisoquinoline-7-carboxylate presents a unique and underexplored scaffold for drug discovery. Its strategic placement of a reactive chloro group at the 3-position and a readily modifiable carboxylate at the 7-position offers a tantalizing platform for the synthesis of diverse chemical libraries. This guide provides a comparative analysis of the potential biological efficacy of derivatives of this compound, drawing upon experimental data from structurally related isoquinoline and quinoline analogs to predict promising avenues for future research and development.

While direct experimental data on derivatives of this compound is not yet available in peer-reviewed literature, a comprehensive analysis of related compounds allows for a reasoned projection of their potential biological activities. This guide will explore the anticipated impact of modifications at the C3 and C7 positions, supported by data from analogous series of compounds.

The Core Scaffold: this compound

The foundational molecule, this compound, possesses key chemical features that make it an attractive starting point for medicinal chemistry campaigns. The chlorine atom at the 3-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.[4] The methyl ester at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of amides, esters, and other functionalities.[5]

Chemical Structure:

Anticancer_Screening_Workflow A This compound B Nucleophilic Substitution at C3 (e.g., Amines, Thiols) A->B C Ester Hydrolysis at C7 A->C E Library of Derivatives B->E D Amide Coupling at C7 C->D D->E F In vitro Cytotoxicity Screening (e.g., MTT Assay) E->F G Lead Compound Identification F->G H Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) G->H Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Isoquinoline Derivative (Potential PI3K Inhibitor) Inhibitor->PI3K Inhibition

References

A Spectroscopic Journey: The Characterization of Methyl 3-chloroisoquinoline-7-carboxylate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted synthesis of substituted isoquinolines is therefore of paramount importance. This guide provides an in-depth spectroscopic comparison of Methyl 3-chloroisoquinoline-7-carboxylate, a valuable building block in pharmaceutical research, and its precursors, Isoquinoline-7-carboxylic acid and Methyl isoquinoline-7-carboxylate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural transformations that occur at each synthetic step, offering researchers a comprehensive reference for the characterization of this important class of molecules.

The synthetic route to this compound typically begins with the commercially available Isoquinoline-7-carboxylic acid. This is followed by esterification to yield Methyl isoquinoline-7-carboxylate, which is then subjected to chlorination to afford the final product. The successful synthesis and purification of these compounds rely on accurate spectroscopic characterization at each stage.

The Synthetic Pathway: A Visual Representation

The overall transformation is a multi-step process that modifies the isoquinoline core at two key positions. This is a common strategy in medicinal chemistry to explore the structure-activity relationship of a new compound series.

G A Isoquinoline-7-carboxylic acid B Methyl isoquinoline-7-carboxylate A->B Esterification (e.g., SOCl2, MeOH) C This compound B->C Chlorination (e.g., POCl3)

Caption: Synthetic route to this compound.

Spectroscopic Comparison of the Compounds

The following sections detail the expected spectroscopic data for each compound in the synthetic pathway. While experimental data for these specific compounds is not widely published, the presented data is predicted based on established principles of spectroscopy and data from analogous structures.

Isoquinoline-7-carboxylic acid

This is the starting material, a bifunctional molecule containing a basic isoquinoline nitrogen and an acidic carboxylic acid group.

Expected Spectroscopic Data:

Spectroscopic TechniqueKey Features
¹H NMR Aromatic protons in the 7.5-9.5 ppm range. A broad singlet for the carboxylic acid proton, typically >10 ppm. The protons on the isoquinoline ring will show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons.
¹³C NMR Aromatic carbons in the 120-150 ppm range. The carboxylic acid carbonyl carbon will appear downfield, typically in the 165-185 ppm range.
IR Spectroscopy A very broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹. A strong C=O stretch for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹. C-O stretching and O-H bending vibrations in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching bands.[1][2][3]
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 173. A prominent fragment corresponding to the loss of COOH (M-45). Further fragmentation of the isoquinoline ring.

The broadness of the O-H stretch in the IR spectrum is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[1][2]

Methyl isoquinoline-7-carboxylate

The esterification of the carboxylic acid to a methyl ester introduces a new set of spectroscopic handles.

Expected Spectroscopic Data:

Spectroscopic TechniqueKey Features
¹H NMR Aromatic protons in a similar region to the starting material (7.5-9.5 ppm). A sharp singlet for the methyl ester protons (-OCH₃) around 3.9-4.0 ppm. The disappearance of the broad carboxylic acid proton signal.
¹³C NMR Aromatic carbons in the 120-150 ppm range. The ester carbonyl carbon, typically slightly upfield of the carboxylic acid carbonyl, in the 160-175 ppm range. A new peak for the methyl ester carbon (-OCH₃) around 50-60 ppm.
IR Spectroscopy Disappearance of the broad O-H stretch. A strong C=O stretch for the ester carbonyl, typically at a slightly higher wavenumber than the carboxylic acid (around 1720-1740 cm⁻¹). Two C-O stretching bands, one for the C-O-C asymmetric stretch and one for the symmetric stretch, in the 1100-1300 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 187. A characteristic fragment corresponding to the loss of the methoxy group (-OCH₃, M-31). Another fragment for the loss of the entire ester group (-COOCH₃, M-59).

The appearance of the sharp methyl singlet in the ¹H NMR and the corresponding carbon signal in the ¹³C NMR are definitive indicators of successful esterification.

This compound

The final chlorination step introduces a halogen atom, which has a predictable influence on the spectroscopic properties of the molecule.

Expected Spectroscopic Data:

Spectroscopic TechniqueKey Features
¹H NMR Aromatic protons will show shifts due to the electron-withdrawing effect of the chlorine atom. The proton at C4 will likely be shifted downfield. The methyl ester singlet will remain around 3.9-4.0 ppm.
¹³C NMR The carbon bearing the chlorine atom (C3) will be significantly deshielded and will appear in the 140-150 ppm range. Other aromatic carbon signals will also be shifted due to the electronic effect of the chlorine. The ester carbonyl and methyl carbons will be largely unaffected.
IR Spectroscopy The C=O stretch of the ester will remain prominent around 1720-1740 cm⁻¹. A C-Cl stretching vibration will be present, typically in the 600-800 cm⁻¹ region, though it may be weak and in a crowded region of the spectrum. The aromatic C-H and C=C stretching bands will still be present.
Mass Spectrometry The molecular ion peak will show a characteristic isotopic pattern for a chlorine-containing compound, with a major peak at m/z = 221 (for ³⁵Cl) and a smaller peak at m/z = 223 (for ³⁷Cl) in an approximate 3:1 ratio.[4] Fragmentation will likely involve the loss of the methoxy group (M-31) and the entire ester group (M-59), as well as the loss of a chlorine radical.

The isotopic pattern in the mass spectrum is the most definitive evidence for the successful incorporation of a chlorine atom into the molecule.[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. For electrospray ionization (ESI), typical source parameters would be a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. Acquire the full scan mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the characterization of this compound and its precursors. By carefully analyzing the changes in the spectra at each synthetic step, researchers can confirm the successful transformation of functional groups and the integrity of the molecular scaffold. This guide provides a foundational understanding of the expected spectroscopic features, enabling researchers to confidently synthesize and characterize these and other related isoquinoline derivatives in their pursuit of new therapeutic agents.

References

Comparative In Vitro Analysis of 3-Chloroisoquinoline Derivatives: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and enzyme inhibition, the versatility of the isoquinoline ring system makes it a privileged starting point for drug discovery programs.[3][4][5] This guide focuses on a specific subclass: 3-chloroisoquinoline derivatives, with a particular interest in the potential contributions of substituents at the 7-position, such as a methyl carboxylate group.

While direct, comprehensive in vitro assay data for Methyl 3-chloroisoquinoline-7-carboxylate is not extensively published in publicly accessible literature, we can construct a robust comparative framework by analyzing closely related analogs. This guide will synthesize available data for 3-chloroisoquinoline and other relevant substituted isoquinolines to provide researchers with a predictive baseline and a methodological blueprint for evaluating novel derivatives in this chemical space.

The Strategic Importance of the 3-Chloro Substituent

The chlorine atom at the 3-position of the isoquinoline ring is not merely a structural placeholder; it is a key functional group for synthetic elaboration. Its electronegativity and potential as a leaving group in nucleophilic substitution reactions allow for the facile introduction of diverse functionalities, enabling the exploration of a wide chemical space to optimize biological activity. Furthermore, halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, influencing factors such as metabolic stability and binding affinity to biological targets.

Comparative Analysis of Anticancer Activity

A primary therapeutic area for isoquinoline derivatives is oncology.[6][7][8] The cytotoxic potential of these compounds is typically assessed across a panel of human cancer cell lines. The 3-chloroisoquinoline core has demonstrated notable anticancer activity, providing a valuable benchmark for new analogs.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for 3-chloroisoquinoline derivatives against common cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ClassCell LineAssay TypeEndpointIC50 (µM)Reference
3-Chloroisoquinoline DerivativesMCF-7 (Breast Adenocarcinoma)CytotoxicityCell Viability4.12[4]
HCT116 (Colon Carcinoma)CytotoxicityCell Viability22.7[4]
HeLa (Cervical Cancer)CytotoxicityCell Viability30.98[4]
Spiro-isoquinoline-pyrimidineMCF-7 (Breast Adenocarcinoma)MTT AssayCell Viability98.8[9]
Isoquinoline-hydrazinyl-thiazoleA549 (Lung Carcinoma)CytotoxicityCell Viability1.43 - 3.93[6]

Analysis and Interpretation:

The data reveals that 3-chloroisoquinoline derivatives possess significant cytotoxic effects, with particular potency against the MCF-7 breast cancer cell line (IC50 = 4.12 µM).[4] The variation in potency across different cell lines (e.g., HCT116 and HeLa) is common and suggests a degree of selectivity, which could be linked to the specific genetic or proteomic profiles of the cells.

When comparing the core 3-chloroisoquinoline data to more complex derivatives, we can infer structure-activity relationships (SAR). For instance, certain isoquinoline-hydrazinyl-thiazole hybrids show enhanced potency in the low micromolar range against A549 lung cancer cells, indicating that the addition of this specific side chain can significantly boost anticancer activity.[6] The introduction of a methyl carboxylate group at the 7-position of the 3-chloroisoquinoline scaffold would be a logical next step in a medicinal chemistry campaign. This group could potentially engage in additional hydrogen bonding or other interactions within a target protein's binding site, or modulate the molecule's solubility and cell permeability, thereby influencing its overall cytotoxic profile.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Prepare Serial Dilutions of Test Compounds start->treat 24h Incubation incubation Add Compounds to Cells & Incubate (48-72h) treat->incubation mtt Add MTT Reagent & Incubate (3-4h) incubation->mtt solubilize Add Solubilizing Agent mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate ic50 Determine IC50 Value calculate->ic50 end end ic50->end Final Result G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibition

References

The Versatile Handle: How Chlorine at Position 3 Modulates the Reactivity of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Synthetic and Medicinal Chemists

Introduction: Beyond the Parent Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the backbone of numerous bioactive compounds, including papaverine and morphine analogues.[1] Its inherent reactivity, characterized by a delicate interplay between an electron-rich benzene ring and an electron-deficient pyridine ring, offers distinct opportunities for functionalization. However, modern drug discovery often demands precise and versatile derivatization strategies that go beyond the native reactivity of the parent heterocycle.

This guide provides an in-depth comparison of the reactivity of the unsubstituted isoquinoline core versus 3-chloro-isoquinoline. We will explore, with supporting experimental data, how the introduction of a single chlorine atom at the C3 position fundamentally alters the electronic landscape of the molecule. This substitution transforms the C3 position from a relatively inert site into a versatile synthetic handle, unlocking a suite of powerful cross-coupling reactions that are otherwise inaccessible, thereby providing a robust platform for library synthesis and lead optimization.

The Inherent Reactivity of the Isoquinoline Core

To appreciate the effect of the C3-chloro substituent, one must first understand the electronic nature of the parent isoquinoline molecule. The fusion of a benzene ring with a pyridine ring creates a system with distinct reactive zones.[2]

  • The Pyridine Ring (Electron-Deficient): The electronegative nitrogen atom withdraws electron density from the pyridine portion of the fused system, making it susceptible to nucleophilic attack. Nucleophilic substitution, such as the Chichibabin amination, occurs preferentially at the C1 position.[3][4][5] The C3 position is significantly less reactive towards nucleophiles in the unsubstituted core.[4]

  • The Benzene Ring (Electron-Rich): In contrast, the carbocyclic benzene ring remains comparatively electron-rich. Consequently, it is the site for electrophilic aromatic substitution (SEAr). Reactions like nitration and sulfonation proceed at the C5 and C8 positions.[1][3][6]

This dichotomy in reactivity is a defining feature of the isoquinoline scaffold.

Figure 1. A comparison of the primary reactivity sites on unsubstituted isoquinoline versus 3-chloro-isoquinoline.

The C3-Chlorine: A Paradigm Shift in Reactivity

The introduction of a chlorine atom at the C3 position imposes profound electronic changes through two primary effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine strongly withdraws electron density from the ring through the sigma bond. This effect further deactivates the pyridine ring, making it even more electron-poor.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic system. However, for halogens, this resonance effect is significantly weaker than the powerful inductive withdrawal.

The net result is a strong deactivation of the ring towards electrophiles, but a significant activation of the C3 position for nucleophilic attack and metal-catalyzed cross-coupling reactions . The C-Cl bond serves as both an activating group and an excellent leaving group, a combination that unlocks powerful synthetic transformations.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

In the parent isoquinoline, SNAr is most favorable at the C1 position due to the ability of the adjacent nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[5][7] The C3 position is far less reactive.

The presence of the C3-chlorine atom dramatically changes this landscape. The chlorine is a competent leaving group, and its inductive withdrawal activates the C3 position for SNAr. While direct displacement by common nucleophiles can be challenging, this reactivity is most evident in halogen exchange reactions. For instance, 3-bromoisoquinoline can be converted to 3-chloroisoquinoline using CuCl in DMF, demonstrating the viability of nucleophilic displacement at this position.[8] This contrasts sharply with the unsubstituted core, which would not undergo such a reaction.

Palladium-Catalyzed Cross-Coupling: The Key Advantage

The most significant impact of the C3-chlorine is the creation of a precise, reliable site for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds with a level of control and substrate scope that is difficult to achieve with the parent isoquinoline.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[9][10] For an unsubstituted isoquinoline, forming a C-C bond at C3 would require complex C-H activation strategies. However, 3-chloro-isoquinoline is an ideal substrate for Suzuki coupling. The C-Cl bond provides a specific site for the palladium catalyst to undergo oxidative addition, initiating the catalytic cycle.

A study by Varano et al. demonstrates an efficient method to prepare 3-aryl isoquinolines via the Suzuki cross-coupling of 3-chloro-isoquinoline with various phenylboronic acids.[11] The reaction proceeds effectively, especially when the isoquinoline nitrogen is quaternized, further enhancing the electrophilicity of the ring system.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of 3-Chloro-isoquinolines (Data synthesized from Varano, F., et al., Letters in Organic Chemistry, 2007.[11])

3-Chloro-isoquinoline SubstrateArylboronic Acid PartnerProductYield (%)
3-Chloro-isoquinoline3,4-(Methylenedioxy)phenylboronic acid3-(Benzo[d][1][12]dioxol-5-yl)isoquinoline65
3-Chloro-6,7-dimethoxyisoquinoline3,4-(Methylenedioxy)phenylboronic acid3-(Benzo[d][1][12]dioxol-5-yl)-6,7-dimethoxyisoquinoline69
N-Methyl-3-chloro-isoquinolinium Iodide3,4-(Methylenedioxy)phenylboronic acidN-Methyl-3-(Benzo[d][1][12]dioxol-5-yl)isoquinolinium Iodide80

This data clearly shows that the C3-Cl bond is an effective handle for constructing complex C-C bonds, a transformation not feasible with the parent isoquinoline under similar conditions.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds.[13][14] Similar to the Suzuki coupling, this reaction relies on a halide leaving group. While literature specifically detailing the Buchwald-Hartwig amination at the C3 position of isoquinoline is sparse, the principles are directly transferable from extensive work on other heteroaryl chlorides.[15][16] The electron-deficient nature of the 3-chloro-isoquinoline pyridine ring makes the C-Cl bond susceptible to the oxidative addition step required by the palladium catalyst. This enables the coupling of a wide variety of primary and secondary amines at a position that is non-reactive in the parent scaffold.

Experimental Protocols: A Practical Guide

Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6,7-dimethoxyisoquinoline

This protocol is adapted from the procedure described by Varano et al.[11] and demonstrates the synthesis of 3-aryl isoquinolines.

G prep 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents - 3-Chloro-isoquinoline (1 eq) - Arylboronic Acid (1.5 eq) - Pd(PPh3)4 (0.05 eq) - Na2CO3 (2.0 eq) prep->reagents solvent 3. Add Solvent DME/H2O (4:1) reagents->solvent react 4. Reaction Reflux at 85°C for 12h solvent->react workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H2O, Brine react->workup purify 6. Purification - Dry (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar and condenser, add 3-chloro-6,7-dimethoxyisoquinoline (1.0 eq), 3,4-(methylenedioxy)phenylboronic acid (1.5 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-6,7-dimethoxyisoquinoline.

Generalized Protocol: Buchwald-Hartwig Amination of 3-Chloro-isoquinoline

This generalized protocol is based on standard conditions for the amination of heteroaryl chlorides.[13][15][17]

Methodology:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vial.

  • Reagent Addition: Add 3-chloro-isoquinoline (1.0 eq) and the desired primary or secondary amine (1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 80-110°C for 4-24 hours, with stirring. Monitor the reaction by LC-MS or TLC.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine. The product is then purified via standard methods like column chromatography.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(Ar)(X) Pd(0)L2->Oxidative Addition Complex Oxidative Addition Ar-X 3-Cl-Isoquinoline Ar-X->Oxidative Addition Complex Palladium-Amido Complex L2Pd(II)(Ar)(NR2) Oxidative Addition Complex->Palladium-Amido Complex Amine Coordination & Deprotonation Amine (R2NH) Amine (R2NH) Amine (R2NH)->Palladium-Amido Complex Base Base Base->Palladium-Amido Complex Product 3-(R2N)-Isoquinoline Palladium-Amido Complex->Product Reductive Elimination

Figure 3. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The presence of a chlorine atom at the C3 position of the isoquinoline core is not a minor perturbation but a fundamental alteration of its chemical personality. It transforms the C3 position from a site of low reactivity into a highly valuable and versatile "synthetic handle." While it deactivates the ring towards classical electrophilic substitution, it unlocks the door to modern, powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This strategic placement of a halogen allows chemists to bypass the limitations of the parent scaffold's inherent reactivity, providing a reliable and modular approach to construct complex, functionalized isoquinoline derivatives for drug discovery and materials science.

References

The Isoquinoline Core: A Comparative Guide to the Structure-Activity Relationship of Methyl 3-chloroisoquinoline-7-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This guide delves into the nuanced world of the structure-activity relationships (SAR) of methyl 3-chloroisoquinoline-7-carboxylate analogs, a class of compounds with significant potential as kinase inhibitors for therapeutic intervention, particularly in oncology. While direct, comprehensive SAR studies on this specific scaffold are emerging, by examining structurally related isoquinoline and quinoline kinase inhibitors, we can elucidate the critical determinants of their biological activity. This guide will synthesize this information to provide a predictive SAR framework, detail essential experimental protocols for their evaluation, and explore the signaling pathways they modulate.

Unveiling the Structure-Activity Relationship: Key Substituent Effects

The potency and selectivity of isoquinoline-based kinase inhibitors are profoundly influenced by the nature and position of various substituents. For the this compound core, we can infer the following key SAR trends based on extensive research on analogous series.

The C3-Chloro Substituent: A Handle for Potency and Covalent Inhibition

The chlorine atom at the C3 position is a critical feature. Its electronegativity and size can significantly influence the binding affinity of the molecule within the ATP-binding pocket of target kinases. Furthermore, in some kinase families, a strategically positioned chloro group can act as a leaving group, enabling covalent bond formation with a nearby cysteine residue in the active site. This can lead to irreversible inhibition, a strategy employed to enhance potency and prolong the duration of action. Studies on related heterocyclic kinase inhibitors have shown that replacing a chloro group with other halogens, such as fluorine, can maintain or even enhance potency, while substitution with larger groups or hydrogen often leads to a decrease in inhibitory activity.

The C7-Carboxylate Group: Modulating Solubility and Interactions

The methyl carboxylate group at the C7 position plays a crucial role in the molecule's physicochemical properties, particularly solubility. The ester functionality can be hydrolyzed by cellular esterases to the corresponding carboxylic acid, which can then form key hydrogen bond interactions with amino acid residues in the kinase active site. The nature of the ester group (e.g., methyl, ethyl, or larger alkyl groups) can be modified to fine-tune the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Exploring the Aromatic Core: The Impact of Additional Substituents

The introduction of further substituents on the isoquinoline ring system can dramatically impact biological activity. For instance, in the closely related 3-aminoisoquinolin-7-ol analogs, the addition of a benzamide moiety at the C4-position was found to be crucial for potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.[1] This highlights the importance of exploring substitutions that can access and interact with solvent-exposed regions of the kinase active site.

The following table summarizes the inhibitory activity of a representative series of 3-aminoisoquinoline benzamide analogs, which provides valuable insights into the potential for modification of the this compound scaffold.

Compound IDR1 (at 4-position)R2 (on Benzamide)FLT3 IC50 (nM)Src IC50 (nM)
1a HH>1000>1000
1b BenzamideH50120
1c Benzamide4-OCH32580
1d Benzamide3,4,5-(OCH3)31035
1e Benzamide4-Cl40100
1f Benzamide4-F3090
Data is a representative compilation from published research and is intended for comparative purposes.[1]

This data clearly indicates that the introduction of a substituted benzamide at the 4-position dramatically enhances inhibitory activity. Electron-donating groups on the benzamide ring, such as methoxy substituents, tend to increase potency. This suggests that for our lead compound, this compound, exploration of substitutions at the C4 and other available positions on the isoquinoline ring is a promising strategy for enhancing kinase inhibitory activity.

Signaling Pathways Modulated by Isoquinoline Kinase Inhibitors

Isoquinoline-based kinase inhibitors often target key signaling pathways that are dysregulated in cancer and other diseases. Two such pathways are the FLT3 and Src signaling cascades.

FLT3 Signaling Pathway: The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Inhibition of FLT3 by small molecules can block downstream signaling and induce apoptosis in leukemic cells.

FLT3_Pathway FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Ligand FLT3 Ligand Ligand->FLT3 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Isoquinoline Inhibitor Inhibitor->Dimerization

Simplified FLT3 Signaling Pathway and Inhibition.

Src Kinase Signaling Pathway: Src is a non-receptor tyrosine kinase that is involved in a wide range of cellular processes, including cell adhesion, growth, migration, and differentiation. Overexpression or activation of Src is frequently observed in various solid tumors and is associated with metastasis and poor prognosis. Inhibition of Src can disrupt these pathological processes.

Src_Pathway Integrins_RTKs Integrins / RTKs Src Src Integrins_RTKs->Src FAK FAK Src->FAK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Cell_Processes Cell Adhesion, Migration, & Proliferation FAK->Cell_Processes RAS_RAF_MEK_ERK->Cell_Processes PI3K_AKT->Cell_Processes STAT3->Cell_Processes Inhibitor Isoquinoline Inhibitor Inhibitor->Src

Simplified Src Kinase Signaling Pathway and Inhibition.

Experimental Protocols for Evaluation of Analogs

To ensure the scientific rigor and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activity of this compound analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.[2][3]

Workflow Diagram:

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Compound, Kinase, Substrate, ATP) Start->Reagent_Prep Kinase_Reaction Kinase Reaction (Incubate at RT) Reagent_Prep->Kinase_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Stop_Reaction Signal_Generation Generate Luminescent Signal (Add Kinase Detection Reagent) Stop_Reaction->Signal_Generation Detection Measure Luminescence Signal_Generation->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the compound in the appropriate kinase assay buffer.

    • Reconstitute the target kinase and its specific substrate according to the manufacturer's instructions.

    • Prepare an ATP solution at a concentration close to the Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[2]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of the isoquinoline analog (e.g., 0.01 µM to 100 µM) for 48-72 hours.

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the foundational SAR principles established for related isoquinoline and quinoline series, medicinal chemists can rationally design and synthesize new analogs with enhanced potency and selectivity. The key to success lies in the systematic exploration of substitutions at various positions of the isoquinoline ring, coupled with rigorous biological evaluation using the detailed protocols outlined in this guide. Future research should focus on obtaining high-resolution co-crystal structures of these inhibitors bound to their target kinases to further refine the SAR and guide the design of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to Methyl 3-chloroisoquinoline-7-carboxylate and its Bromo-Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the judicious selection of building blocks is paramount to the successful synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. Isoquinoline scaffolds are privileged structures, forming the core of numerous biologically active compounds.[1] The functionalization of this core is often dictated by the strategic placement of reactive handles, such as halogens, that allow for further elaboration through cross-coupling reactions. This guide provides an in-depth comparison of two key intermediates: Methyl 3-chloroisoquinoline-7-carboxylate and its corresponding bromo-analog, Methyl 3-bromoisoquinoline-7-carboxylate.

This analysis is designed to equip researchers, medicinal chemists, and process development scientists with the necessary insights to make informed decisions when selecting between these two valuable reagents. We will delve into their physicochemical properties, synthetic accessibility, and, most critically, their comparative reactivity in key synthetic transformations, supported by established chemical principles and available data.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle substitution of a chlorine atom for a bromine atom imparts distinct physicochemical characteristics to the isoquinoline core. These differences, while minor in isolation, can have significant implications for reaction conditions, solubility, and even the ultimate biological activity of downstream compounds.

PropertyThis compoundMethyl 3-bromoisoquinoline-7-carboxylate
Molecular Formula C₁₁H₈ClNO₂C₁₁H₈BrNO₂
Molecular Weight 221.64 g/mol [2]266.09 g/mol
CAS Number 1544665-58-8[2]Not readily available
Calculated XLogP3 2.9[2]~3.2 (Estimated)
Appearance White to off-white solid (typical for similar compounds)White to off-white solid (typical for similar compounds)

Key Insights:

  • Molecular Weight: The most apparent difference is the higher molecular weight of the bromo-analog due to the larger atomic mass of bromine. This is a crucial consideration for reaction stoichiometry and cost analysis, as bromine-containing reagents are often more expensive on a per-mole basis.

  • Lipophilicity (XLogP3): The bromo-analog is predicted to be slightly more lipophilic than its chloro counterpart. This can influence solubility in organic solvents and may impact the pharmacokinetic properties of derivatives in drug discovery programs. An increase in lipophilicity can affect membrane permeability and protein binding.

Due to a lack of publicly available experimental spectroscopic data for both compounds, a direct comparison of their NMR and IR spectra is not possible at this time. However, one would anticipate subtle shifts in the aromatic region of the ¹H and ¹³C NMR spectra due to the different electronic effects of the halogens.

Synthesis and Availability

The synthetic routes to these compounds are a critical factor in their practical application, influencing both their cost and accessibility.

Synthesis of this compound

The synthesis of the chloro-analog typically originates from the corresponding 3-chloroisoquinoline-7-carboxylic acid. While a specific, detailed experimental protocol for the ester is not widely published, the synthesis of the parent carboxylic acid is accessible and would be followed by a standard esterification reaction.

Conceptual Synthetic Workflow:

References

A Senior Application Scientist's Guide to Purity Confirmation of Methyl 3-chloroisoquinoline-7-carboxylate: A Comparative Analysis of HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-chloroisoquinoline-7-carboxylate, a crucial building block in the synthesis of novel therapeutics, is no exception. The presence of even minute quantities of impurities—such as unreacted starting materials, by-products, or degradation products—can have profound implications on the downstream synthetic steps and the toxicological profile of the final drug substance.[1]

This guide provides an in-depth, experience-driven protocol for confirming the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC), a technique widely regarded as the gold standard for its precision and versatility in pharmaceutical analysis.[2] Furthermore, we will objectively compare the capabilities of HPLC with powerful orthogonal techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), to provide a holistic framework for comprehensive purity assessment.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[3][4] Its high resolving power, sensitivity, and robust quantitative capabilities make it ideal for separating the main compound from closely related impurities.[5] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The methodology separates compounds based on their hydrophobicity, which is well-suited for this aromatic, moderately polar structure.[6]

The development of a reliable HPLC method is not a matter of simply following a generic template; it is a systematic process designed to be self-validating, ensuring that the results are accurate and reproducible. This process is governed by stringent guidelines from the International Council for Harmonisation (ICH).[7]

Visualizing the Analytical Workflow

The journey from a newly synthesized compound to a fully validated purity assessment follows a structured path. This workflow ensures that the analytical method is not only suitable for its intended purpose but is also robust and reliable for routine quality control.

HPLC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application Dev_Start Define Analytical Target Profile (ATP) Col_Select Column & Stationary Phase Selection (e.g., C18) Dev_Start->Col_Select Mob_Phase Mobile Phase Scouting (Solvent, pH, Gradient) Col_Select->Mob_Phase Detect Detector Parameter Optimization (UV Wavelength) Mob_Phase->Detect Specificity Specificity & Peak Purity Detect->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_QC Routine Purity Assay Robustness->Routine_QC Validated Method Impurity_Profile Impurity Profiling Routine_QC->Impurity_Profile Stability Stability Studies Impurity_Profile->Stability

Caption: A typical workflow for HPLC method development, validation, and application.

Experimental Protocol: RP-HPLC Method for Purity Analysis

This section details a robust, step-by-step protocol for the purity determination of this compound. The choices within this protocol are deliberate and grounded in the chemical properties of the analyte and extensive field experience.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is an excellent starting point. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic isoquinoline structure.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade.

    • This compound reference standard (if available) and synthesized sample lots.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Water with 0.1% v/v TFA.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% v/v TFA.

    • Causality Explanation: TFA is a crucial additive. It acts as an ion-pairing agent and acidifies the mobile phase. This protonates the basic nitrogen atom in the isoquinoline ring, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the stationary phase.[8]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the synthesized sample in a 50:50 mixture of ACN and water at a concentration of 1.0 mg/mL.

    • From the stock, prepare a working solution at 0.5 mg/mL using the same diluent.

    • Causality Explanation: Using a diluent that mimics the initial mobile phase composition ensures good peak shape upon injection and prevents sample precipitation in the autosampler. A concentration of 0.5 mg/mL is typically sufficient for UV detection without saturating the detector.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

      • Causality Explanation: Thermostatting the column ensures reproducible retention times by mitigating fluctuations due to ambient temperature changes.

    • Detection Wavelength: 254 nm.

      • Causality Explanation: The conjugated aromatic system of the isoquinoline ring is expected to have strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A DAD detector can be used to scan across a range (e.g., 200-400 nm) to find the optimal wavelength.

    • Gradient Elution Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

      • Causality Explanation: A gradient elution is essential for purity analysis.[10] It starts with a high aqueous content to retain polar impurities, then gradually increases the organic content to elute the main compound and any less polar, strongly retained impurities, ensuring a comprehensive screen within a reasonable runtime.

Data Analysis and Purity Calculation

The purity is typically determined using the area percent method, under the assumption that all components have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For regulatory filings, a more accurate quantification requires the use of reference standards for known impurities and the determination of their relative response factors (RRF).

Method Validation: The Cornerstone of Trustworthiness

A method is only as reliable as its validation.[5] The developed HPLC protocol must undergo rigorous validation according to ICH Q2(R1) guidelines to prove its suitability.[7]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.The main peak is resolved from all other peaks (Resolution > 2.0). Peak purity analysis (via DAD) shows no co-elution.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range like 50% to 150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections and analyses on different days/by different analysts.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, pH, or temperature are slightly varied.

A Comparative Guide: HPLC vs. Orthogonal Methods

While HPLC is the primary tool for routine purity assessment, a multi-faceted approach using orthogonal (different and complementary) techniques provides a more complete picture, especially during drug development.[11] This is critical for identifying unknown impurities and for providing an independent confirmation of the primary purity value.

Visualizing the Method Selection Process

The choice of analytical technique is driven by the specific question being asked. This decision tree illustrates the logical selection process for a comprehensive purity assessment.

Method_Selection Start What is the Analytical Goal? Goal_QC Routine QC & Purity Assay? Start->Goal_QC Goal_ID Identify Unknown Impurity? Start->Goal_ID Goal_Abs Absolute Purity (No Standard)? Start->Goal_Abs Goal_Vol Screen for Volatile Impurities? Start->Goal_Vol Method_HPLC Use Validated HPLC Method Goal_QC->Method_HPLC Yes Method_LCMS Use LC-MS/MS Goal_ID->Method_LCMS Yes Method_qNMR Use qNMR Goal_Abs->Method_qNMR Yes Method_GCMS Use GC-MS Goal_Vol->Method_GCMS Yes

Caption: A decision tree for selecting the appropriate analytical method based on the objective.

Performance Comparison Table
TechniquePrincipleApplication for this CompoundAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.Primary Method: Ideal for routine purity testing, quantification of known impurities, and stability studies.[12]High resolution, excellent quantitation, robust, and widely available.[5]Requires reference standards for definitive identification and accurate quantification of impurities; may not detect non-UV active impurities.
LC-MS Combines HPLC separation with mass spectrometry detection.Impurity Identification: Characterizes unknown peaks from the HPLC chromatogram by providing molecular weight and fragmentation data.[4][13]High sensitivity and specificity; provides structural information for unknown impurities, confirming their identity.[2]Quantification can be more complex than HPLC-UV; response can be matrix-dependent.
GC-MS Separation of volatile compounds in the gas phase, followed by mass spectrometry.Specialized Use: Analysis of volatile organic impurities (e.g., residual solvents) or thermally stable starting materials.Unmatched for analyzing residual solvents as mandated by ICH Q3C guidelines. High sensitivity for volatile compounds.The compound is likely not volatile enough without derivatization; potential for thermal degradation in the injector.[14]
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Orthogonal Purity Check: Provides an absolute purity value against a certified internal standard without needing a reference standard of the analyte itself.A primary analytical method; provides structural confirmation; highly accurate and precise for absolute purity.[11]Lower sensitivity than HPLC; requires a highly pure internal standard; potential for peak overlap in complex mixtures.[14]

Conclusion and Recommendations

For the routine quality control and purity confirmation of synthesized this compound, a validated reversed-phase HPLC method is the undisputed technique of choice. It offers a reliable, robust, and highly quantitative assessment that is essential for ensuring batch-to-batch consistency and meeting regulatory standards.

However, a truly comprehensive understanding of a compound's purity profile, particularly during the research and development phase, necessitates an orthogonal approach. We strongly recommend the following integrated strategy:

  • Primary Analysis: Employ the validated HPLC-UV method for all routine purity assays and stability testing.

  • Impurity Characterization: Utilize LC-MS to investigate and identify any unknown impurities that are detected by the HPLC method, especially those exceeding the identification threshold (typically >0.1%).[13]

  • Orthogonal Confirmation: Periodically, and especially for pivotal batches, confirm the purity value obtained by HPLC using qNMR . This provides an independent, absolute measurement that validates the primary HPLC method and ensures the highest level of confidence in the material's quality.

  • Solvent Analysis: Use GC-MS as required to quantify residual solvents from the synthesis process.

By combining the strengths of these complementary techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile for this compound, ensuring the integrity of their research and the safety of future medicines.

References

A Comparative Guide to the Antioxidant Properties of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the 7-chloroquinoline scaffold has emerged as a privileged structure, renowned for its diverse pharmacological activities. Beyond its well-established role in antimalarial and anticancer therapies, a growing body of evidence highlights the significant antioxidant potential of its derivatives. This guide offers an in-depth, comparative analysis of the antioxidant properties of various 7-chloroquinoline derivatives, supported by experimental data and detailed methodologies. As senior application scientists, our goal is to provide not just data, but a clear understanding of the underlying chemical principles and experimental considerations to empower your research and development endeavors.

The Specter of Oxidative Stress and the Promise of Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. ROS, such as the superoxide radical (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon crucial cellular components like lipids, proteins, and DNA. Antioxidants counteract this damage by neutralizing these reactive species, thereby preventing or mitigating disease progression.

The antioxidant activity of a compound is primarily governed by its ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to a free radical, thus stabilizing it.[1][2] The efficacy of a 7-chloroquinoline derivative as an antioxidant is therefore intrinsically linked to its molecular structure and the electronic properties of its substituents.

Comparative Evaluation of Antioxidant Activity

The antioxidant potential of 7-chloroquinoline derivatives has been investigated using a variety of in vitro assays, each with its own specific mechanism and application. The most commonly employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. Below, we compare the performance of several 7-chloroquinoline derivatives in these assays, with data synthesized from multiple research endeavors.

It is crucial to note that direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions. However, the data presented here, benchmarked against standard antioxidants like ascorbic acid, provides a valuable relative measure of potency.

DerivativeAssayIC₅₀ (µg/mL)Standard (IC₅₀ µg/mL)Reference
2,7-dichloroquinoline-3-carbonitrileDPPH2.17Ascorbic Acid (2.41)[3]
2,7-dichloroquinoline-3-carboxamideDPPH0.31Ascorbic Acid (2.41)[3]
7-chloroquinolin-4-yl-aminocarbamate and amino acid hybridsDPPHLess active than standardNot specified[4]
Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylateLipid PeroxidationReduces lipid peroxidationNot specified[5]
Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylateNitric Oxide ScavengingActiveNot specified[5]

Key Insights from the Data:

  • Potent Scavenging Activity: Notably, 2,7-dichloroquinoline-3-carboxamide exhibited significantly stronger DPPH radical scavenging activity (IC₅₀ of 0.31 µg/mL) than the standard antioxidant, ascorbic acid (IC₅₀ of 2.41 µg/mL), in the same study.[3] This highlights the potential for developing highly potent antioxidants based on the 7-chloroquinoline scaffold.

  • Influence of Substituents: The difference in activity between the nitrile and carboxamide derivatives suggests that the nature of the substituent at the 3-position plays a critical role in modulating the antioxidant capacity.[3] The electron-donating nature of the carboxamide group may enhance the molecule's ability to donate a hydrogen atom or an electron.

  • Diverse Mechanisms of Action: The investigation of 7-chloroquinoline-1,2,3-triazoyl carboxylates reveals that these derivatives can exert their antioxidant effects through various mechanisms, including the inhibition of lipid peroxidation and the scavenging of nitric oxide.[5] This versatility is a desirable trait in the development of broad-spectrum antioxidant therapies.

Unraveling the Mechanism: How 7-Chloroquinoline Derivatives Combat Oxidative Stress

The antioxidant activity of 7-chloroquinoline derivatives is believed to proceed primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

Antioxidant_Mechanisms

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby neutralizing it. The ease with which this occurs is related to the bond dissociation enthalpy (BDE) of the hydrogen-donating group (e.g., a hydroxyl or amine group) on the quinoline derivative. A lower BDE facilitates easier hydrogen donation and thus, higher antioxidant activity.[1]

Single Electron Transfer - Proton Transfer (SET-PT): The SET-PT mechanism is a two-step process. First, the antioxidant donates an electron to the free radical, forming an antioxidant radical cation and a radical anion. In the second step, the antioxidant radical cation releases a proton, which is then accepted by the radical anion. The governing factors for this mechanism are the ionization potential (IP) and proton dissociation enthalpy (PDE) of the antioxidant.[1]

The specific structural features of a 7-chloroquinoline derivative, such as the presence and position of electron-donating groups (e.g., -OH, -NH₂, -OCH₃), can significantly influence which mechanism is favored and the overall antioxidant potency.

Experimental Protocols: A Foundation for Reliable Data

The reproducibility and validity of antioxidant activity data are paramount. Here, we provide detailed, step-by-step methodologies for the three most common assays discussed in this guide. Adherence to these standardized protocols is essential for generating data that can be reliably compared across different studies and compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant. The color change is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) C Add DPPH solution to test compounds and standard in a 96-well plate A->C B Prepare serial dilutions of test compound and standard (e.g., Ascorbic Acid) B->C D Incubate in the dark at room temperature (e.g., 30 minutes) C->D E Measure absorbance at ~517 nm D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

    • Prepare a stock solution of the 7-chloroquinoline derivative and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO).

    • From the stock solutions, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction. A control well containing only the solvent and DPPH solution should also be prepared.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS stock solution (7 mM) and potassium persulfate solution (2.45 mM) B Mix ABTS and potassium persulfate solutions and allow to stand in the dark for 12-16 hours to form ABTS•⁺ A->B C Dilute the ABTS•⁺ solution with buffer to an absorbance of ~0.7 at 734 nm B->C E Add diluted ABTS•⁺ solution to test compounds and standard C->E D Prepare serial dilutions of test compound and standard (e.g., Trolox) D->E F Incubate at room temperature for a defined time (e.g., 6 minutes) E->F G Measure absorbance at 734 nm F->G H Calculate percentage of radical scavenging activity G->H I Determine Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value H->I

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a cuvette or microplate well.

    • Add the diluted ABTS•⁺ solution and mix thoroughly.

    • Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound. Alternatively, an IC₅₀ value can be determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP reagent: acetate buffer, TPTZ solution, and FeCl₃ solution C Add FRAP reagent to test compounds and standard A->C B Prepare serial dilutions of test compound and a standard (e.g., FeSO₄) B->C D Incubate at 37°C for a defined time (e.g., 4 minutes) C->D E Measure absorbance at ~593 nm D->E F Construct a standard curve using the FeSO₄ standard E->F G Determine the FRAP value (in Fe²⁺ equivalents) of the test compound F->G

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare solutions of the test compounds.

  • Assay Procedure:

    • Add the FRAP reagent to a cuvette or microplate well.

    • Add the test compound or standard solution and mix.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Data Analysis:

    • Measure the absorbance at approximately 593 nm.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents.

Conclusion and Future Directions

The 7-chloroquinoline scaffold represents a fertile ground for the discovery of novel antioxidant agents. The available data clearly demonstrates that derivatives of this core structure can exhibit potent radical scavenging and reducing properties, in some cases surpassing those of well-established antioxidants. The modular nature of the 7-chloroquinoline system allows for extensive synthetic modification, offering a powerful platform for optimizing antioxidant activity through targeted structure-activity relationship studies.

Future research should focus on a more systematic evaluation of a wider range of 7-chloroquinoline derivatives across a battery of antioxidant assays. This will not only provide a more comprehensive understanding of their antioxidant profiles but also elucidate the key structural features that govern their activity. Furthermore, investigations into their performance in more biologically relevant systems, such as cell-based assays and in vivo models of oxidative stress, will be crucial in translating their in vitro potential into tangible therapeutic applications. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of drug discovery.

References

Safety Operating Guide

Proper Disposal of Methyl 3-chloroisoquinoline-7-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of methyl 3-chloroisoquinoline-7-carboxylate. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. The information herein is synthesized from established safety protocols for halogenated aromatic compounds and aims to be your trusted resource for responsible chemical waste management.

Hazard Assessment and Characterization

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Given its chlorinated nature, thermal decomposition may produce toxic and corrosive gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

Hazard ClassificationAnticipated RiskSource
Acute toxicity, oral (Category 4)Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is non-negotiable when handling and disposing of this compound. The following PPE is recommended to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[4]To protect against splashes and eye irritation.[1]
Skin and Body Protection Lab coat or chemical-resistant apron.[4][5]To protect against skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6][7] If airborne dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[1]To prevent inhalation and respiratory tract irritation.[1]

Spill Management and Emergency Procedures

Accidental spills must be handled promptly and safely. All laboratories working with this compound should have a well-stocked spill kit readily accessible.[6]

Small Spills (Solid):

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Don Appropriate PPE: Refer to the PPE protocol above.

  • Containment: Gently cover the spill with a damp paper towel to minimize dust generation.[8]

  • Collection: Carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and other personnel in the vicinity.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Secure the Area: Prevent entry to the spill location.

Step-by-Step Disposal Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Halogenated organic compounds must be treated as hazardous waste.[7][9]

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., gloves, wipes), and rinsates from glassware, in a dedicated hazardous waste container.[9]

    • Crucially, this waste must be segregated from non-halogenated organic waste. [6][10] This is because the disposal methods for halogenated and non-halogenated waste streams often differ, and mixing them can lead to increased disposal costs and regulatory complications.[11]

  • Container Selection:

    • Use a chemically compatible and leak-proof container with a secure, tight-fitting lid.[6][7] Polyethylene containers are generally suitable.[7]

    • Ensure the container is in good condition and not compromised.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[9][11]

    • The label must also include the full chemical name: "Waste this compound."[6] Do not use abbreviations.

    • Indicate the approximate concentration and any other components in the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[11]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2]

    • Store the container in secondary containment to prevent the spread of material in case of a leak.[11]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9]

    • The likely disposal method for chlorinated organic compounds is high-temperature incineration by a licensed waste disposal facility.[2] This process is designed to destroy the compound and scrub harmful combustion byproducts like hydrogen chloride from the emissions.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Unused product, contaminated materials) B Select Compatible Waste Container A->B C Label Container 'Hazardous Waste' & full chemical name B->C D Segregate Halogenated Waste C->D E Store in Secondary Containment in a designated area D->E F Arrange EHS Pickup E->F G Transport to Licensed Waste Facility F->G H High-Temperature Incineration G->H

Caption: Workflow for the proper disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to these detailed procedures for the disposal of this compound, you contribute to a safer research environment and ensure compliance with hazardous waste regulations. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety department.

References

A Senior Application Scientist's Guide to Handling Methyl 3-chloroisoquinoline-7-carboxylate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-chloroisoquinoline-7-carboxylate. As a Senior Application Scientist, the goal is to move beyond a simple checklist and provide a framework of understanding, ensuring that safety protocols are not just followed, but understood. The causality behind each recommendation is explained to build a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Compound

This compound is a substituted isoquinoline, a class of compounds with significant interest in medicinal chemistry due to their potential cytotoxic properties.[1][2][3] However, the same properties that make it a valuable research chemical also necessitate careful handling. The primary hazards associated with this compound, as identified in Safety Data Sheets (SDS), are:

  • Skin Irritation: Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[4][5][6]

  • Respiratory Irritation: As a solid, airborne dust can cause respiratory tract irritation if inhaled.[4][6]

  • Acute Toxicity: The compound is classified as harmful if swallowed and toxic in contact with skin.[5][6]

Given these hazards, the primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Our safety strategy must therefore be built around preventing these exposures at every step.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, engineering controls must be in place and verified. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[4][6][7] This is non-negotiable. The fume hood's primary function is to capture and exhaust the fine, easily aerosolized dust particles, protecting the user from respiratory exposure.

  • Ventilation: The laboratory should have good general ventilation to dilute any fugitive emissions that might escape primary containment.[4][7]

  • Safety Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4][7][8]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed. The following table summarizes the required PPE for handling this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles and a full-face shield.[4][6]Two pairs of nitrile gloves (double-gloving).[9][10][11]Fully-buttoned lab coat, long pants, and closed-toe shoes.[4][8]Required only if engineering controls fail or during a large spill. Use a NIOSH-approved respirator with P95 or P100 particulate filters.[6]
Preparing Solutions Chemical safety goggles.Nitrile gloves.[9][10][11]Fully-buttoned lab coat, long pants, and closed-toe shoes.[4][8]Not required when performed in a certified fume hood.
Cleaning & Decontamination Chemical safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.[8][10]Not required for routine cleaning.
Large Spill Cleanup Chemical safety goggles and a full-face shield.[4][6]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.[6][10]NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates.[10]
Eye and Face Protection: Preventing Irreversible Damage

Due to the "serious eye irritation" classification, this is a critical control point.[4][5][6]

  • Rationale: Standard safety glasses are insufficient as they do not protect from splashes or fine dust entering from the sides or top.

  • Protocol:

    • Standard Use: Wear snug-fitting, indirectly vented chemical safety goggles at all times when the compound is being handled.[10]

    • High-Risk Tasks: When weighing the powder or during any operation with a high risk of splashing or dust generation, a full-face shield must be worn over the safety goggles.[4][6][8] This provides a secondary barrier protecting the entire face.

Hand Protection: Minimizing Dermal Absorption

The compound is rated as "toxic in contact with skin," making robust hand protection essential.[5]

  • Rationale: A single layer of gloves may be subject to pinholes or rapid permeation. Double-gloving provides an additional layer of safety. Nitrile is recommended for its good resistance to a wide range of chemicals and physical durability.[9][11][12]

  • Protocol:

    • Glove Selection: Use powder-free nitrile gloves. Always check a chemical resistance chart for the specific solvents you are using.[9][11]

    • Double-Gloving: Wear two pairs of gloves. This allows for the safe removal of the outer, contaminated glove without touching it with a bare hand.

    • Proper Removal: After handling, remove the outer glove first. Then, remove the inner glove, turning it inside out to contain any residual contamination.

    • Immediate Washing: Wash hands thoroughly with soap and water after removing gloves.[5][6][13]

Body Protection: Shielding the Skin
  • Rationale: A standard cotton lab coat provides a barrier against solid particulates. It should be kept clean and laundered professionally to prevent it from becoming a source of contamination.

  • Protocol:

    • A clean, fully-buttoned lab coat must be worn at all times.

    • Wear long pants and fully enclosed, chemical-resistant shoes.[4][8] Fabric shoes or sandals are not permitted.

    • For tasks with a higher splash potential, such as cleaning up spills, a chemical-resistant apron should be worn over the lab coat.[8][10]

Procedural Guidance: A Step-by-Step Workflow

Preparation and Weighing
  • Verify Controls: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE (lab coat, double gloves, goggles, and face shield).

  • Containment: Place a weigh boat on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the required amount of this compound to the weigh boat using a clean spatula. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • Seal: Immediately and securely close the primary container.

  • Clean: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

Spill and Emergency Procedures
  • Evacuate: If a spill occurs outside of a fume hood, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • Control: If safe to do so, prevent the spread of the dust by covering it with a plastic-backed absorbent pad. Do not use a dry cloth, as this will aerosolize the powder.

  • Cleanup: Only personnel trained in hazardous spill cleanup should perform this task.[14] They must wear appropriate PPE, including respiratory protection.

  • Procedure: Gently cover the spill with an absorbent material.[4] Carefully sweep or shovel the material into a labeled, sealed container for hazardous waste disposal.[4][6][7] Do not dry sweep.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Decontamination and Waste Disposal

Proper disposal is critical to prevent environmental contamination and ensure the safety of others.[5]

  • Rationale: As the compound is harmful to aquatic life, it cannot be disposed of down the drain.[5] All waste must be treated as hazardous.

  • Protocol:

    • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

      • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.

      • Liquid Waste: Unused solutions or solvent rinses.

    • Decontamination: Decontaminate non-disposable equipment (like glassware and spatulas) by rinsing with an appropriate solvent, collecting the rinsate as hazardous liquid waste. Follow this with a thorough wash with soap and water.

    • Final Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program.[4][5][6][15] Ensure containers are properly labeled with the full chemical name.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Final Disposal prep_node Verify Engineering Controls (Fume Hood, Eyewash) ppe_node Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_node->ppe_node Pre-Operation Checks weigh_node Weigh Solid Compound ppe_node->weigh_node Begin Work solution_node Prepare Solution weigh_node->solution_node Transfer spill_node Spill Occurs weigh_node->spill_node decon_node Decontaminate Equipment & Work Surface solution_node->decon_node Work Complete solution_node->spill_node waste_node Segregate Hazardous Waste (Solid & Liquid) decon_node->waste_node remove_ppe_node Remove PPE Correctly waste_node->remove_ppe_node wash_hands_node Wash Hands Thoroughly remove_ppe_node->wash_hands_node disposal_node Dispose of Waste via Approved Channels wash_hands_node->disposal_node Final Step spill_ppe_node Don Emergency PPE (incl. Respirator) spill_node->spill_ppe_node Emergency Protocol spill_cleanup_node Contain & Clean Spill spill_ppe_node->spill_cleanup_node spill_cleanup_node->waste_node

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloroisoquinoline-7-carboxylate
Reactant of Route 2
Methyl 3-chloroisoquinoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.